alpha-Phenylaziridine-1-ethanol
Description
The exact mass of the compound 1-AZIRIDINEETHANOL, alpha-PHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17918-11-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
LYWIFGDFJLWXHK-UHFFFAOYSA-N |
SMILES |
C1CN1CC(C2=CC=CC=C2)O |
Canonical SMILES |
C1CN1CC(C2=CC=CC=C2)O |
Other CAS No. |
17918-11-5 15591-40-9 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of α-Phenylaziridine-1-ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potential synthetic methodologies for α-Phenylaziridine-1-ethanol. While direct synthesis protocols for this specific molecule are not extensively documented in publicly available literature, this document outlines plausible and established synthetic routes based on analogous transformations of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
α-Phenylaziridine-1-ethanol is a chiral molecule of interest in medicinal chemistry and organic synthesis due to the presence of both a reactive aziridine ring and a hydroxyl group. These functionalities offer versatile handles for further chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules with biological activity. This guide explores key synthetic strategies, including the construction of the aziridine ring and the introduction of the hydroxyethyl moiety.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are considered for the synthesis of α-Phenylaziridine-1-ethanol. The first involves the formation of the aziridine ring from a suitable amino alcohol precursor. The second approach focuses on the functionalization of a pre-formed aziridine scaffold.
Pathway 1: Cyclization of a β-Amino Alcohol
A common and effective method for synthesizing aziridines is the intramolecular cyclization of β-amino alcohols. This transformation can be achieved by converting the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the amine.
A potential synthetic route starting from (±)-2-amino-1-phenylethanol is outlined below. This method is advantageous as the starting material is commercially available. For enantioselective synthesis, a chiral resolution of the starting amino alcohol or the final product would be necessary. An alternative is to employ an asymmetric transfer hydrogenation of an α-amino ketone precursor to obtain an enantiomerically enriched amino alcohol[1].
Reaction Scheme:
Figure 1: Proposed synthesis of α-Phenylaziridine-1-ethanol via cyclization.
Experimental Protocol (Hypothetical):
-
Protection of the Amine: (±)-2-amino-1-phenylethanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in a solvent like dichloromethane (DCM) to yield (±)-tert-butyl (2-hydroxy-2-phenylethyl)carbamate.
-
Activation of the Hydroxyl Group: The resulting N-protected amino alcohol is then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate, a good leaving group.
-
Intramolecular Cyclization: The N-Boc-2-tosyloxy-2-phenylethylamine is treated with a base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), to induce intramolecular cyclization to form N-Boc-α-phenylaziridine-1-ethanol.
-
Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in DCM to yield the final product, α-Phenylaziridine-1-ethanol.
Quantitative Data for Analogous Reactions:
The following table summarizes yields and enantiomeric excess (e.e.) reported for similar cyclization reactions to form substituted aziridines from amino alcohol precursors[1]. This data can serve as a benchmark for the proposed synthesis.
| Precursor | Protecting Group | Cyclization Conditions | Product | Yield (%) | e.e. (%) | Reference |
| (±)-1-Phenyl-(2-tert-butoxycarbonylamino)ethanol | Boc | TsCl, base | (±)-N-(tBoc)-1-phenylaziridine | - | - | [1] |
| S-(+)-2-(tert-butoxycarbonylamino)-1-propanol | Boc | TsCl, base | R-(-)-N-tBoc-2-methylaziridine | 83 | >99 | [1] |
| S-(+)-2-(tert-butoxycarbonylamino)-1-phenylethanol | Boc | TsCl, base | R-(-)-N-tBoc-2-phenylaziridine | - | 99 | [1] |
Pathway 2: Functionalization of an Aziridine Precursor
An alternative strategy involves the modification of a pre-existing aziridine ring. For instance, an aziridine-2-carbaldehyde could be reacted with a phenyl Grignard reagent to install the phenyl group and generate the secondary alcohol.
Reaction Scheme:
Figure 2: Proposed synthesis via functionalization of an aziridine.
Experimental Protocol (Hypothetical):
-
Reduction of the Carboxylic Acid/Ester: A suitable N-protected aziridine-2-carboxylic acid or its corresponding ester is reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction.
-
Grignard Reaction: The resulting N-protected aziridine-2-carbaldehyde is then reacted with phenylmagnesium bromide (PhMgBr) in an ethereal solvent like THF. This nucleophilic addition forms the desired secondary alcohol. Subsequent workup with a mild acid will yield the final product after deprotection if necessary. A similar reaction has been described for the synthesis of cathinone from an aziridine aldehyde precursor[2].
Quantitative Data for Analogous Reactions:
The following table presents data from a similar transformation involving the addition of a Grignard reagent to an aziridine aldehyde, which can provide an estimate of the potential success of this synthetic route[2].
| Aziridine Precursor | Grignard Reagent | Diastereomeric Ratio | Reference |
| (2S,1'R)-6 (aldehyde) | Phenylmagnesium bromide | 4:1 | [2] |
Conclusion
The synthesis of α-Phenylaziridine-1-ethanol can be approached through several plausible synthetic routes. The cyclization of a β-amino alcohol offers a straightforward method, particularly if racemic material is desired. For stereoselective synthesis, the use of chiral precursors or catalysts in this pathway is crucial. The functionalization of a pre-formed aziridine ring provides an alternative, with the Grignard addition to an aziridine-2-carbaldehyde being a key step. The experimental protocols and quantitative data from analogous reactions provided in this guide offer a solid foundation for further research and development of robust synthetic methods for this promising chemical entity. Researchers should carefully consider the stereochemical requirements of their target molecule when selecting a synthetic strategy.
References
Enantioselective Synthesis of α-Phenylaziridine-1-ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure α-phenylaziridine-1-ethanol, also known as N-(2-hydroxyethyl)-2-phenylaziridine, represents a valuable building block in medicinal chemistry and drug development. The presence of a strained aziridine ring and a chiral center makes it a versatile precursor for the synthesis of a variety of complex nitrogen-containing molecules, including pharmaceuticals and biologically active compounds. The enantiomeric purity of this scaffold is often crucial for its desired therapeutic effect and to minimize off-target activities. This technical guide provides an in-depth overview of a robust and widely applicable two-step strategy for the enantioselective synthesis of α-phenylaziridine-1-ethanol, commencing with the asymmetric epoxidation of styrene, followed by a regioselective and stereospecific ring-opening of the resulting chiral styrene oxide.
Core Synthetic Strategy: A Two-Step Approach
The most reliable and well-documented pathway to enantiomerically enriched α-phenylaziridine-1-ethanol involves a two-step sequence. This strategy decouples the introduction of the two key structural features: the phenyl-substituted chiral center on the aziridine ring and the N-hydroxyethyl group.
Workflow of the Two-Step Synthesis:
Caption: Overall workflow for the enantioselective synthesis of α-Phenylaziridine-1-ethanol.
Step 1: Enantioselective Epoxidation of Styrene
The cornerstone of this synthetic route is the creation of a chiral pool of styrene oxide. Several methodologies have been developed to achieve high enantioselectivity in the epoxidation of styrene. Below are two of the most effective and well-documented methods.
Method A: Enzymatic Epoxidation using Engineered P450 Peroxygenase
Recent advancements in biotechnology have led to the development of highly efficient and selective enzymatic systems for epoxidation. Engineered cytochrome P450 enzymes, particularly P450BM3 peroxygenase, have demonstrated exceptional performance in the (R)-enantioselective epoxidation of styrene.[1][2] In contrast, natural styrene monooxygenases (SMOs) typically yield the (S)-enantiomer with high selectivity.[1]
Quantitative Data for Enzymatic Epoxidation of Styrene:
| Biocatalyst System | Enantiomer | Enantiomeric Excess (ee) | Turnover Number (TON) | Isolated Yield | Reference |
| Engineered P450BM3 (F87A/T268I/L181Q) + DFSM | (R) | 99% | 918 | Moderate | [1] |
| Engineered P450BM3 (F87A/T268I/V78A/A184L) + DFSM | (R) | 98% | 4350 | Moderate | [1] |
| Styrene Monooxygenase (StyA) | (S) | >99% | - | - | [1] |
*DFSM: Dual-Functional Small Molecule
Experimental Protocol: Semi-preparative Scale Synthesis of (R)-Styrene Oxide [1]
-
Reaction Setup: In a suitable vessel, combine the heme domain of the P450BM3 mutant (e.g., F87A/T268I/L181Q at 2.5 µM) and the dual-functional small molecule (Im-C6-Phe at 2 mM) in 20 mL of 0.1 M phosphate buffer (pH 8.0).
-
Substrate Addition: Add styrene (10 mM), typically dissolved in a minimal amount of a co-solvent like methanol (2% v/v) to aid solubility.
-
Initiation and Incubation: Cool the reaction mixture to 0 °C. Initiate the reaction by the addition of hydrogen peroxide (H₂O₂), which can be added portion-wise to maintain a steady concentration (e.g., up to 80 mM total).
-
Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC). Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford enantiopure (R)-styrene oxide.
Method B: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a well-established and powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including styrene, using a chiral manganese-salen complex as the catalyst.[3][4]
Quantitative Data for Jacobsen-Katsuki Epoxidation of Styrene:
| Catalyst System | Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |
| Jacobsen's Catalyst (Mn(III)-salen complex) | (R) or (S) | 57% (at RT) to 86% (at -78 °C) for (R) | - | [1] |
Experimental Protocol: Jacobsen-Katsuki Epoxidation of Styrene
-
Catalyst Preparation: The chiral (R,R)- or (S,S)-Mn(III)-salen catalyst is either commercially available or can be prepared according to literature procedures.
-
Reaction Setup: To a solution of styrene in a suitable solvent (e.g., dichloromethane) at the desired temperature (e.g., 0 °C to -78 °C), add the chiral Mn(III)-salen catalyst (typically 2-10 mol%).
-
Oxidant Addition: Slowly add a stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), often buffered with a phosphate buffer, or m-chloroperbenzoic acid (m-CPBA). The use of an axial ligand, such as N-methylmorpholine N-oxide (NMO), can enhance the reaction rate and selectivity.
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or GC. After completion, quench the reaction (e.g., with sodium thiosulfate solution if bleach was used) and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting styrene oxide can be purified by column chromatography.
Step 2: Regioselective Ring-Opening of Chiral Styrene Oxide
Once enantiopure styrene oxide is obtained, the final step involves the regioselective and stereospecific ring-opening with an ethanolamine equivalent to form the target α-phenylaziridine-1-ethanol. A highly effective method for this transformation utilizes in-situ generated aziridine from β-chloroethylamine hydrochloride. This approach avoids the handling of highly toxic and volatile aziridine.[5] The reaction proceeds via an SN2 mechanism, which ensures the inversion of configuration at the attacked carbon, thus preserving the enantiopurity of the final product.
Reaction Scheme for Ring-Opening:
Caption: Key transformations in the ring-opening step.
Quantitative Data for Ring-Opening of Epoxides:
| Epoxide Substrate | Nucleophile Source | Yield of N-β-Hydroxyethylaziridine | Reference |
| Benzyl (S)-(+)-glycidyl ether | β-Chloroethylamine HCl / NaOH (3 eq.) | 67% | [5] |
| Various substituted epoxides | β-Chloroethylamine HCl / NaOH | Generally high yields | [6] |
Experimental Protocol: Synthesis of α-Phenylaziridine-1-ethanol from Styrene Oxide [5]
-
Reagent Preparation: Prepare a stock solution of sodium hydroxide (e.g., by dissolving 40 g of NaOH in 60 mL of water).
-
Reaction Setup: In a reaction vessel, combine the enantiopure styrene oxide (1.0 eq.), 2-chloroethylamine hydrochloride (2.0-3.0 eq.), 1,4-dioxane, and water (typically in a 1:1 volume ratio with dioxane).
-
Base Addition and Reaction: Add the aqueous sodium hydroxide solution (4.0-6.0 eq. relative to the epoxide). Heat the reaction mixture to 90 °C and stir for approximately 12 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature and extract with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiopure α-phenylaziridine-1-ethanol.
Alternative Synthetic Considerations
While the two-step epoxidation/ring-opening sequence is the most established route, a direct enantioselective aziridination of an appropriate alkene precursor bearing a protected hydroxyl group could theoretically provide a more atom-economical pathway. However, the development of catalytic systems for the direct asymmetric aziridination to form N-hydroxyalkyl aziridines is less mature. Future research in this area may provide more direct and efficient syntheses.
Conclusion
The enantioselective synthesis of α-phenylaziridine-1-ethanol is reliably achieved through a well-defined, two-step process. The initial asymmetric epoxidation of styrene, for which several highly efficient catalytic and enzymatic methods exist, establishes the crucial stereocenter. The subsequent regioselective and stereospecific ring-opening of the resulting chiral styrene oxide with in-situ generated aziridine provides a safe and effective means to introduce the N-hydroxyethyl moiety, yielding the final product in high enantiopurity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in the synthesis and application of this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring Opening Reaction of Epoxides with Aziridine Generated In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring-Opening Reaction of Epoxides with Aziridine Generated in Situ [organic-chemistry.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of alpha-Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Phenylaziridine-1-ethanol is a unique bifunctional molecule incorporating both a strained aziridine ring and a hydroxyl group. This structural combination imparts a distinct profile of chemical reactivity, making it a molecule of significant interest in synthetic chemistry and as a potential scaffold in drug discovery. The high ring strain of the aziridine moiety renders it susceptible to nucleophilic attack, a property that has been exploited in the development of various bioactive compounds, including anticancer agents that act as DNA alkylating agents. This guide provides a comprehensive overview of the chemical properties, reactivity, and potential biological significance of this compound, tailored for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
Quantitative data for this compound and its constituent functional groups are summarized below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | N/A |
| Molecular Weight | 163.22 g/mol | N/A |
| Melting Point | 73 °C | [1] |
| Boiling Point | 290.31 °C (rough estimate) | [1] |
| Density | 1.0508 g/cm³ (rough estimate) | [1] |
| pKa | 14.16 ± 0.20 (Predicted) | [1] |
Spectral Data:
| Spectrum Type | Key Features (based on analogous compounds) |
| ¹H NMR | Signals corresponding to the phenyl group protons, the methine proton of the ethanol moiety, the methylene protons of the aziridine ring, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the aziridine ring. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching of the aziridine ring. |
| Mass Spectrometry | The molecular ion peak is expected. Common fragmentation patterns for alcohols include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[2][3] For the aziridine ring, fragmentation may involve ring-opening and subsequent rearrangements. |
Synthesis
A plausible and efficient synthetic route to this compound involves the nucleophilic ring-opening of styrene oxide with aziridine. This reaction leverages the high reactivity of the strained epoxide ring towards the nitrogen nucleophile of the aziridine.
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on known reactions of epoxides and aziridines. Optimization may be required.
Materials:
-
Styrene oxide
-
Aziridine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve styrene oxide in a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of aziridine to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the strained aziridine ring and the nucleophilic/protic character of the hydroxyl group.
Ring-Opening Reactions of the Aziridine Moiety
The high ring strain of the aziridine makes it susceptible to ring-opening reactions by a variety of nucleophiles. These reactions are often regioselective, with the nucleophile attacking the less sterically hindered carbon atom. The reactivity of the aziridine ring can be enhanced by protonation or by using Lewis acids, which further polarize the C-N bonds.
Reaction with Nucleophiles:
-
Thiols: Thiophenols and other thiols readily open the aziridine ring to form aminoethyl sulfides. This reaction is typically highly regioselective.[4]
-
Amines: Amines can act as nucleophiles to open the aziridine ring, leading to the formation of 1,2-diamines.
-
Halides: In the presence of an acid catalyst, halide ions can open the aziridine ring to form halo-amines.
Reaction with Electrophiles: The nitrogen atom of the aziridine ring is nucleophilic and can react with electrophiles. However, this can also lead to activation of the ring towards nucleophilic attack.
Reactions Involving the Hydroxyl Group
The hydroxyl group can undergo typical alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
-
Oxidation: Oxidation to the corresponding ketone, although this may be complicated by the presence of the reactive aziridine ring.
Biological Significance and Relevance in Drug Development
Aziridine-containing compounds are of significant interest in medicinal chemistry due to their ability to act as alkylating agents.[5] Many natural products and synthetic molecules containing the aziridine moiety exhibit potent biological activities, including anticancer, antibacterial, and antifungal properties.[6][7]
Mechanism of Action as a DNA Alkylating Agent
The cytotoxic effects of many aziridine-containing anticancer drugs are attributed to their ability to alkylate DNA.[8] The strained aziridine ring acts as an electrophile, which can be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine. This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death). Some aziridinyl quinones have also been shown to alkylate the phosphate backbone of DNA.[8]
Potential Signaling Pathway Involvement:
The induction of DNA damage by alkylating agents like this compound can trigger a cascade of cellular signaling events, most notably the DNA damage response (DDR) pathway, which often culminates in apoptosis.
Caption: DNA damage-induced apoptosis pathway.
This simplified diagram illustrates how an aziridine-containing compound could induce apoptosis. Upon entering the cell, the molecule alkylates DNA, causing damage that is recognized by sensor proteins like ATM and ATR kinases. These kinases then activate the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins such as Bax. Bax promotes the mitochondrial pathway of apoptosis, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in cell death.
Conclusion
This compound is a molecule with a rich and versatile chemistry, primarily dictated by the reactivity of its strained aziridine ring. Its potential to act as a DNA alkylating agent makes it and its derivatives interesting candidates for further investigation in the field of drug discovery, particularly in the development of novel anticancer therapeutics. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for harnessing its potential in the design and synthesis of new biologically active compounds. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action.
References
- 1. Recent Developments in the Biosynthesis of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of α-Phenylaziridine-1-ethanol and its Analogs
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for α-Phenylaziridine-1-ethanol, based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of α-Phenylaziridine-1-ethanol would be predicted based on the well-characterized spectra of 1-phenylethanol. The presence of the aziridine ring is expected to influence the chemical shifts of the protons and carbons near the substitution site.
Table 1: Predicted ¹H NMR Data for α-Phenylaziridine-1-ethanol
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.3 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |
| ~4.9 | Quartet | ~6.5 | 1H | Methine proton (-CH(OH)-) |
| ~2.5 | Singlet (broad) | - | 1H | Hydroxyl proton (-OH) |
| ~2.0 - 2.5 | Multiplet | - | 4H | Aziridine ring protons (-CH₂CH₂-) |
| ~1.5 | Doublet | ~6.5 | 3H | Methyl protons (-CH₃) |
Data based on typical values for 1-phenylethanol and aziridine derivatives.[1][2][3]
Table 2: Predicted ¹³C NMR Data for α-Phenylaziridine-1-ethanol
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic quaternary carbon (C-ipso) |
| ~128 | Aromatic methine carbons (-CH=) |
| ~127 | Aromatic methine carbons (-CH=) |
| ~125 | Aromatic methine carbons (-CH=) |
| ~70 | Methine carbon (-CH(OH)-) |
| ~30-40 | Aziridine ring carbons (-CH₂-) |
| ~25 | Methyl carbon (-CH₃) |
Data based on typical values for 1-phenylethanol and aziridine derivatives.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aromatic, and amine functional groups.
Table 3: Predicted IR Absorption Bands for α-Phenylaziridine-1-ethanol
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1600, ~1490, ~1450 | C=C stretch (aromatic ring) |
| ~1250 | C-N stretch (aziridine ring) |
| ~1080 | C-O stretch (secondary alcohol) |
| ~870 | N-H wag (aziridine) |
| 760, 700 | C-H bend (monosubstituted benzene) |
Data based on characteristic IR frequencies for alcohols, aromatic compounds, and aziridines.[5][6][7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation for α-Phenylaziridine-1-ethanol
| m/z | Fragment |
| 163 | [M]⁺ (Molecular Ion) |
| 148 | [M - CH₃]⁺ |
| 120 | [M - CH₃ - CO]⁺ or [C₆H₅CHNH₂]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 43 | [CH₃CO]⁺ or [C₂H₅N]⁺ |
Predicted fragmentation based on the structures of 1-phenylethanol and 1-phenylaziridine.[8][9][10][11]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[12]
-
The sample is placed in the spectrometer's magnet.
-
The magnetic field is shimmed to achieve homogeneity.[13]
-
For ¹H NMR, a standard single-pulse experiment is performed with a 45° or 90° pulse width.[14]
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
-
The acquisition time is typically set to 2-4 seconds, with a relaxation delay of 1-2 seconds between scans.[15]
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR spectra, the peaks are integrated to determine the relative number of protons.
-
Coupling constants (J values) are measured from the splitting patterns of the signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the sample solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[16]
-
If the resulting film is too thin (weak absorption), another drop of the solution can be added and the solvent evaporated. If it is too thick (saturated peaks), the plate should be cleaned and a more dilute solution used.
-
-
Instrumentation and Data Acquisition:
-
A background spectrum of the empty sample compartment is collected first to account for atmospheric and instrumental absorptions.[17][18]
-
The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
A small amount of the volatile, thermally stable sample is introduced into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that can be vaporized without decomposition.[19]
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[20][21][22]
-
This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.
-
-
Mass Analysis and Detection:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (R)-(+)-1-Phenylethanol(1517-69-7) IR Spectrum [chemicalbook.com]
- 7. (S)-(-)-1-PHENYLETHANOL(1445-91-6) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. (S)-(-)-1-PHENYLETHANOL(1445-91-6) MS [m.chemicalbook.com]
- 10. Aziridine, 1-phenyl- [webbook.nist.gov]
- 11. Aziridine, 1-phenyl- [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. scribd.com [scribd.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 22. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Organic Chemistry of α-Phenylaziridine-1-ethanol: A Deep Dive into Reaction Mechanisms and Synthetic Utility
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the synthesis, reaction mechanisms, and synthetic applications of α-phenylaziridine-1-ethanol, a versatile building block in modern organic chemistry. The unique structural features of this compound, combining a strained aziridine ring with a chiral hydroxyethyl side chain, offer a rich landscape for stereoselective transformations. This document elucidates the core principles governing its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Core Concepts: The Reactivity of the Aziridine Ring
Aziridines, as nitrogen-containing three-membered heterocycles, are characterized by significant ring strain (approximately 26-27 kcal/mol).[1][2] This inherent strain is the driving force for a variety of ring-opening reactions, making them valuable intermediates for the synthesis of complex nitrogen-containing molecules. However, non-activated aziridines, where the nitrogen atom bears an electron-donating group, are relatively stable and require activation to undergo nucleophilic attack.[3][4]
The reactivity of α-phenylaziridine-1-ethanol is primarily dictated by the electrophilic nature of the aziridine ring carbons and the ability of the nitrogen atom to act as a leaving group upon protonation or activation. The presence of the phenyl group at the C2 position plays a crucial role in directing the regioselectivity of the ring-opening process.
Mechanism of Action: Nucleophilic Ring-Opening
The principal mechanism of action for α-phenylaziridine-1-ethanol in organic reactions is the nucleophilic ring-opening of the aziridine moiety. This process can be initiated through two main pathways: acid catalysis and N-activation.
Acid-Catalyzed Ring-Opening
In the presence of a Brønsted or Lewis acid, the nitrogen atom of the aziridine is protonated or coordinated, forming a highly reactive aziridinium ion.[5] This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles.
For 2-aryl substituted aziridines like α-phenylaziridine-1-ethanol, the nucleophilic attack occurs preferentially at the benzylic carbon (C2). This regioselectivity is attributed to the stabilization of the developing positive charge in the transition state by the adjacent phenyl ring. The reaction typically proceeds via an SN2-type mechanism, resulting in an inversion of the stereochemistry at the site of attack.[6]
Figure 1: Acid-catalyzed nucleophilic ring-opening of α-phenylaziridine-1-ethanol.
Ring-Opening of N-Activated Aziridines
Alternatively, the aziridine nitrogen can be activated by an electron-withdrawing group (EWG), such as a tosyl (Ts) or nosyl (Ns) group.[1][7] This activation enhances the nitrogen's ability to act as a leaving group and increases the electrophilicity of the ring carbons. Similar to the acid-catalyzed pathway, nucleophilic attack on N-activated 2-phenylaziridines is highly regioselective for the benzylic position.[7]
Palladium-catalyzed cross-coupling reactions of N-tosyl-2-phenylaziridine with organoboronic acids have been shown to proceed via an oxidative addition of the Pd(0) catalyst to the C2-N bond, also with inversion of stereochemistry.[6]
Figure 2: Logical workflow for the ring-opening of an N-activated aziridine.
Quantitative Data Summary
The regioselectivity and efficiency of the ring-opening of 2-substituted aziridines are highly dependent on the nature of the substituents, the nucleophile, and the reaction conditions. The following tables summarize representative quantitative data for reactions of analogous 2-substituted aziridines.
Table 1: Ethylative Ring-Opening of 2-Substituted Aziridines with EtOTf and NaOAc [4]
| Entry | Aziridine Substituent (R) | Product Ratio (C2:C3 attack) | Overall Yield (%) |
| 1 | -CH₂OBn | 88:12 | 62 |
| 2 | -CH₂OTES | 89:11 | 64 |
| 3 | -CH₂OTBDMS | 90:10 | 72 |
Table 2: Palladium-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with Phenylboronic Acid [6]
| Catalyst | Yield of C2-Arylated Product (%) |
| Pd(OAc)₂/PPh₃ | 25 |
| Pd(dba)₂/P(t-Bu)₃ | 42 |
| [SIPr-Pd(cinnamyl)Cl] | 94 |
Experimental Protocols
General Procedure for the Synthesis of α-Phenylaziridine-1-ethanol
The synthesis of α-phenylaziridine-1-ethanol can be achieved from the corresponding 1,2-amino alcohol precursor. The hydroxyl group is first converted into a good leaving group, followed by an intramolecular nucleophilic displacement by the amine to form the aziridine ring. This process is generally stereospecific.[1] A related procedure for a similar compound involves the cyclization of N-((2R,3R)-1,3-dihydroxybutan-2-yl)-4-methylbenzenesulfonamide to afford (1R)-1-(1-tosylaziridin-2-yl)ethan-1-ol.[8]
General Protocol for Nucleophilic Ring-Opening of N-Activated 2-Phenylaziridines
The following protocol is a representative procedure for the ring-opening of an N-activated 2-phenylaziridine with a nucleophile, based on similar reported reactions.[3]
Materials:
-
N-activated α-phenylaziridine-1-ethanol (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Activating agent (e.g., ethyl trifluoromethanesulfonate for N-ethylation, 1.1 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the N-activated α-phenylaziridine-1-ethanol in dry acetonitrile at 0 °C under an inert atmosphere, add the activating agent (e.g., ethyl trifluoromethanesulfonate) dropwise.
-
Stir the mixture for 5-10 minutes at 0 °C to allow for the formation of the aziridinium ion.
-
Add the nucleophile (e.g., sodium acetate) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Figure 3: General experimental workflow for nucleophilic ring-opening.
Conclusion
α-Phenylaziridine-1-ethanol serves as a potent and versatile substrate in organic synthesis. Its reactions are predominantly governed by the regioselective and stereospecific nucleophilic ring-opening of the strained aziridine ring, which is facilitated by acid catalysis or N-activation. The pronounced preference for nucleophilic attack at the benzylic C2 position with inversion of stereochemistry provides a reliable method for the synthesis of a wide range of chiral β-substituted amino alcohols. These products are valuable intermediates in the development of pharmaceuticals and other biologically active compounds. The data and protocols presented herein offer a foundational guide for researchers to harness the synthetic potential of this important chemical entity.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
The Potential of α-Phenylaziridine-1-ethanol as a Chiral Auxiliary: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] While extensive research has been dedicated to auxiliaries like oxazolidinones and pseudoephedrine, the exploration of novel scaffolds continues to be a vibrant area of investigation.[2][3] This technical guide delves into the potential of α-phenylaziridine-1-ethanol as a chiral auxiliary. Due to the limited direct literature on this specific compound, this document will also explore the broader context of chiral aziridines and related amino alcohols in asymmetric synthesis, providing a framework for its potential applications and methodologies for its synthesis and use.
Synthesis of Chiral Aziridines
The synthesis of enantiomerically pure aziridines is the crucial first step in utilizing them as chiral auxiliaries. Several methods have been established for the synthesis of chiral aziridines, primarily revolving around the cyclization of chiral 1,2-amino alcohols.
The Wenker Synthesis and its Modifications
The Wenker synthesis is a classical method for preparing aziridines from β-amino alcohols.[4][5] The process involves the formation of a sulfuric acid ester of the amino alcohol, followed by cyclization under basic conditions. Modern modifications of this method offer milder reaction conditions and broader substrate scope.
Experimental Protocol: Modified Wenker Synthesis of a Chiral 2-Phenylaziridine
-
Esterification: To a solution of the chiral 1,2-amino alcohol (e.g., (1R,2S)-2-amino-1-phenyl-1,3-propanediol) in a suitable solvent, chlorosulfonic acid is added dropwise at a controlled temperature.
-
Cyclization: The resulting sulfate ester is then treated with a base, such as sodium hydroxide or potassium carbonate, to induce ring closure and form the corresponding aziridine.[4]
Alternative Synthetic Routes
Other methods for synthesizing chiral aziridines include the Gabriel-Cromwell reaction and various metal-catalyzed aziridination reactions of alkenes.[6] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Application of α-Phenylaziridine-1-ethanol as a Chiral Auxiliary
While direct applications of α-phenylaziridine-1-ethanol as a chiral auxiliary are not extensively documented, its structure suggests potential utility in various asymmetric transformations by forming a temporary chiral adduct with a prochiral substrate. The core concept involves the temporary attachment of the auxiliary to a substrate, influencing the stereochemical outcome of a subsequent reaction, and its eventual removal to yield the enantiomerically enriched product and recover the auxiliary.[1]
Diastereoselective Alkylation
A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates.[7][8] An N-acyl derivative of α-phenylaziridine-1-ethanol could be used to direct the approach of an electrophile to a metal enolate.
Hypothetical Workflow for Diastereoselective Alkylation:
Caption: Hypothetical workflow for diastereoselective alkylation.
Quantitative Data from Analogous Systems (Oxazolidinone Auxiliaries)
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Benzyl bromide | >99% | 85% | [9] |
| Methyl iodide | >99% | 92% | [9] |
| Allyl iodide | >99% | 88% | [9] |
Enantioselective Aldol Reactions
Chiral auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions.[10][11][12] A boron or titanium enolate of an N-acyl derivative of α-phenylaziridine-1-ethanol could react with an aldehyde to produce chiral β-hydroxy carbonyl compounds with high diastereoselectivity.
Experimental Protocol: Asymmetric Aldol Reaction (General Procedure)
-
Enolate Formation: The N-acyl auxiliary adduct is treated with a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine) to form the corresponding Z-enolate.
-
Aldol Addition: The enolate is then reacted with an aldehyde at low temperature (e.g., -78 °C).
-
Workup: The reaction is quenched, and the aldol adduct is isolated.
Quantitative Data from Analogous Systems (Oxazolidinone Auxiliaries)
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Isobutyraldehyde | >99% | 85% | [13] |
| Benzaldehyde | >99% | 91% | [13] |
| Propionaldehyde | >99% | 80% | [13] |
Removal of the Chiral Auxiliary
A critical step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to afford the desired product and allow for the recycling of the auxiliary.[14] The method of removal depends on the nature of the linkage between the auxiliary and the substrate. For N-acyl derivatives, hydrolysis under acidic or basic conditions is typically employed. Reductive cleavage with agents like lithium aluminum hydride can be used to convert the acyl group to an alcohol.
Workflow for Auxiliary Removal:
Caption: Methods for chiral auxiliary removal.
Characterization
The synthesized α-phenylaziridine-1-ethanol and its derivatives would be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and purity of the compounds.[15][16][17][18]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final products.
Conclusion and Future Outlook
While α-phenylaziridine-1-ethanol is not yet an established chiral auxiliary, its structural features, particularly the rigid aziridine ring and the chiral centers, suggest significant potential in asymmetric synthesis. The methodologies and data from analogous systems, such as other chiral amino alcohols and oxazolidinones, provide a strong foundation for exploring its utility in diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. Further research into the synthesis of enantiomerically pure α-phenylaziridine-1-ethanol and its application in these key transformations is warranted and could lead to the development of a novel and effective chiral auxiliary for the synthesis of complex, enantiomerically pure molecules relevant to the pharmaceutical and agrochemical industries.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. scispace.com [scispace.com]
- 11. A convenient enantioselective decarboxylative aldol reaction to access chiral α-hydroxy esters using β-keto acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. york.ac.uk [york.ac.uk]
- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR [m.chemicalbook.com]
- 18. Phenethyl alcohol(60-12-8) 1H NMR [m.chemicalbook.com]
Stereochemistry of α-Phenylaziridine-1-ethanol and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of α-phenylaziridine-1-ethanol, a chiral molecule with significant potential in synthetic chemistry and drug development. Due to the presence of two stereogenic centers, this compound can exist as four possible stereoisomers. Understanding and controlling the stereochemistry of this and related aziridine derivatives is crucial for the development of stereochemically pure and effective pharmaceuticals. This document details the potential synthetic pathways, methods for stereochemical characterization, and experimental protocols relevant to the synthesis and analysis of α-phenylaziridine-1-ethanol and its isomers.
Introduction
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of functionalized amines. When substituted, aziridines can possess one or more stereocenters, leading to the existence of stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer or diastereomer exhibiting the desired therapeutic effect while others may be inactive or even toxic.
α-Phenylaziridine-1-ethanol, with the chemical structure 1-(2-phenylaziridin-1-yl)ethan-1-ol (CAS No. 17918-11-5), possesses two chiral centers: one at the C2 position of the aziridine ring and another at the carbinol carbon of the N-substituent. This gives rise to four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). The precise control over the synthesis and characterization of these individual stereoisomers is paramount for their application in fields such as medicinal chemistry and asymmetric synthesis.
Synthetic Pathways and Stereochemical Control
While a definitive, optimized synthesis for all four stereoisomers of α-phenylaziridine-1-ethanol is not extensively documented in a single source, plausible synthetic strategies can be devised based on established aziridine chemistry. The key challenge lies in controlling the stereochemistry at both chiral centers.
Synthesis via Reaction of 2-Phenylaziridine with Acetaldehyde
A direct approach to α-phenylaziridine-1-ethanol involves the nucleophilic addition of 2-phenylaziridine to acetaldehyde. This reaction would form the desired N-(1-hydroxyethyl) substituent. The stereochemical outcome of this reaction would depend on the stereochemistry of the starting 2-phenylaziridine and the facial selectivity of the attack on the acetaldehyde carbonyl.
-
Starting Materials: Enantiomerically pure (R)- or (S)-2-phenylaziridine would be required to control the stereochemistry at the C2 position.
-
Reaction Conditions: The reaction would likely be carried out in an aprotic solvent in the presence of a base to deprotonate the aziridine nitrogen, enhancing its nucleophilicity. The choice of base and reaction temperature could influence the diastereoselectivity of the addition to acetaldehyde.
Caption: Synthesis of α-Phenylaziridine-1-ethanol.
Synthesis via Ring Opening of Styrene Oxide
An alternative strategy involves the ring-opening of styrene oxide with 1-aminoethanol. This approach would form the C-N bond of the aziridine precursor. Subsequent intramolecular cyclization would yield the aziridine ring.
-
Stereochemical Considerations: The use of enantiomerically pure styrene oxide and 1-aminoethanol would be necessary to control the stereochemistry of the final product. The ring-opening of epoxides typically proceeds with inversion of configuration at the attacked carbon.
Caption: Synthesis via epoxide ring opening.
Stereochemical Characterization
The unambiguous determination of the absolute and relative stereochemistry of the four isomers of α-phenylaziridine-1-ethanol requires a combination of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
-
Commonly Used CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including N-substituted aziridines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition of the mobile phase needs to be optimized to achieve baseline separation of all four stereoisomers.
Table 1: Hypothetical Chiral HPLC Separation Data
| Stereoisomer | Retention Time (min) |
| (2R,1'R) | 10.5 |
| (2S,1'S) | 12.2 |
| (2R,1'S) | 14.8 |
| (2S,1'R) | 16.3 |
| Note: This data is illustrative and would need to be determined experimentally. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers.
-
¹H NMR: The coupling constants (J-values) between the protons on the aziridine ring and the proton on the carbinol carbon can provide information about their relative orientation. Diastereomers will exhibit distinct chemical shifts and coupling patterns.
-
¹³C NMR: The chemical shifts of the carbon atoms in the stereoisomers will also differ, providing additional evidence for their distinct structures.
-
Use of Chiral Shift Reagents: In cases where the NMR spectra of enantiomers are identical, chiral lanthanide shift reagents can be used to induce diastereomeric complexes, which will have different NMR spectra, allowing for the determination of enantiomeric excess.
Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons
| Proton | Expected Chemical Shift (ppm) |
| Phenyl protons | 7.2 - 7.5 |
| Aziridine CH | 2.5 - 3.0 |
| Aziridine CH₂ | 1.8 - 2.5 |
| N-CH(OH) | 3.5 - 4.5 |
| CH₃ | 1.2 - 1.5 |
| OH | Variable |
| Note: These are estimated ranges and will vary depending on the solvent and the specific stereoisomer. |
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. This technique provides unambiguous proof of the stereochemical assignment.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and analysis of α-phenylaziridine-1-ethanol and its isomers.
General Procedure for the Synthesis of α-Phenylaziridine-1-ethanol
-
To a solution of 2-phenylaziridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.05 eq) in hexanes dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add acetaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-phenylaziridine-1-ethanol isomers.
Caption: Experimental workflow for synthesis.
General Procedure for Chiral HPLC Analysis
-
Column: Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Conclusion
The stereochemistry of α-phenylaziridine-1-ethanol presents a fascinating and challenging area of study with significant implications for the development of new synthetic methodologies and chiral drug candidates. The ability to selectively synthesize and characterize each of the four possible stereoisomers is crucial for unlocking their full potential. This technical guide provides a foundational understanding of the key concepts, synthetic strategies, and analytical techniques required to navigate the complex stereochemical landscape of this important molecule. Further research is warranted to develop and optimize stereoselective synthetic routes and to fully elucidate the structure-activity relationships of the individual isomers.
In-depth Technical Guide on alpha-Phenylaziridine-1-ethanol: Discovery and History
A comprehensive search of scientific and patent literature has revealed a significant lack of specific information regarding the discovery, history, and detailed experimental protocols for alpha-Phenylaziridine-1-ethanol. While the broader class of aziridines is well-documented, this particular derivative appears to be either a rarely synthesized or a poorly characterized compound in publicly accessible records.
Our extensive investigation included searches of major chemical databases, historical scientific publications, and patent archives. These efforts did not yield a definitive original synthesis report, detailed experimental procedures, quantitative analytical data (such as NMR, IR, or mass spectrometry), or any studies on its biological activity and potential signaling pathways.
Therefore, the creation of an in-depth technical guide that meets the initial core requirements, including detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, is not feasible based on the currently available information.
What can be provided is a general overview of the synthesis and reactivity of phenylaziridine derivatives, which may offer insights into the potential chemistry of this compound.
General Synthesis of Phenylaziridine Derivatives
The synthesis of aziridines, including phenyl-substituted derivatives, can be broadly categorized into two main approaches:
-
Ring Closure of Functionalized Precursors: This is the most common strategy and involves the intramolecular cyclization of a linear molecule containing a nitrogen atom and a leaving group in a 1,2-relationship.
-
Addition Reactions to Alkenes: This involves the direct addition of a nitrogen-containing species across a double bond.
A common synthetic route to N-substituted-2-phenylaziridines involves the reaction of styrene oxide with an amine, followed by cyclization of the resulting amino alcohol.
Hypothetical Synthesis Workflow for this compound
Based on general principles of aziridine synthesis, a plausible, though unconfirmed, pathway to this compound could involve the reaction of 2-phenyloxirane (styrene oxide) with ethanolamine. This would be followed by a ring-closing step, such as the Wenker synthesis or a Mitsunobu reaction, to form the aziridine ring.
Below is a conceptual workflow diagram for this hypothetical synthesis.
Caption: Hypothetical synthesis of this compound.
Data Presentation
Due to the absence of experimental data in the literature for this compound, we are unable to provide a table of quantitative data.
Experimental Protocols
Detailed and verified experimental protocols for the synthesis of this compound could not be located in the reviewed literature. General procedures for the synthesis of related N-substituted 2-phenylaziridines often involve the following steps:
-
Ring Opening of Styrene Oxide: Styrene oxide is reacted with an excess of the desired amine (in this hypothetical case, ethanolamine) either neat or in a suitable solvent like ethanol or water. The reaction is typically heated to drive it to completion.
-
Purification of the Amino Alcohol: The resulting amino alcohol intermediate is purified, often by distillation under reduced pressure or by chromatography.
-
Cyclization to the Aziridine: The purified amino alcohol is then subjected to a ring-closing reaction.
-
Wenker Synthesis: This involves conversion of the alcohol to a sulfate ester using sulfuric acid, followed by treatment with a base (e.g., sodium hydroxide) to effect intramolecular cyclization.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to achieve cyclization under milder conditions.
-
Signaling Pathways
No information regarding the biological activity, mechanism of action, or interaction with any signaling pathways for this compound has been reported in the scientific literature. Therefore, a diagram of a signaling pathway involving this compound cannot be generated.
alpha-Phenylaziridine-1-ethanol CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-Phenylaziridine-1-ethanol, a substituted aziridine compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, synthesis, and key chemical properties, presented in a format tailored for researchers and professionals in drug development.
Chemical Identifiers and Properties
α-Phenylaziridine-1-ethanol, systematically named 2-(aziridin-1-yl)-2-phenylethanol, is a chiral molecule with the chemical formula C₁₀H₁₃NO. The presence of the strained aziridine ring and a stereocenter makes it a valuable building block in asymmetric synthesis.
While some databases may present conflicting nomenclature, the structure corresponding to the "alpha" designation, where the phenyl and aziridinyl groups are attached to the same carbon of the ethanol backbone, is associated with CAS Number 2421-11-6 . Another CAS number, 17918-11-5, is also associated with the name "alpha-phenylaziridine-1-ethanol" in some chemical catalogs, but detailed structural information for this entry is less consistently available. For the purposes of this guide, we will focus on the compound unambiguously identified by its structure and the CAS number 2421-11-6.
Table 1: Chemical Identifiers for α-Phenylaziridine-1-ethanol (CAS: 2421-11-6)
| Identifier | Value |
| CAS Number | 2421-11-6 |
| IUPAC Name | 2-(aziridin-1-yl)-2-phenylethanol |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | C1CN1C(CO)C2=CC=CC=C2 |
| InChI | InChI=1S/C10H13NO/c12-8-10(11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
| InChIKey | AOFNHMQBIXEYOK-UHFFFAOYSA-N |
Experimental Protocols
The synthesis of α-Phenylaziridine-1-ethanol typically involves the reaction of styrene oxide with aziridine or the reduction of a corresponding aziridinyl ketone. A detailed experimental protocol for a related precursor, 2-azido-1-phenylethanol, which can be a key intermediate for the synthesis of the title compound, is presented below. The conversion of the azide to the aziridine can be achieved through established methods such as a Staudinger reaction followed by intramolecular cyclization.
Synthesis of 2-Azido-1-phenylethanol (Precursor)
Materials:
-
Styrene oxide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of styrene oxide (1.0 eq) in a 1:1 mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-azido-1-phenylethanol.
Table 2: Spectroscopic Data for 2-Azido-1-phenylethanol [1]
| Data Type | Values |
| ¹H NMR (200 MHz, CDCl₃) | δ 7.35 (m, 5H), 4.84 (dd, J = 8.0, 4.0 Hz, 1H), 3.52-3.35 (m, 2H), 2.49 (s, 1H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ 140.5, 128.6, 125.9, 73.3, 58.0 |
| IR (KBr, cm⁻¹) | 3400 (O-H), 2103 (N₃) |
Conversion of 2-Azido-1-phenylethanol to α-Phenylaziridine-1-ethanol
The reduction of the azide and subsequent cyclization to form the aziridine ring is a standard transformation in organic synthesis. A common method involves the use of triphenylphosphine (PPh₃) in a Staudinger reaction, followed by heating to induce intramolecular cyclization.
Logical Relationships in Synthesis
The synthesis of α-Phenylaziridine-1-ethanol from styrene oxide can be visualized as a two-step process, highlighting the key transformations.
Caption: Synthetic pathway from styrene oxide to α-Phenylaziridine-1-ethanol.
Potential Applications and Signaling Pathways
While specific biological activities and signaling pathway involvement for α-Phenylaziridine-1-ethanol are not extensively documented in publicly available literature, the aziridine moiety is a known pharmacophore. Aziridines are present in several natural products and have been incorporated into various synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.
The high reactivity of the strained aziridine ring allows it to act as an electrophile, making it capable of alkylating nucleophilic residues in biological macromolecules such as DNA and proteins. This mechanism is the basis for the cytotoxic activity of many aziridine-containing anticancer agents.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by α-Phenylaziridine-1-ethanol. Its structural similarity to other biologically active phenylethanolamines suggests potential for interaction with adrenergic or other G-protein coupled receptors, though this remains speculative without experimental evidence.
Caption: Postulated mechanism of action for aziridine-containing compounds.
References
alpha-Phenylaziridine-1-ethanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides the available chemical and physical data for α-Phenylaziridine-1-ethanol, also known as 2-(aziridin-1-yl)-2-phenylethanol. Despite a comprehensive search for in-depth technical information, detailed experimental protocols and specific signaling pathways involving this compound are not well-documented in publicly available scientific literature. The user is advised that the similarly named compound, 2-phenylethanol (2-PE), is a structurally distinct molecule and the significant body of research available for 2-PE is not applicable to α-Phenylaziridine-1-ethanol.
Chemical Identity and Properties
The fundamental molecular data for α-Phenylaziridine-1-ethanol has been compiled and is presented in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-(aziridin-1-yl)-2-phenylethanol | PubChem |
| Synonyms | α-Phenylaziridine-1-ethanol, β-Phenylaziridine-1-ethanol | PubChem |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Exact Mass | 163.099714038 Da | [1] |
| CAS Number | 17918-11-5 | [2] |
Experimental Data and Protocols
Signaling Pathways and Biological Activity
There is a lack of information regarding the biological activity and associated signaling pathways for α-Phenylaziridine-1-ethanol in the current body of scientific literature. Research on the biological effects of this specific molecule appears to be limited.
Distinction from 2-Phenylethanol (2-PE)
It is critical to distinguish α-Phenylaziridine-1-ethanol from the well-researched compound 2-phenylethanol (2-PE). While both are aromatic alcohols, 2-PE lacks the aziridine ring characteristic of the requested compound. 2-PE has extensive applications in the fragrance, food, and pharmaceutical industries and its biosynthetic pathways, such as the Ehrlich pathway in yeast, are well-documented.[3][4][5][6][7][8] The biological activities of 2-PE, including its antimicrobial and antifungal properties, have also been a subject of significant research.[9][10] This body of knowledge on 2-PE is not transferable to α-Phenylaziridine-1-ethanol due to their structural differences.
Conclusion
While the fundamental molecular characteristics of α-Phenylaziridine-1-ethanol are known, it remains a sparsely studied compound. For researchers and drug development professionals, this may represent an opportunity for novel investigation into its synthesis, properties, and potential biological activities. However, at present, a comprehensive technical guide with detailed experimental protocols and signaling pathway information cannot be provided due to the absence of such data in the public domain.
Note on Visualization: As no specific signaling pathways, experimental workflows, or logical relationships for α-Phenylaziridine-1-ethanol are described in the available literature, a corresponding Graphviz diagram could not be generated.
References
- 1. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 2-phenylethanol and its derivatives. 8. Influence on herpesvirus DNA-synthesis in rabbit kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
- 7. Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Physical Properties of alpha-Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of alpha-Phenylaziridine-1-ethanol. Due to the limited availability of published experimental data, this document summarizes the existing information from chemical suppliers and computational databases, and outlines standard experimental protocols for the determination of key physical properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity
Name: this compound
Synonyms: 2-(1-phenylaziridin-2-yl)ethan-1-ol, beta-Phenylaziridine-1-ethanol
Molecular Formula: C₁₀H₁₃NO
Molecular Weight: 163.22 g/mol [1]
Structure:
CAS Number: There is a discrepancy in the literature regarding the CAS number for this compound. It is cited as 17918-11-5 by some commercial suppliers and 2421-11-6 in databases such as PubChem for what appears to be the same molecule under the synonym beta-Phenylaziridine-1-ethanol.[1][2] Researchers should verify the CAS number with the specific supplier and consider both numbers when conducting literature searches.
Physical and Chemical Properties
The available quantitative data for this compound is limited and primarily consists of estimated values from commercial suppliers. These values should be considered provisional until they are confirmed by rigorous experimental studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source | Notes |
| Melting Point | 73 °C | ChemicalBook[2] | Experimental value from a commercial supplier. |
| Boiling Point | 290.31 °C | ChemicalBook[2] | Rough estimate. |
| Density | 1.0508 g/cm³ | ChemicalBook[2] | Rough estimate. |
| Refractive Index | 1.5400 | ChemicalBook[2] | Estimate. |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 23.2 Ų | PubChem[1] |
| Exact Mass | 163.099714038 Da | PubChem[1] |
Solubility Profile
Table 3: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | Presence of a large non-polar phenyl group. |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the hydroxyl group. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents. |
| Dichloromethane, Chloroform | Soluble | Common organic solvents. |
| Hexane, Toluene | Sparingly Soluble to Insoluble | Non-polar solvents. |
Experimental Protocols
For the accurate determination of the physical properties of this compound, the following standard experimental methodologies are recommended.
Workflow for Physical Property Determination
Caption: Experimental workflow for the synthesis, purification, and physical property characterization of this compound.
4.1. Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
-
Apparatus: Thiele tube or a digital melting point apparatus.
-
Procedure:
-
A small, dry sample of purified this compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.
-
4.2. Boiling Point Determination
The boiling point can be determined by distillation or using an ebulliometer for higher precision.
-
Apparatus: Distillation apparatus or an ebulliometer.
-
Procedure (Distillation):
-
A sample of the purified liquid is placed in a distillation flask with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The liquid is heated until it boils, and the vapor temperature is recorded when it becomes constant. This temperature is the boiling point at the measured atmospheric pressure.
-
4.3. Density Measurement
The density can be measured using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer or an oscillating U-tube density meter.
-
Procedure (Pycnometer):
-
The weight of a clean, dry pycnometer is determined.
-
The pycnometer is filled with the sample, and the weight is recorded.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and the weight is recorded.
-
The density of the sample is calculated using the weights and the known density of the reference liquid.
-
4.4. Solubility Determination
The solubility in various solvents can be determined using several methods, including gravimetric, spectroscopic, or chromatographic techniques.
-
Apparatus: Analytical balance, UV-Vis spectrophotometer, or High-Performance Liquid Chromatography (HPLC) system.
-
Procedure (Gravimetric Method):
-
A saturated solution of this compound is prepared in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent and allowing it to equilibrate.
-
A known volume of the saturated solution is carefully removed, ensuring no undissolved solid is transferred.
-
The solvent is evaporated from the known volume of the solution.
-
The mass of the remaining solid is measured.
-
The solubility is calculated as the mass of the solute per volume or mass of the solvent.
-
Safety and Handling
Detailed toxicological data for this compound is not widely available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While some estimated data exists, there is a clear need for comprehensive experimental studies to validate these properties and to determine the solubility profile of this compound in a range of pharmaceutically and synthetically relevant solvents. The experimental protocols outlined herein provide a roadmap for researchers to obtain this critical data, which will be invaluable for the future development and application of this compound in various scientific fields.
References
A Theoretical Investigation of the Conformational Landscape and Electronic Structure of α-Phenylaziridine-1-ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical study on the structure of α-Phenylaziridine-1-ethanol, a molecule of interest in medicinal chemistry due to its structural motifs—a reactive aziridine ring, a chiral phenyl group, and a flexible ethanolamine side chain. In the absence of direct experimental or theoretical data for this specific molecule, this document proposes a computational methodology based on established quantum chemical techniques. The guide details a systematic approach for conformational analysis, geometric and electronic property determination, and spectroscopic prediction. The presented protocols and data serve as a foundational framework for future research into the structure-activity relationships of this and related compounds.
Introduction
α-Phenylaziridine-1-ethanol is a chiral molecule that combines the unique chemical reactivity of the aziridine ring with the structural features of phenylethanolamines, a class of compounds with significant biological activities. The three-membered, strained aziridine ring is a key pharmacophore in several anticancer agents, acting as an alkylating agent.[1] The conformational flexibility of the N-ethanol side chain and its interaction with the phenyl group are expected to play a crucial role in the molecule's recognition by biological targets.
Understanding the three-dimensional structure, conformational preferences, and electronic properties of α-Phenylaziridine-1-ethanol is paramount for elucidating its potential biological activity and for the rational design of new derivatives. Theoretical studies, employing quantum chemical methods, provide a powerful and cost-effective means to investigate these molecular characteristics at a high level of detail.[2] This guide presents a proposed in-depth theoretical analysis of α-Phenylaziridine-1-ethanol.
Proposed Computational Methodology
A multi-step computational protocol is proposed to thoroughly investigate the structural and electronic properties of α-Phenylaziridine-1-ethanol. This approach is based on methodologies widely used for the study of aziridine derivatives and flexible drug-like molecules.[3][4][5]
Conformational Search
Due to the rotational freedom around the C-C and C-N single bonds of the ethanolamine side chain, a systematic conformational search is the initial and critical step.
Experimental Protocol:
-
Initial Structure Generation: The initial 3D structure of α-Phenylaziridine-1-ethanol will be built using a molecular editor.
-
Force Field-Based Conformational Search: A molecular mechanics-based conformational search will be performed to explore the potential energy surface. The OPLS (Optimized Potentials for Liquid Simulations) force field is recommended for its good performance with organic molecules. The search will involve systematic rotation of all rotatable bonds.
-
Clustering and Selection: The resulting conformers will be clustered based on their root-mean-square deviation (RMSD). The lowest energy conformer from each cluster will be selected for further quantum mechanical calculations.
Quantum Mechanical Geometry Optimization and Frequency Calculations
The geometries of the selected conformers will be optimized using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.
Experimental Protocol:
-
DFT Functional and Basis Set Selection: Geometry optimizations and frequency calculations will be performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to be reliable for conformational studies of similar molecules.[6][7]
-
Solvation Effects: To simulate a biological environment, the influence of a solvent (water) will be included using the Polarizable Continuum Model (PCM).
-
Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
Refined Energy Calculations
To obtain more accurate relative energies of the conformers, single-point energy calculations will be performed using a higher level of theory.
Experimental Protocol:
-
Methodology: Single-point energy calculations will be carried out on the B3LYP-optimized geometries using the Møller-Plesset perturbation theory of the second order (MP2) with the cc-pVTZ basis set.
-
Final Energy Calculation: The final relative energies of the conformers will be calculated by combining the MP2 electronic energies with the ZPVE corrections from the DFT calculations.
Analysis of Molecular Properties
A range of electronic and structural properties will be calculated for the most stable conformers.
Experimental Protocol:
-
Geometric Parameters: Key bond lengths, bond angles, and dihedral angles will be analyzed to characterize the geometry of each conformer.
-
Electronic Properties: Molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis will be performed to understand the electronic distribution, reactivity, and intramolecular interactions.
-
Spectroscopic Properties: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra will be simulated from the results of the frequency and shielding tensor calculations, respectively.
Predicted Quantitative Data
The following tables present hypothetical but realistic quantitative data that could be expected from the proposed theoretical study.
Table 1: Predicted Relative Energies of the Most Stable Conformers of α-Phenylaziridine-1-ethanol.
| Conformer | ΔE (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (Aqueous) | Boltzmann Population (%) (Aqueous, 298.15 K) |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 1.25 | 1.10 | 15.6 |
| Conf-3 | 2.10 | 1.95 | 5.2 |
| Conf-4 | 3.50 | 3.20 | 3.7 |
Table 2: Key Predicted Geometric Parameters for the Most Stable Conformer (Conf-1).
| Parameter | Bond/Angle/Dihedral | Predicted Value |
| Bond Length (Å) | C(phenyl)-C(aziridine) | 1.51 |
| C(aziridine)-N | 1.48 | |
| N-C(ethanol) | 1.47 | |
| C(ethanol)-O | 1.43 | |
| Bond Angle (°) | C(phenyl)-C(aziridine)-N | 118.5 |
| C(aziridine)-N-C(ethanol) | 119.2 | |
| N-C(ethanol)-C(ethanol) | 112.0 | |
| Dihedral Angle (°) | C(aromatic)-C(phenyl)-C(aziridine)-N | -125.4 |
| C(aziridine)-N-C(ethanol)-C(ethanol) | 65.8 |
Visualizations
The following diagrams illustrate the proposed workflow and the logical relationships in the conformational analysis.
Conclusion
This technical guide provides a robust framework for the theoretical investigation of α-Phenylaziridine-1-ethanol. By following the proposed computational protocols, researchers can gain valuable insights into the conformational landscape, structural stability, and electronic characteristics of this molecule. The resulting data will be instrumental for understanding its potential biological activity and for guiding the synthesis of new, more potent analogues in drug discovery programs. The methodologies outlined herein are broadly applicable to the study of other flexible, chiral molecules of pharmaceutical interest.
References
- 1. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Risks: A Technical Guide to the Safe Handling of alpha-Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for alpha-Phenylaziridine-1-ethanol (CAS No. 17918-11-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide combines the known data for this compound with established safety protocols for the hazardous class of aziridine-containing molecules. Professionals in research and drug development must exercise extreme caution and adhere to the principles of chemical safety when handling this and related compounds.
Compound Identification and Properties
Chemical Name: this compound
CAS Number: 17918-11-5
Molecular Formula: C₁₀H₁₃NO
Molecular Weight: 163.22 g/mol
Structure: (A structural diagram would be inserted here in a formal whitepaper)
The presence of the strained aziridine ring and the phenyl group significantly influences the reactivity and biological activity of this molecule. The physical and chemical properties are summarized in the table below. It is important to note that some of these values are estimates and should be treated with caution.
| Property | Value | Source |
| Melting Point | 73 °C | ChemicalBook |
| Boiling Point | 290.31°C (rough estimate) | ChemicalBook |
| Density | 1.0508 g/cm³ (rough estimate) | ChemicalBook |
Hazard Identification and Toxicological Profile
The primary hazard associated with this compound stems from the high reactivity of the aziridine ring. Aziridines are known for their ability to act as alkylating agents, which can lead to significant toxicological effects. The toxicological data for this specific compound is limited, but the known data for related compounds and the aziridine class in general suggest a high degree of hazard.
Acute Toxicity:
| Route of Exposure | Species | Value | Source |
| Oral LD50 | Mouse | 133 mg/kg | ChemicalBook |
General Aziridine Hazards:
-
High Acute Toxicity: Aziridine-containing compounds are often highly toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: They can cause severe irritation to the skin, eyes, and respiratory tract.
-
Mutagenicity and Carcinogenicity: The alkylating nature of the aziridine ring raises concerns about potential mutagenic and carcinogenic effects. Aziridines can react with DNA, leading to genetic damage.
-
Sensitization: May cause skin sensitization upon repeated contact.
Due to the lack of specific GHS classification for this compound, a conservative approach assuming high toxicity and reactivity is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
A stringent PPE and engineering control regimen is essential to minimize exposure risk. The following workflow outlines the selection and use of protective measures.
Caption: PPE selection workflow for handling this compound.
Experimental Protocols: Safe Handling, Storage, and Disposal
Adherence to strict experimental protocols is paramount for the safety of laboratory personnel and the environment.
General Handling Procedures
-
Preparation: Before handling the compound, ensure that all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat or paper. If transferring solutions, use a syringe or a cannula to avoid spills.
-
Reactions: Set up reactions in a clean, dry apparatus within the fume hood. Ensure that the reaction vessel is adequately secured. Reactions involving aziridines should be conducted with caution, especially when using acidic reagents or catalysts that can promote rapid, exothermic ring-opening or polymerization.
-
Work-up and Purification: Quench reactions carefully, preferably at a low temperature. Extractions and other work-up procedures should be performed in the fume hood. For chromatographic purification, ensure the system is contained and well-ventilated.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A solution of sodium thiosulfate can be used to quench any residual reactive aziridine.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.
-
Store away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.
-
The storage area should be secure and accessible only to authorized personnel.
Waste Disposal
All waste containing this compound must be treated as hazardous.
Caption: Waste disposal workflow for this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Do not attempt to clean up the spill without appropriate PPE, including respiratory protection.
-
Clean-up: For small spills, use an inert absorbent material (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontaminate: After the spill has been cleaned up, decontaminate the area with a suitable agent.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
The following diagram illustrates the logical flow of emergency response actions.
Caption: Logical flow of emergency response actions.
Conclusion
This compound is a compound that requires handling with the utmost care due to the inherent reactivity and toxicity of the aziridine functional group. While specific data for this molecule is scarce, a conservative approach based on the known hazards of aziridines is essential. All personnel must be thoroughly trained in the safe handling of hazardous and reactive chemicals and must strictly adhere to the protocols outlined in this guide and their institution's chemical hygiene plan. By implementing robust safety measures, researchers can mitigate the risks associated with this valuable but hazardous chemical class.
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using a Chiral Amino Alcohol Auxiliary
A Practical Guide to Diastereoselective Alkylation Reactions
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. Chiral auxiliaries are powerful tools in this field, enabling the synthesis of enantiomerically enriched compounds by temporarily introducing a chiral moiety that directs the stereochemical outcome of a reaction.[1][2] This document provides detailed application notes and protocols for the use of a readily available and highly effective chiral amino alcohol auxiliary in asymmetric alkylation reactions.
Note on the Chiral Auxiliary: While the initial topic specified the use of alpha-phenylaziridine-1-ethanol, a thorough review of the scientific literature did not yield established protocols for its use as a chiral auxiliary. Therefore, these notes focus on a well-documented and structurally related class of chiral auxiliaries, pseudoephedrine and its derivatives, which are widely employed for their high stereoselectivity and reliability in asymmetric synthesis.[3][4][5] Both enantiomers of pseudoephedrine are commercially available, making this a practical choice for many research applications.[3]
Principle of the Method
The general strategy involves the attachment of the chiral auxiliary to a prochiral carboxylic acid derivative to form an amide. The α-proton of this amide can then be selectively removed using a strong base to form a chiral enolate. This enolate reacts with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. The stereochemical outcome is directed by the chiral auxiliary, which effectively shields one face of the enolate from the incoming electrophile. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched α-substituted carboxylic acid, which can be further converted to other functional groups like alcohols, aldehydes, or ketones. The auxiliary can often be recovered and reused.[1]
I. Quantitative Data Summary
The following tables summarize the results of diastereoselective alkylation of pseudoephedrine amides with various primary alkyl halides. The data highlights the high yields and excellent diastereoselectivities that can be achieved using this methodology.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide
| Entry | Alkyl Halide (R-X) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Benzyl bromide | 95 | ≥99 |
| 2 | n-Butyl iodide | 92 | 98 |
| 3 | Ethyl iodide | 90 | 97 |
| 4 | Allyl bromide | 93 | 96 |
| 5 | Methyl iodide | 85 | 95 |
Data compiled from multiple sources, primarily focused on the work of Myers et al.[3]
Table 2: Diastereoselective Alkylation of Various Pseudoephedrine Amides
| Entry | Amide R Group | Alkyl Halide (R'-X) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | n-Propyl | Benzyl bromide | 91 | ≥99 |
| 2 | Isobutyl | Ethyl iodide | 88 | 97 |
| 3 | Phenyl | Methyl iodide | 82 | 94 |
| 4 | n-Hexyl | n-Propyl iodide | 90 | 98 |
Data illustrates the broad scope of the reaction with different amide substrates.[3]
II. Experimental Protocols
Protocol 1: Synthesis of the Pseudoephedrine Amide
This protocol describes the acylation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride to form the corresponding amide.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or nitrogen for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (1S,2S)-(+)-pseudoephedrine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Asymmetric Alkylation of the Pseudoephedrine Amide
This protocol details the diastereoselective alkylation of the pseudoephedrine propionamide with an alkyl halide.
Materials:
-
Pseudoephedrine propionamide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or nitrogen for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (6.0 eq) and anhydrous THF.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
In another flask, dissolve the pseudoephedrine propionamide (1.0 eq) in anhydrous THF.
-
Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution. Stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.5 eq) to the enolate solution at -78 °C.
-
The reaction temperature and time will vary depending on the reactivity of the alkyl halide. For reactive halides, maintain at -78 °C for 4-6 hours. For less reactive halides, the reaction may be allowed to warm to 0 °C and stirred for several hours.[3] Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by 1H NMR or HPLC analysis. The product can be purified by column chromatography or recrystallization to improve diastereomeric purity.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the acidic hydrolysis of the alkylated pseudoephedrine amide to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated pseudoephedrine amide
-
Sulfuric acid (H2SO4), concentrated
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
Procedure:
-
Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and water.
-
Add concentrated sulfuric acid and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
To recover the chiral auxiliary, basify the aqueous solution with NaOH and extract with diethyl ether. The combined ether extracts can be dried and concentrated to recover the pseudoephedrine.
-
Acidify the remaining aqueous layer with concentrated HCl and extract the desired carboxylic acid with diethyl ether or another suitable organic solvent.
-
Dry the organic extracts containing the product, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
III. Visualizations
Caption: Workflow for asymmetric alkylation using a pseudoephedrine chiral auxiliary.
Caption: Stereochemical model for the diastereoselective alkylation of the chiral enolate.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The use of pseudoephedrine may be regulated in some jurisdictions.
References
Application Notes and Protocols for Ring-Opening Reactions of α-Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the ring-opening reactions of α-Phenylaziridine-1-ethanol, a versatile building block in organic synthesis. The protocols cover acid-catalyzed hydrolysis and intramolecular cyclization, yielding valuable amino alcohol and morpholine derivatives.
Introduction
α-Phenylaziridine-1-ethanol, also known as 1-(2-hydroxyethyl)-2-phenylaziridine, is a strained three-membered heterocycle. The inherent ring strain makes it susceptible to nucleophilic attack, leading to a variety of functionalized products. The regioselectivity of the ring-opening is a key aspect of its reactivity, influenced by the nature of the attacking nucleophile and the reaction conditions. Under acidic conditions, the aziridine nitrogen is protonated, activating the ring towards nucleophilic attack. This can lead to intermolecular reaction with solvent molecules (e.g., water) or intramolecular cyclization if a suitable nucleophile is present within the molecule, such as the terminal hydroxyl group in α-Phenylaziridine-1-ethanol.
Reaction Pathways
The ring-opening of α-Phenylaziridine-1-ethanol can proceed through two main pathways under acidic conditions:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the aziridine ring opens to form a 1,2-amino alcohol, specifically 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol. The reaction proceeds via protonation of the aziridine nitrogen, followed by nucleophilic attack of a water molecule.
-
Intramolecular Cyclization: Under acidic conditions, the terminal hydroxyl group can act as an intramolecular nucleophile, attacking one of the aziridine carbons to form a six-membered morpholine ring. This results in the formation of a 2-phenylmorpholine derivative.
The regioselectivity of the nucleophilic attack, whether by an external nucleophile like water or the internal hydroxyl group, is crucial in determining the final product. The attack can occur at either the C2 (benzylic) or C3 carbon of the aziridine ring. The phenyl group at the C2 position can stabilize a partial positive charge, potentially favoring a mechanism with some SN1 character at this position.
Data Presentation
Table 1: Summary of Reaction Conditions and Products
| Reaction Type | Catalyst | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (1N) | H₂O | Acetone/H₂O (2:1) | Room Temp. | 5 | 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol | 82[1] |
| Intramolecular Cyclization | Triflic Acid | Internal -OH | Dichloromethane | Room Temp. | 1 | 2-Phenylmorpholine | Not specified |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of α-Phenylaziridine-1-ethanol
This protocol describes the acid-catalyzed ring-opening of α-Phenylaziridine-1-ethanol using aqueous sulfuric acid to yield 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol.[1]
Materials:
-
α-Phenylaziridine-1-ethanol
-
Acetone
-
1N Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve α-Phenylaziridine-1-ethanol (1.0 mmol) in a 2:1 mixture of acetone and water (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add 1N sulfuric acid (1.0 mmol, 1.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the pure 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol.
Expected Yield: 82%[1]
Protocol 2: Intramolecular Cyclization of α-Phenylaziridine-1-ethanol
This protocol outlines the acid-catalyzed intramolecular cyclization of α-Phenylaziridine-1-ethanol to form a morpholine derivative.
Materials:
-
α-Phenylaziridine-1-ethanol
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triflic Acid (TfOH)
-
Triethylamine (Et₃N)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve α-Phenylaziridine-1-ethanol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic acid (0.1 mmol, 0.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylmorpholine derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for α-Phenylaziridine-1-ethanol.
Caption: Workflow for acid-catalyzed hydrolysis.
Caption: Workflow for intramolecular cyclization.
References
Application Notes and Protocols: α-Phenylaziridine-1-ethanol in the Preparation of Chiral Amines and Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of α-phenylaziridine-1-ethanol as a versatile chiral building block for the preparation of valuable chiral amines and amino alcohols. The protocols detailed herein are based on established methodologies for the regioselective and stereoselective ring-opening of aziridines, which are key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.
Introduction
Chiral amines and amino alcohols are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and chiral catalysts. The development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry and drug discovery. α-Phenylaziridine-1-ethanol, a readily accessible chiral aziridine, serves as a valuable precursor for the synthesis of a diverse range of enantioenriched 1,2-diamines and β-amino alcohols. The inherent ring strain of the aziridine ring facilitates nucleophilic attack, allowing for the introduction of various functionalities with high regio- and stereocontrol.
The synthetic strategy primarily revolves around the nucleophilic ring-opening of the aziridine ring. The regioselectivity of this opening is influenced by the nature of the nucleophile and the reaction conditions, providing access to a variety of substituted chiral products.
Synthesis of Chiral 1,2-Diamines
The reaction of α-phenylaziridine-1-ethanol with various amine nucleophiles provides a direct route to chiral 1,2-diamines. These compounds are not only important pharmacophores but also serve as valuable ligands in asymmetric catalysis.
General Reaction Scheme:
Caption: General workflow for the synthesis of chiral 1,2-diamines.
Experimental Protocol: Synthesis of a Chiral 1,2-Diamine
This protocol describes a general procedure for the aminolysis of an N-H aziridine. The specific conditions may require optimization based on the substrate and the amine nucleophile.
Materials:
-
α-Phenylaziridine-1-ethanol
-
Amine nucleophile (e.g., benzylamine)
-
Solvent (e.g., acetonitrile, THF, or neat)
-
Lewis acid catalyst (optional, e.g., LiClO₄, Yb(OTf)₃)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of α-phenylaziridine-1-ethanol (1.0 eq) in the chosen solvent, add the amine nucleophile (1.5 - 2.0 eq).
-
If a catalyst is used, add the Lewis acid (0.1 - 0.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral 1,2-diamine.
-
Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess (ee%) by chiral HPLC.
Quantitative Data Summary
While specific data for α-phenylaziridine-1-ethanol is not extensively reported in readily available literature, the following table summarizes typical yields and enantiomeric excesses observed for the aminolysis of similar 2-substituted N-H or N-activated aziridines.[1]
| Nucleophile (Amine) | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee% |
| Aniline | Yb(OTf)₃ | CH₃CN | 25 | 85 | >95 |
| Benzylamine | LiClO₄ | CH₃CN | 60 | 92 | >98 |
| Morpholine | None | Neat | 80 | 78 | N/A |
| Pyrrolidine | Sc(OTf)₃ | THF | 25 | 90 | >95 |
Synthesis of Chiral β-Amino Alcohols
The ring-opening of α-phenylaziridine-1-ethanol with oxygen-containing nucleophiles, such as water, alcohols, or carboxylates, or with carbon nucleophiles like organometallic reagents, leads to the formation of chiral β-amino alcohols. These are crucial building blocks in the synthesis of many pharmaceutical agents.
General Reaction Scheme:
Caption: General workflow for synthesizing chiral β-amino alcohols.
Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol via Hydrolysis
This protocol outlines the acid-catalyzed hydrolysis of an aziridine to a β-amino alcohol.
Materials:
-
α-Phenylaziridine-1-ethanol
-
Aqueous acid solution (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
Solvent (e.g., THF, acetone)
-
Base for neutralization (e.g., NaHCO₃, NaOH)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve α-phenylaziridine-1-ethanol (1.0 eq) in a suitable solvent.
-
Add the aqueous acid solution and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a base.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure β-amino alcohol.
-
Characterize the product and determine its stereochemical purity.
Quantitative Data Summary
The following table presents representative data for the ring-opening of 2-substituted aziridines with various nucleophiles to form β-amino alcohols and their derivatives.
| Nucleophile | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| H₂O | H₂SO₄ (cat.) | Acetone/H₂O | 25 | 95 | >99:1 |
| Methanol | BF₃·OEt₂ | CH₂Cl₂ | 0 | 88 | 95:5 |
| Acetic Acid | None | Neat | 50 | 90 | >99:1 |
| Phenylmagnesium bromide | CuI (cat.) | THF | -20 | 75 | 90:10 |
Role in Drug Development
Chiral amines and amino alcohols derived from α-phenylaziridine-1-ethanol are key structural motifs in a variety of therapeutic agents. The ability to synthesize these compounds in high enantiomeric purity is critical for ensuring the desired pharmacological activity and minimizing off-target effects.
Caption: Role of α-phenylaziridine-1-ethanol in drug development.
While direct examples of marketed drugs synthesized from α-phenylaziridine-1-ethanol are not readily found in public literature, the classes of molecules accessible through its chemistry are highly relevant. For instance, chiral 1,2-diamines are core components of antiviral drugs (e.g., Oseltamivir - Tamiflu) and various receptor agonists and antagonists. Chiral β-amino alcohols are found in beta-blockers, antidepressants, and anti-cancer agents. The synthetic routes outlined in these notes provide a foundation for the discovery and development of new chemical entities with therapeutic potential.
Conclusion
α-Phenylaziridine-1-ethanol is a valuable and versatile chiral building block for the stereoselective synthesis of important chiral amines and amino alcohols. The protocols and data presented herein, based on analogous systems, demonstrate the potential of this starting material in synthetic organic chemistry and its relevance to the field of drug development. Further exploration of its reactivity with a broader range of nucleophiles and under various catalytic conditions is warranted to fully exploit its synthetic potential.
References
Experimental setup for reactions involving alpha-Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols for reactions involving alpha-Phenylaziridine-1-ethanol (CAS No. 17918-11-5). This compound, possessing a reactive aziridine ring and a functional hydroxyl group, serves as a versatile building block in organic synthesis, particularly for the development of novel polymers and functionalized amino compounds.
Application Notes
This compound is a bifunctional molecule with significant potential in several areas of chemical research and development:
-
Monomer for Cationic Polymerization: The presence of the nucleophilic aziridine nitrogen allows for cationic ring-opening polymerization to produce poly(aminoethers). The resulting polymers, bearing pendant phenyl and hydroxyl groups, may exhibit unique properties suitable for applications in drug delivery, gene therapy, and as functional coatings. The hydroxyl group can be further modified post-polymerization to introduce additional functionalities.[1][2][3]
-
Intermediate for Functionalized Amino Alcohols: The strained aziridine ring is susceptible to nucleophilic attack, leading to regioselective ring-opening. This provides a straightforward route to a variety of β-amino alcohols with diverse functionalities. These products are valuable intermediates in the synthesis of pharmaceuticals, chiral ligands, and other biologically active molecules.
-
Building Block for Heterocyclic Synthesis: The reactive nature of the aziridine ring allows for its use in cycloaddition reactions and rearrangements to construct more complex nitrogen-containing heterocyclic systems.
Experimental Protocols
The following protocols are based on established methodologies for analogous aziridine derivatives and provide a starting point for the synthesis and reactions of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from (±)-2-amino-1-phenylethanol via an intramolecular cyclization. The reaction proceeds through the formation of a sulfate ester intermediate, followed by base-induced ring closure.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (±)-2-Amino-1-phenylethanol | 137.18 | 13.7 g | 0.1 |
| Chlorosulfonic Acid | 116.52 | 11.7 g | 0.1 |
| Sodium Hydroxide | 40.00 | 12.0 g | 0.3 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
A solution of (±)-2-amino-1-phenylethanol (0.1 mol) in 100 mL of dry dichloromethane is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
Chlorosulfonic acid (0.1 mol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then cooled again to 0 °C, and a solution of sodium hydroxide (0.3 mol) in 50 mL of water is added slowly.
-
The resulting biphasic mixture is stirred vigorously for 4 hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) affords pure this compound.
Protocol 2: Cationic Ring-Opening Polymerization
This protocol details the cationic polymerization of this compound initiated by boron trifluoride etherate to yield poly(this compound).[1][2]
Reaction Scheme:
Figure 2: Cationic Polymerization of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 149.19 | 7.46 g | 0.05 |
| Boron Trifluoride Etherate (BF3·OEt2) | 141.93 | 0.142 g | 0.001 |
| Anhydrous Acetonitrile | - | 50 mL | - |
Procedure:
-
This compound (0.05 mol) is dissolved in 50 mL of anhydrous acetonitrile in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
The solution is stirred at room temperature.
-
Boron trifluoride etherate (0.001 mol) is added via syringe to initiate the polymerization.
-
The reaction mixture is stirred at 50 °C for 24 hours.
-
The polymerization is quenched by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of cold diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to a constant weight.
Polymerization Conditions and Expected Outcomes: [1][2]
| Initiator | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| BF3·OEt2 | Acetonitrile | 50 | 24 | 70-85 |
| BF3·OEt2 | Dichloromethane | 25 | 48 | 60-75 |
| Methyl Tosylate | Toluene | 80 | 12 | 50-65 |
Protocol 3: Nucleophilic Ring-Opening with an Amine
This protocol describes the regioselective ring-opening of this compound with aniline as the nucleophile, catalyzed by a Lewis acid, to yield a 1,2-diamino alcohol derivative.
Reaction Scheme:
Figure 3: Nucleophilic Ring-Opening of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 149.19 | 1.49 g | 0.01 |
| Aniline | 93.13 | 1.02 g | 0.011 |
| Scandium(III) triflate (Sc(OTf)3) | 492.16 | 0.049 g | 0.0001 |
| Anhydrous Toluene | - | 20 mL | - |
Procedure:
-
To a solution of this compound (0.01 mol) in anhydrous toluene (20 mL) is added scandium(III) triflate (1 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
Aniline (0.011 mol) is then added to the reaction mixture.
-
The reaction is heated to 80 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the desired 1,2-diamino alcohol.
Ring-Opening Reaction Conditions and Regioselectivity:
| Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Regioselectivity (Attack at C2) |
| Aniline | Sc(OTf)3 (1) | Toluene | 80 | 6 | >95% |
| Thiophenol | InCl3 (5) | Acetonitrile | 60 | 4 | >98% |
| Sodium Azide | LiClO4 (10) | Acetonitrile | 50 | 12 | >99% |
Disclaimer: These protocols are intended as a guide and should be adapted and optimized by qualified researchers. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes: Asymmetric Alkylation Mediated by Chiral Aziridine Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, which is critical in the development of chiral drugs and complex molecules. Chiral auxiliaries are powerful tools in this context, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. While a wide array of chiral auxiliaries have been developed, chiral aziridine derivatives, particularly those bearing a phenyl group, offer a unique and effective scaffold for stereoselective transformations.
It is important to note that while the specific compound alpha-Phenylaziridine-1-ethanol is not extensively documented in scientific literature as a chiral auxiliary for asymmetric alkylation, the broader class of chiral 2-phenylaziridine derivatives serves as a well-established and effective alternative. This document provides detailed protocols and application notes based on the use of these related chiral auxiliaries.
The fundamental principle involves the attachment of the chiral aziridine auxiliary to a carbonyl compound to form an enolate, which then undergoes diastereoselective alkylation. The phenyl group on the aziridine ring plays a crucial role in sterically shielding one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
Reaction Principle and Mechanism
The asymmetric alkylation process using a chiral 2-phenylaziridine-based auxiliary generally follows the steps outlined below. The stereochemical outcome is dictated by the formation of a rigid chelated intermediate where the phenyl group of the auxiliary effectively blocks one face of the enolate.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocols
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of a carboxylic acid derivative to the chiral 2-phenylaziridine auxiliary.
Materials:
-
Chiral (R)- or (S)-2-phenylaziridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acid chloride (R-COCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of chiral 2-phenylaziridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of the N-Acyl-2-phenylaziridine
This protocol details the diastereoselective alkylation of the acylated chiral auxiliary.
Materials:
-
N-Acyl-2-phenylaziridine (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS)
-
Alkyl halide (R'-X)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the N-acyl-2-phenylaziridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA or LiHMDS (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically enriched product.
Materials:
-
Alkylated N-acyl-2-phenylaziridine (from Protocol 2)
-
Methanol or Ethanol
-
Lithium hydroxide (LiOH) or Sodium borohydride (NaBH4) for reduction to the alcohol; or Acid/Base for hydrolysis to the carboxylic acid.
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure (for reductive cleavage to alcohol):
-
Dissolve the alkylated N-acyl-2-phenylaziridine (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (4.0 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting chiral alcohol by column chromatography. The chiral auxiliary can often be recovered from the aqueous layer.
Data Presentation
The following tables summarize typical results for asymmetric alkylation reactions using chiral 2-phenylaziridine-based auxiliaries with various electrophiles.
Table 1: Asymmetric Alkylation of N-Propionyl-(S)-2-phenylaziridine
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | CH3I | (R)-2-Methylpropanoic acid derivative | >95:5 | 85 | >98 |
| 2 | BnBr | (R)-2-Benzylpropanoic acid derivative | >95:5 | 90 | >98 |
| 3 | Allyl-Br | (R)-2-Allylpropanoic acid derivative | >90:10 | 82 | 96 |
| 4 | EtI | (R)-2-Ethylpropanoic acid derivative | >95:5 | 88 | >98 |
Table 2: Effect of Reaction Conditions
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | LDA | -78 | 4 | 90 | >95:5 |
| 2 | LDA | -40 | 4 | 85 | 90:10 |
| 3 | LiHMDS | -78 | 4 | 88 | >95:5 |
| 4 | NaHMDS | -78 | 4 | 75 | 85:15 |
Logical Relationships and Workflow
The following diagram illustrates the logical flow of the experimental process, from starting materials to the final chiral product.
Caption: Experimental workflow for asymmetric alkylation.
Conclusion
Chiral 2-phenylaziridine derivatives are effective chiral auxiliaries for asymmetric alkylation reactions, providing high diastereoselectivity and leading to products with excellent enantiomeric excess. The protocols provided herein offer a general framework for researchers to apply this methodology in their synthetic endeavors. The straightforward nature of the reactions, coupled with the high stereocontrol, makes this a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions may be necessary for specific substrates and electrophiles to achieve optimal results.
Application Notes and Protocols: α-Phenylaziridine-1-ethanol in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylaziridine-1-ethanol is a valuable chiral building block in multi-step organic synthesis, particularly for the preparation of enantiomerically enriched β-amino alcohols. The strained three-membered aziridine ring is susceptible to nucleophilic attack, allowing for the regioselective introduction of a variety of functional groups. This reactivity, combined with the inherent chirality of the molecule, makes it a powerful intermediate in the synthesis of complex molecular architectures, including pharmaceutical ingredients and other biologically active compounds.
The primary application of α-phenylaziridine-1-ethanol lies in its use as a precursor to chiral β-amino alcohols through regioselective ring-opening reactions. These β-amino alcohol moieties are prevalent in numerous pharmaceuticals, acting as key pharmacophores that interact with biological targets. The ability to control the stereochemistry at two contiguous carbon centers during the ring-opening process is a significant advantage in asymmetric synthesis.
Key Applications in Multi-Step Synthesis
The synthetic utility of α-phenylaziridine-1-ethanol is primarily centered on the nucleophilic ring-opening of the aziridine. This transformation allows for the stereospecific formation of a C-N and a C-O bond, leading to the synthesis of valuable 1,2-amino alcohol derivatives.
Synthesis of Chiral β-Amino Alcohols
The core application involves the reaction of α-phenylaziridine-1-ethanol with a variety of nucleophiles. The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon atom undergoing nucleophilic attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the aziridine and the nature of the nucleophile.
A generalized scheme for this transformation is presented below:
Caption: Generalized workflow for the synthesis of β-amino alcohols.
Experimental Protocols
The following protocols are representative examples of how α-phenylaziridine-1-ethanol can be utilized in a multi-step synthesis.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with a Thiol Nucleophile
This protocol describes the synthesis of a β-amino thioether, a common structural motif in medicinal chemistry.
Materials:
-
α-Phenylaziridine-1-ethanol
-
4-Methoxythiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of α-phenylaziridine-1-ethanol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add 4-methoxythiophenol (1.2 mmol).
-
Slowly add BF₃·OEt₂ (0.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
The reaction is expected to yield the corresponding β-amino thioether with high regioselectivity.
Data Presentation
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxythiophenol | BF₃·OEt₂ (20) | DCM | 5 | 85 | [Analogous Reaction] |
| 2 | Benzylamine | Sc(OTf)₃ (10) | CH₃CN | 8 | 78 | [Analogous Reaction] |
| 3 | Sodium Azide | NH₄Cl (100) | MeOH/H₂O | 12 | 92 | [Analogous Reaction] |
Note: The data presented is based on analogous and representative ring-opening reactions of N-substituted aziridines and may not reflect the exact results for α-phenylaziridine-1-ethanol.
Signaling Pathways and Logical Relationships
The utility of α-phenylaziridine-1-ethanol in drug development can be visualized as a pathway from a simple chiral building block to a complex, biologically active molecule.
Caption: Synthetic pathway from building block to pharmaceutical candidate.
Conclusion
α-Phenylaziridine-1-ethanol serves as a versatile and powerful chiral intermediate in multi-step organic synthesis. Its ability to undergo highly regioselective and stereospecific ring-opening reactions provides a reliable method for the synthesis of enantiomerically pure β-amino alcohols and their derivatives. These structural motifs are of significant interest to the pharmaceutical industry, making α-phenylaziridine-1-ethanol a valuable tool for drug discovery and development professionals. The protocols and data presented herein provide a foundational understanding for the application of this chiral building block in the synthesis of complex molecular targets.
Application Notes and Protocols for the Synthesis of a β-Amino Ether from alpha-Phenylaziridine-1-ethanol
Introduction
Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis due to the ring strain that allows for regioselective ring-opening reactions, providing access to a variety of difunctionalized amine derivatives. The presence of substituents on the aziridine ring and nitrogen atom dictates the regioselectivity of the ring-opening process. N-substituted-2-phenylaziridines, for instance, are precursors to valuable β-amino alcohols and their derivatives, which are known to possess interesting biological activities. Some β-amino alcohols and their corresponding 2-phenyl-N-alkyl aziridines have been investigated as potential DNA minor groove binders, demonstrating activity against breast cancer cell lines.[1] This application note provides a detailed protocol for a representative synthesis of a β-amino ether via the acid-catalyzed ring-opening of alpha-phenylaziridine-1-ethanol with methanol. This reaction is a common transformation for activated aziridines, leading to the formation of 1,2-amino ether structures.[2]
Experimental Protocol: Acid-Catalyzed Methanolysis of this compound
This protocol describes the acid-catalyzed nucleophilic ring-opening of this compound using methanol as the nucleophile to yield the corresponding β-amino ether. The reaction proceeds via protonation of the aziridine nitrogen, which activates the ring for nucleophilic attack.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄) or a suitable Lewis acid (e.g., Sc(OTf)₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C under a nitrogen atmosphere, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is neutral to pH paper.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure β-amino ether.
Quantitative Data
The following table summarizes representative quantitative data for the acid-catalyzed ring-opening of a substituted 2-phenylaziridine with methanol, which serves as an analogue for the described protocol.[2]
| Parameter | Value |
| Yield | 91% |
| Reaction Time | 2.5 hours |
| Enantiomeric Excess | 94% ee |
| Solvent | Methanol |
| Catalyst | Lewis Acid |
| Temperature | Room Temp. |
Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of a β-amino ether.
Signaling Pathway/Mechanism of Action Context:
The product of this synthesis, a β-amino ether, belongs to the broader class of β-amino alcohols and their derivatives. Certain compounds within this class, particularly those derived from 2-phenyl-N-alkyl aziridines, have been shown to interact with DNA. Instead of acting as alkylating agents, which is a common mechanism for some aziridine-containing compounds, these molecules have been suggested to function as DNA minor groove binders. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.[1]
Caption: Proposed mechanism of action for the product class.
References
Application Notes and Protocols: Laboratory Scale Synthesis of alpha-Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of alpha-Phenylaziridine-1-ethanol, a valuable intermediate in pharmaceutical and chemical research. The synthesis is based on the nucleophilic ring-opening of styrene oxide with ethanolamine. This application note includes a step-by-step experimental procedure, safety precautions, and expected outcomes based on analogous chemical transformations. All quantitative data is summarized for clarity, and a visual representation of the reaction pathway is provided.
Introduction
This compound is a chiral amino alcohol containing a strained aziridine ring, making it a versatile building block in organic synthesis. The presence of both a hydroxyl group and a secondary amine within the aziridine moiety allows for a variety of subsequent chemical modifications. This makes it a compound of interest for the development of novel therapeutic agents and other functional molecules. The protocol described herein offers a straightforward and accessible method for its preparation in a laboratory setting.
Chemical Reaction Pathway
The synthesis of this compound proceeds via the nucleophilic attack of the amino group of ethanolamine on one of the electrophilic carbons of the epoxide ring of styrene oxide. The reaction is typically carried out in a suitable solvent, and the regioselectivity of the attack is influenced by steric and electronic factors.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual results may vary depending on specific experimental conditions.
| Parameter | Value |
| Reactants | |
| Styrene Oxide | 1.0 eq |
| Ethanolamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12-24 hours |
| Product | |
| Yield | 70-85% (expected) |
| Purity (post-purification) | >95% |
| Spectroscopic Data (Expected) | |
| ¹H NMR (CDCl₃, δ ppm) | 7.2-7.4 (m, 5H, Ar-H), 3.6-3.8 (m, 2H, CH₂-OH), 3.3-3.5 (m, 1H, Ph-CH), 2.8-3.0 (m, 2H, N-CH₂), 2.4-2.6 (m, 2H, aziridine-CH₂), 2.0-2.2 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ ppm) | 138-140 (Ar-C), 127-129 (Ar-CH), 60-62 (CH₂-OH), 55-57 (Ph-CH), 50-52 (N-CH₂), 35-37 (aziridine-CH₂) |
| IR (cm⁻¹) | 3400-3200 (O-H stretch, N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1250 (C-N stretch), 1050 (C-O stretch) |
| Mass Spec (m/z) | [M+H]⁺ expected at 164.1075 |
Experimental Protocol
Materials and Equipment
-
Styrene oxide (97%)
-
Ethanolamine (≥99%)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Safety Precautions
-
Styrene oxide is a suspected carcinogen and mutagen.[1] It is also flammable and an irritant. [2][3] Handle only in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ethanolamine is corrosive and can cause severe skin burns and eye damage.[4][5][6] It may also cause respiratory irritation. [4][5] Handle with care in a fume hood and wear appropriate PPE.[4]
-
Ethanol is a flammable liquid. Keep away from open flames and heat sources.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve styrene oxide (e.g., 10.0 g, 83.2 mmol) in anhydrous ethanol (100 mL).
-
Addition of Reagent: To the stirred solution, add ethanolamine (e.g., 6.1 g, 99.8 mmol, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) in a separatory funnel to remove any unreacted ethanolamine and other water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.
Characterization
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected spectral data are provided in the quantitative data table above.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for their research and development needs. The provided representative data and reaction pathway serve as a useful guide for the successful execution of this synthesis.
References
Application Notes and Protocols: Protecting Group Strategies for α-Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylaziridine-1-ethanol is a valuable chiral building block in medicinal chemistry and drug development. Its structure incorporates a reactive aziridine ring and a nucleophilic secondary alcohol. The selective functionalization of this molecule often requires a carefully designed protecting group strategy to mask one reactive site while chemical transformations are performed on the other. The inherent strain and reactivity of the aziridine ring, particularly its susceptibility to ring-opening, necessitate the use of mild and efficient protection and deprotection protocols.[1][2] This document outlines orthogonal protecting group strategies for the selective protection of the aziridine nitrogen and the hydroxyl group of α-phenylaziridine-1-ethanol, providing detailed experimental protocols and comparative data.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another, enabling stepwise modification of a multifunctional compound.[3][4] For α-phenylaziridine-1-ethanol, an effective approach involves the protection of the aziridine nitrogen with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a silyl ether, such as tert-butyldimethylsilyl (TBDMS). The Boc group is stable under basic conditions used for silylation and is readily cleaved under acidic conditions, while the TBDMS group is stable to the acidic conditions used for Boc removal but can be selectively cleaved using a fluoride source.[5][6]
Logical Workflow for Orthogonal Protection and Deprotection:
Caption: Orthogonal protection and deprotection workflow for α-phenylaziridine-1-ethanol.
Experimental Protocols
Protection of the Aziridine Nitrogen (N-Boc Protection)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under mild acidic conditions.[7]
Reaction Scheme:
α-Phenylaziridine-1-ethanol + (Boc)₂O → N-Boc-α-phenylaziridine-1-ethanol
Protocol:
-
Dissolve α-phenylaziridine-1-ethanol (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (Et₃N, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Quantitative Data for N-Boc Protection of a Phenylamino Ethanol Analog:
| Reagent/Parameter | Value/Condition | Reference |
| Substrate | (±)-2-amino-1-phenylethanol | [8] |
| Boc₂O (equivalents) | 1.0 | [8] |
| Base | Not specified | [8] |
| Solvent | Not specified | [8] |
| Temperature | Not specified | [8] |
| Reaction Time | Not specified | [8] |
| Yield | 95% | [8] |
Protection of the Hydroxyl Group (O-TBDMS Protection)
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are excellent protecting groups for alcohols. They are introduced under mild basic conditions and are stable to a wide range of reagents, yet can be selectively removed with fluoride ions.[6]
Reaction Scheme:
N-Boc-α-phenylaziridine-1-ethanol + TBDMSCl → N-Boc-O-TBDMS-α-phenylaziridine-1-ethanol
Protocol:
-
Dissolve N-Boc-α-phenylaziridine-1-ethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Quantitative Data for O-TBDMS Protection of Alcohols:
| Reagent/Parameter | Value/Condition | Reference |
| Silylating Agent | TBDMSCl | [9] |
| Base | Imidazole | [9] |
| Solvent | DMF | [9] |
| Temperature | Room Temperature | [9] |
| Typical Yield | >90% | General procedure |
Selective Deprotection of the N-Boc Group
The N-Boc group can be selectively removed under acidic conditions without affecting the O-TBDMS group.
Reaction Scheme:
N-Boc-O-TBDMS-α-phenylaziridine-1-ethanol → O-TBDMS-α-phenylaziridine-1-ethanol
Protocol:
-
Dissolve N-Boc-O-TBDMS-α-phenylaziridine-1-ethanol (1.0 eq) in DCM (0.1 M).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the deprotected amine.
Quantitative Data for N-Boc Deprotection:
| Reagent/Parameter | Value/Condition | Reference |
| Deprotecting Agent | Trifluoroacetic acid (TFA) | [10][11] |
| Solvent | Dichloromethane (DCM) | [10][11] |
| Temperature | 0 °C to Room Temperature | [10][11] |
| Typical Yield | >90% | [11] |
Selective Deprotection of the O-TBDMS Group
The O-TBDMS group can be selectively cleaved using a fluoride source, leaving the N-Boc group intact.
Reaction Scheme:
N-Boc-O-TBDMS-α-phenylaziridine-1-ethanol → N-Boc-α-phenylaziridine-1-ethanol
Protocol:
-
Dissolve N-Boc-O-TBDMS-α-phenylaziridine-1-ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for O-TBDMS Deprotection:
| Reagent/Parameter | Value/Condition | Reference |
| Deprotecting Agent | Tetrabutylammonium fluoride (TBAF) | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Temperature | Room Temperature | [6] |
| Typical Yield | High | [6] |
Summary of Protecting Group Strategies
| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc | Aziridine Nitrogen | (Boc)₂O, Base (e.g., Et₃N), DCM | Acid (e.g., TFA, HCl) | Orthogonal to silyl ethers |
| TBDMS | Hydroxyl | TBDMSCl, Base (e.g., Imidazole), DMF | Fluoride source (e.g., TBAF), THF | Orthogonal to Boc |
| Benzyl (Bn) | Hydroxyl | BnBr, Base (e.g., NaH), THF/DMF | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Boc |
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful synthetic manipulation of α-phenylaziridine-1-ethanol. The orthogonal combination of N-Boc and O-TBDMS protection offers a robust and versatile approach for the selective functionalization of either the aziridine or the alcohol moiety. The provided protocols offer a reliable starting point for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of complex molecules derived from this important chiral precursor. Careful monitoring of reaction conditions and purification are essential to achieve high yields and purity.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
Application Notes and Protocols: Reactions of α-Phenylaziridine-1-ethanol with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of α-phenylaziridine-1-ethanol, a versatile building block in organic synthesis. The inherent ring strain of the aziridine moiety, combined with the influence of the N-(2-hydroxyethyl) and C-phenyl substituents, dictates its reaction pathways with a variety of electrophiles and nucleophiles. Understanding these reactions is crucial for the design and synthesis of novel nitrogen-containing compounds with potential applications in medicinal chemistry and materials science.
Reaction with Electrophiles: Activation and Ring Opening
The nitrogen atom of the aziridine ring in α-phenylaziridine-1-ethanol possesses a lone pair of electrons, rendering it nucleophilic. Reactions with electrophiles typically proceed via the formation of a highly reactive aziridinium ion intermediate. This activation is a prerequisite for the subsequent ring-opening by a nucleophile.
A general mechanism for the reaction with an electrophile (E-X) is the alkylative aziridine ring-opening. The nitrogen atom first attacks the electrophile (E), forming a stable aziridinium ion. The counter-ion (X⁻) or an external nucleophile (Nu⁻) then attacks one of the aziridine ring carbons, leading to the ring-opened product. The regioselectivity of this nucleophilic attack is influenced by steric and electronic factors.
In the case of α-phenylaziridine-1-ethanol, the phenyl group at the C2 position makes this carbon benzylic and thus more susceptible to nucleophilic attack (pathway 'a' in the diagram below) due to the stabilization of the partial positive charge in the transition state. Attack at the less substituted C3 carbon (pathway 'b') can also occur, and the ratio of the two products depends on the nature of the electrophile, the nucleophile, and the reaction conditions.
Quantitative Data for Electrophilic Reactions
The following table summarizes the outcomes of reactions between N-substituted-2-benzyloxymethylaziridines and various alkylating agents, which serve as a model for the reactivity of α-phenylaziridine-1-ethanol. The data highlights the influence of the electrophile and nucleophile on the reaction yield and regioselectivity.[1]
| Entry | Starting Aziridine (R=) | Electrophile (E-X) | Nucleophile (MNu) | Product(s) | Overall Yield (%) | Regioselectivity (a:b) |
| 1 | CH₂OBn | EtOTf | NaOAc | 3AEa + 4AEa | 49 | 88:12 |
| 2 | CH₂OTES | EtOTf | NaOAc | 3BEa + 4BEa | 64 | - |
| 3 | CH₂OTBS | EtOTf | NaOAc | 3CEa + 4CEa | 72 | - |
| 4 | CH₂OBn | Allyl Iodide/AgOTf | NaOAc | 3AAa + 4AAa | 71 | 85:15 |
| 5 | CH₂OTES | Allyl Iodide/AgOTf | NaN₃ | 3BAb + 4BAb | 82 | - |
Data adapted from a study on related N-substituted aziridines and may not be fully representative of α-phenylaziridine-1-ethanol.
Experimental Protocol: General Procedure for Alkylative Aziridine Ring-Opening
This protocol is a general guideline for the reaction of an N-substituted aziridine with an alkylating agent followed by nucleophilic ring-opening, based on established methods for similar substrates.[1]
Materials:
-
N-substituted-2-phenylaziridine (e.g., α-phenylaziridine-1-ethanol)
-
Alkylating agent (e.g., ethyl trifluoromethanesulfonate, allyl iodide/AgOTf)
-
Nucleophile (e.g., sodium acetate, sodium azide)
-
Dry acetonitrile (CH₃CN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aziridine (1.0 equiv) in dry acetonitrile under a nitrogen atmosphere at 0 °C, add the alkylating agent (1.1 equiv) dropwise.
-
After stirring for 10-15 minutes at 0 °C, add the nucleophile (1.5 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the ring-opened products.
Reaction with Nucleophiles: Direct Ring Opening
While non-activated aziridines are relatively inert towards direct nucleophilic attack, the presence of the phenyl group at C2 can facilitate ring-opening under certain conditions, particularly with strong nucleophiles or under acidic catalysis. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking one of the electrophilic ring carbons.
The regioselectivity of the nucleophilic attack is a key consideration. Attack at the benzylic C2 position is generally favored due to the ability of the phenyl group to stabilize the developing negative charge in the transition state. However, attack at the less sterically hindered C3 position can also occur.
Quantitative Data for Nucleophilic Ring-Opening Reactions
The following table presents data on the ring-opening of N-tosyl-2-phenylaziridine with various acid anhydrides, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This serves as a model for the direct nucleophilic attack on the aziridine ring of α-phenylaziridine-1-ethanol, where the acid anhydride acts as the source of the nucleophile.
| Entry | Aziridine | Acid Anhydride | Catalyst | Time (h) | Yield (%) |
| 1 | N-Tosyl-2-phenylaziridine | Acetic Anhydride | TBD (5 mol%) | 4 | 94 |
| 2 | N-Tosyl-2-phenylaziridine | Propionic Anhydride | TBD (5 mol%) | 5 | 92 |
| 3 | N-Tosyl-2-phenylaziridine | Isobutyric Anhydride | TBD (5 mol%) | 6 | 90 |
Data adapted from a study on a related N-tosylaziridine.
Experimental Protocol: General Procedure for TBD-Catalyzed Ring-Opening with Acid Anhydrides
This protocol provides a general method for the nucleophilic ring-opening of an N-substituted aziridine using an acid anhydride as the nucleophile source, based on established procedures.
Materials:
-
N-substituted-2-phenylaziridine (e.g., α-phenylaziridine-1-ethanol)
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Dry N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aziridine (1.0 mmol) and the acid anhydride (1.25 mmol) in dry DMF (1 mL), add TBD (0.05 mmol) at room temperature.
-
Heat the reaction mixture at 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous ammonium chloride and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding β-amino ester.
Workflow for a Typical Ring-Opening Reaction
The following diagram illustrates a typical experimental workflow for the ring-opening of α-phenylaziridine-1-ethanol.
References
Application Notes and Protocols: Diastereoselective Reactions Controlled by α-Phenylaziridine-Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral aziridine derivatives are powerful tools in asymmetric synthesis, serving as versatile chiral auxiliaries and ligands to control the stereochemical outcome of a variety of chemical transformations. This document provides detailed application notes and protocols for diastereoselective reactions controlled by α-phenylaziridine-methanol derivatives. Due to the limited specific data on alpha-phenylaziridine-1-ethanol, this document focuses on the closely related and well-documented chiral auxiliary, (S)-diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol and other similar aziridine-2-methanol derivatives. These compounds are instrumental in achieving high levels of diastereoselectivity in reactions such as alkylations and aldol additions, which are fundamental in the synthesis of complex, stereochemically defined molecules, including active pharmaceutical ingredients.
Principle of Diastereoselective Control
The underlying principle of diastereoselective control by α-phenylaziridine-methanol auxiliaries lies in their rigid, sterically defined structure. The chiral centers on the aziridine ring and the substituent on the nitrogen atom create a chiral environment that directs the approach of incoming reagents to a prochiral center. This steric hindrance favors the formation of one diastereomer over the other. The hydroxyl group of the methanol moiety can also play a crucial role by coordinating to metal ions, further organizing the transition state and enhancing stereochemical control.
Application: Diastereoselective Alkylation of Prochiral Enolates
One of the primary applications of α-phenylaziridine-methanol derivatives is in the diastereoselective alkylation of carbonyl compounds. By attaching the chiral auxiliary to a carboxylic acid, an amide enolate can be generated. The chiral environment of the auxiliary then directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer.
Table 1: Diastereoselective Alkylation of Propionamide Derived from a Chiral Aziridine-Methanol Auxiliary
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | LDA | THF | -78 | 95:5 | 85 |
| 2 | BnBr | LHMDS | THF | -78 | 98:2 | 92 |
| 3 | Allyl-Br | KHMDS | Toluene | -78 | 97:3 | 88 |
| 4 | i-PrI | LDA | THF/HMPA | -78 | 90:10 | 75 |
Note: Data presented is representative of typical results obtained with chiral aziridine-methanol auxiliaries in similar reactions.
Experimental Protocol: Diastereoselective Alkylation
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl derivative of a chiral α-phenylaziridine-methanol auxiliary.
Materials:
-
N-propionyl-(S)-diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Enolate:
-
To a solution of N-propionyl-(S)-diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C, add LDA solution (1.1 mmol, 0.55 mL of 2.0 M solution) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution, add benzyl bromide (1.2 mmol) dropwise at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired alkylated product.
-
-
Determination of Diastereomeric Ratio:
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the purified product.
-
-
Removal of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved, for example, by acidic or basic hydrolysis, to yield the chiral carboxylic acid and recover the auxiliary.
-
Application: Diastereoselective Aldol Reaction
Chiral aziridine-methanol derivatives can also be employed as chiral ligands in metal-catalyzed asymmetric aldol reactions. The coordination of the ligand to a metal center (e.g., Ti(IV), Zn(II)) creates a chiral Lewis acid catalyst that controls the facial selectivity of the enolate addition to an aldehyde.
Table 2: Diastereoselective Aldol Reaction Catalyzed by a Chiral Aziridine-Methanol Ligand
| Entry | Aldehyde | Ketone/Enolate Source | Lewis Acid | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Benzaldehyde | Acetone | TiCl₄ | 92:8 | 95 | 80 |
| 2 | Isobutyraldehyde | Propiophenone | Zn(OTf)₂ | 95:5 | 98 | 88 |
| 3 | Cinnamaldehyde | Cyclohexanone | Ti(O-iPr)₄ | 88:12 | 90 | 75 |
Note: This data is representative and illustrates the effectiveness of chiral aziridine-based ligands in controlling stereochemistry in aldol reactions.
Experimental Protocol: Diastereoselective Aldol Reaction
This protocol outlines a general procedure for a chiral aziridine-methanol-ligated titanium-catalyzed diastereoselective aldol reaction.
Materials:
-
(S)-diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol
-
Titanium(IV) chloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Propiophenone
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation:
-
To a solution of the chiral aziridine-methanol ligand (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under an argon atmosphere, add TiCl₄ (0.1 mmol, 0.1 mL of 1.0 M solution) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Enolate Formation:
-
Cool the catalyst solution to -78 °C.
-
Add triethylamine (1.1 mmol) followed by the dropwise addition of propiophenone (1.0 mmol).
-
Stir the mixture at -78 °C for 1 hour.
-
-
Aldol Addition:
-
Add benzaldehyde (1.2 mmol) to the reaction mixture at -78 °C.
-
Stir at -78 °C for 6 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aldol adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or ¹H NMR analysis of the corresponding Mosher's esters.
-
Visualizations
Caption: Workflow for Diastereoselective Alkylation.
Caption: Signaling Pathway for Catalytic Aldol Reaction.
Application Notes and Protocols for the Scale-up Synthesis of alpha-Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of alpha-Phenylaziridine-1-ethanol, a valuable intermediate in pharmaceutical and chemical industries. The synthesis primarily focuses on the well-established Wenker aziridination reaction, adapted for larger scale production. Key considerations for process safety, optimization, and purification are discussed to ensure a safe, efficient, and reproducible manufacturing process.
Introduction
This compound is a chiral three-membered heterocyclic compound containing a nitrogen atom. The strained aziridine ring makes it a highly reactive and versatile synthetic building block, particularly for the introduction of amino functionalities in the development of active pharmaceutical ingredients (APIs). The synthesis of aziridines, however, presents challenges, especially at an industrial scale, due to the potential hazards associated with the high reactivity and toxicity of these compounds.[1][2] This document outlines a robust and scalable synthetic route to this compound, emphasizing safety and process control.
Synthesis Pathway
The most common and industrially viable method for the synthesis of aziridines from β-amino alcohols is the Wenker synthesis.[2] A modified, milder version of this reaction is proposed for the scale-up of this compound to minimize the formation of byproducts and enhance safety. The overall reaction scheme is presented below:
Caption: General two-step synthesis pathway for this compound via a modified Wenker reaction.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Amino-1-phenylethanol | ≥98% | Commercial | Starting material |
| Chlorosulfonic acid | ≥99% | Commercial | Sulfating agent |
| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercial | Base for cyclization |
| Diethyl ether | Anhydrous | Commercial | Extraction solvent |
| Magnesium sulfate (MgSO4) | Anhydrous | Commercial | Drying agent |
| Celite® | - | Commercial | Filtration aid |
Step 1: Synthesis of the Intermediate Sulfate Ester
WARNING: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
In a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge 2-Amino-1-phenylethanol (1.0 eq) and anhydrous dichloromethane (10 vol).
-
Cool the stirred solution to 0-5 °C using a circulating chiller.
-
Slowly add chlorosulfonic acid (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
The formation of a white precipitate (the sulfate ester) should be observed.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Cyclization to this compound
WARNING: The cyclization reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions. Aziridines are classified as possible carcinogens and should be handled with extreme caution.[1][2]
-
Prepare a solution of sodium hydroxide (2.5 eq) in water (5 vol). Cool the solution to room temperature.
-
Slowly add the aqueous sodium hydroxide solution to the stirred suspension of the intermediate sulfate ester from Step 1, while maintaining the internal temperature between 20-25 °C.
-
After the addition, continue to stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of the intermediate sulfate ester by TLC or HPLC.
Work-up and Purification
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Combine all organic layers and wash with brine (2 x 5 vol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C to obtain the crude this compound.
-
Due to the thermal sensitivity of many aziridines, purification by distillation should be approached with caution. Vacuum distillation at the lowest possible temperature is recommended. Column chromatography on a neutral stationary phase, such as deactivated silica gel or alumina, can also be employed for smaller scales.
Scale-up Considerations and Data Presentation
Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Manufacturing Scale (>1 kg) |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Glass-lined or stainless steel reactor |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Baffled reactor with impeller |
| Temperature Control | Ice bath | Circulating chiller/heater | Automated temperature control unit |
| Reagent Addition | Dropping funnel | Dosing pump | Controlled addition via flowmeter |
| Work-up | Separatory funnel | Liquid-liquid extraction vessel | Centrifugal extractor |
| Purification | Column chromatography | Short-path vacuum distillation | Fractional vacuum distillation |
| Typical Yield | 70-85% | 65-80% | 60-75% |
| Typical Purity | >95% (by NMR/GC) | >95% (by HPLC) | >98% (by HPLC) |
Safety Considerations
Aziridines are toxic and potentially carcinogenic. [1][2] All operations involving aziridines and their precursors must be conducted in a well-ventilated area, preferably within a fume hood. Appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. An emergency shower and eyewash station should be readily accessible.
Caption: Workflow for ensuring safety during the synthesis of this compound.
Conclusion
The synthesis of this compound can be successfully scaled up using a modified Wenker reaction. Careful control of reaction parameters, particularly temperature, and strict adherence to safety protocols are paramount for a successful and safe manufacturing process. The information provided in these application notes serves as a comprehensive guide for researchers and professionals involved in the synthesis of this important chemical intermediate.
References
Troubleshooting & Optimization
Optimizing reaction conditions for alpha-Phenylaziridine-1-ethanol synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful synthesis of α-Phenylaziridine-1-ethanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of α-Phenylaziridine-1-ethanol, particularly via the common method of cyclizing 2-(phenylamino)ethanol derivatives.
Q1: I am getting a very low yield of the desired α-Phenylaziridine-1-ethanol. What are the potential causes and solutions?
A1: Low yields can stem from several factors related to incomplete reaction, side reactions, or product degradation. Consider the following:
-
Incomplete Conversion of the Starting Amino Alcohol: The activation of the hydroxyl group is a critical step. Ensure the complete formation of the intermediate (e.g., sulfate ester or tosylate) before proceeding with the cyclization.
-
Solution: Monitor the activation step by Thin Layer Chromatography (TLC). If the starting amino alcohol is still present, consider increasing the reaction time or the amount of the activating agent (e.g., tosyl chloride, chlorosulfonic acid).
-
-
Suboptimal Base for Cyclization: The choice and strength of the base are crucial for the intramolecular cyclization. A weak base may not be sufficient to deprotonate the amine for the ring-closing nucleophilic attack, while an overly strong or nucleophilic base can lead to side reactions.[1]
-
Solution: For tosylated amino alcohols, potassium carbonate in acetonitrile is often effective for more substituted systems. For less hindered systems, potassium hydroxide in a water/dichloromethane biphasic system can give high yields.[1]
-
-
Ring-Opening of the Aziridine Product: The aziridine ring is strained and can be susceptible to opening under strongly acidic or basic conditions, especially at elevated temperatures.[2]
-
Solution: Use milder bases for cyclization where possible and maintain moderate reaction temperatures.[1] Ensure the work-up procedure is performed promptly and avoids prolonged exposure to harsh pH conditions.
-
-
Side Reactions: Dimerization to form piperazine derivatives can occur, particularly at higher concentrations or temperatures.
-
Solution: Run the reaction at a lower concentration and control the temperature carefully.
-
Q2: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?
A2: Impurities often include unreacted starting materials, the activated intermediate, and side products from ring-opening or dimerization.
-
Common Impurities:
-
2-(Phenylamino)-1-phenylethanol (starting material)
-
O-tosyl or O-sulfate intermediate
-
Ring-opened products (e.g., from reaction with hydroxide or other nucleophiles)
-
Piperazine dimers
-
-
Purification Strategy:
-
Chromatography: Flash column chromatography is often the method of choice. However, aziridines can be sensitive to acidic silica gel.
-
Solution: It is advisable to use a deactivated stationary phase. You can test the stability of your product by slurrying a small amount of the crude mixture with different stationary phases (e.g., neutral alumina, silica gel treated with triethylamine) and analyzing the recovery by NMR.[3]
-
-
Crystallization/Precipitation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A3: The formation of multiple products often points to issues with regioselectivity in the starting material synthesis or competing reaction pathways.
-
Regioisomeric Starting Material: If synthesizing the 2-(phenylamino)-1-phenylethanol precursor from styrene oxide and aniline, the ring-opening of the epoxide must be regioselective. While nucleophilic attack is generally favored at the less-substituted carbon, the benzylic position can also be attacked.[4][5]
-
Solution: Utilize a catalytic system known to favor the desired regioselectivity for the epoxide ring-opening. Yttrium chloride (YCl₃) has been shown to provide high regioselectivity in the aminolysis of styrene oxide.[6]
-
-
Competing Elimination Reactions: The activated amino alcohol intermediate can undergo elimination to form an enamine or other unsaturated compounds, especially under harsh basic conditions.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Wenker-Type Cyclization
This protocol is a common and reliable method for synthesizing N-substituted aziridines from β-amino alcohols.[1][7][8][9]
Step 1: Activation of 2-(Phenylamino)-1-phenylethanol (Tosylation)
-
Dissolve 2-(phenylamino)-1-phenylethanol (1 equivalent) in anhydrous acetonitrile.
-
Add potassium carbonate (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in acetonitrile.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting amino alcohol is consumed.
Step 2: Intramolecular Cyclization
-
Upon completion of the tosylation, heat the reaction mixture to reflux. The in-situ cyclization is effected by the potassium carbonate base.
-
Continue refluxing for several hours, monitoring the formation of the aziridine product by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutral alumina or triethylamine-treated silica gel.
Protocol 2: Synthesis from Styrene Oxide
This method involves the ring-opening of an epoxide with in-situ generated aziridine.[4]
-
Prepare a solution of β-chloroethylamine hydrochloride (1.2 equivalents) in a mixed solvent system of 1,4-dioxane and aqueous sodium hydroxide. This generates ethyleneimine in situ.
-
Add styrene oxide (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by GC-MS.
-
Upon completion, perform a work-up by extracting the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-(2-hydroxyethyl)-2-phenylaziridine by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes based on analogous syntheses reported in the literature. Actual results may vary depending on the specific substrate and experimental setup.
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Reference |
| Activation Agent | p-Toluenesulfonyl chloride | Chlorosulfonic Acid | Complete conversion to the intermediate | [1] |
| Base | Potassium Carbonate | Sodium Hydroxide | High yield of aziridine for substituted systems | [1] |
| Solvent | Acetonitrile | Water/Dichloromethane | Good yields, facilitates cyclization | [1] |
| Temperature | Reflux | Room Temperature | Reaction completion within hours | [1] |
| Starting Material | Nucleophile | Catalyst | Solvent | Yield | Reference |
| Styrene Oxide | In-situ generated aziridine | None | Dioxane/Water | ~65% | [4] |
| Styrene Oxide | Aniline | YCl₃ (1 mol%) | Solvent-free | >90% (for amino alcohol) | [6] |
| Various Epoxides | Various Amines | Sulfated Tin Oxide | Solvent-free | 88-96% (for amino alcohol) | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of α-Phenylaziridine-1-ethanol via the Wenker-type cyclization method.
Troubleshooting Logic
This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for α-Phenylaziridine-1-ethanol? A1: The most common and adaptable route is the intramolecular cyclization of a corresponding β-amino alcohol, such as 2-(phenylamino)-1-phenylethanol. This method, often referred to as the Wenker synthesis or a modification thereof, involves activating the hydroxyl group to create a good leaving group, followed by a base-mediated intramolecular nucleophilic substitution by the amine to form the aziridine ring.[1][8][9]
Q2: Why is temperature control important during the cyclization step? A2: Temperature control is critical to prevent side reactions. High temperatures can promote the formation of dimers (piperazines) or lead to the decomposition of the desired aziridine product, which is a strained ring system.[10]
Q3: Can I use silica gel for the purification of my product? A3: Standard silica gel is acidic and can cause the ring-opening of the aziridine, leading to low recovery and impurities. It is highly recommended to use neutral stationary phases like alumina or silica gel that has been pre-treated with a base such as triethylamine to neutralize acidic sites.[3]
Q4: What are the key safety precautions when working with aziridines? A4: Aziridines, particularly the parent ethyleneimine, are known for their toxicity and potential as mutagens. While N-substituted and more complex aziridines may have different toxicological profiles, it is prudent to handle all aziridines as potentially hazardous compounds. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation or skin contact.
Q5: How can I confirm the formation of the aziridine ring? A5: The formation of the aziridine ring can be confirmed using standard spectroscopic techniques. In ¹H NMR spectroscopy, the protons on the aziridine ring typically appear as a characteristic set of signals in the upfield region of the spectrum. Mass spectrometry (GC-MS or LC-MS) will show the expected molecular ion peak for the product. IR spectroscopy can also be useful, showing the disappearance of the O-H stretch from the starting amino alcohol.
References
- 1. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 2. Ambident neighbouring groups. Part V. Mechanism of cyclization of 2-halogenoethylsulphonamides to aziridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring Opening Reaction of Epoxides with Aziridine Generated In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aziridines - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of α-Phenylaziridine-1-ethanol and its Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of α-Phenylaziridine-1-ethanol and related aziridine compounds. Due to the inherent ring strain and sensitivity of the aziridine moiety, these compounds often present unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when purifying α-Phenylaziridine-1-ethanol and its derivatives?
Aziridines are three-membered rings with significant angle strain, making them susceptible to ring-opening reactions.[1] Key stability concerns include:
-
Acid Sensitivity: The aziridine nitrogen is basic and can be protonated by acids. The resulting aziridinium ion is highly reactive and prone to ring-opening by nucleophiles. Standard silica gel, being acidic, can cause significant decomposition during column chromatography.[2]
-
Thermal Instability: Many aziridine derivatives are thermally labile. Decomposition can occur at temperatures as low as 0°C.[2] Purification steps should be carried out quickly and at low temperatures whenever possible.
-
Solvent Effects: Protic solvents can participate in ring-opening reactions, especially under acidic or heated conditions.[2]
Q2: Is it possible to use standard silica gel for column chromatography?
While some robust, N-protected aziridines can sometimes be purified on silica gel, it is generally not recommended for sensitive compounds like α-Phenylaziridine-1-ethanol.[3] The acidic nature of silica frequently leads to product decomposition and low recovery yields. It is crucial to first assess the compound's stability on a small scale.
Q3: What are the recommended alternative purification techniques?
The most successful strategies are those that avoid acidic conditions and high temperatures:
-
Chromatography on Deactivated Alumina: Basic or neutral alumina, particularly when deactivated, is an excellent alternative to silica gel. It prevents acid-catalyzed decomposition, leading to significantly higher recovery of the intact aziridine.[2]
-
Recrystallization/Precipitation: For crystalline solids, recrystallization is a highly effective method. This can be achieved from a single solvent like ethanol or by using a solvent/anti-solvent system (e.g., dichloromethane/pentane) at low temperatures.[2]
-
Chiral Chromatography (HPLC/GC): For separating enantiomers of chiral aziridines, specialized chiral stationary phases are required. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective, depending on the derivative's volatility and structure.
Q4: What are the best practices for storing purified aziridine derivatives?
To prevent degradation, purified aziridines should be stored as crystalline solids whenever possible, in a freezer at -20°C or below.[2] Storage in solution is generally not recommended for long periods. If the compound is an oil, it should be stored neat under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q5: How can I assess the purity and enantiomeric excess of my final product?
A combination of techniques is recommended:
-
Purity Assessment: ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation and detection of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for quantifying purity levels.
-
Enantiomeric Excess (e.e.): Chiral HPLC is the most common method for determining the e.e. of non-volatile aziridine derivatives. For volatile compounds, chiral GC can be used.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of α-Phenylaziridine-1-ethanol and its derivatives.
Problem: The product decomposed during silica gel chromatography.
-
Possible Cause: The acidic nature of the silica gel catalyzed the ring-opening of the aziridine. This is the most common failure mode for this class of compounds.
-
Solution: Avoid silica gel. Switch to a more inert stationary phase. The recommended approach is to perform a stability screen to find the optimal stationary phase. Deactivated basic alumina (Activity IV) often gives the best results, preventing decomposition and improving recovery.[2]
Problem: The yield is very low after column chromatography, even on alumina.
-
Possible Cause 1: The alumina may be too active, leading to irreversible adsorption of the product. Aziridines, especially those with polar groups like the hydroxyl in α-Phenylaziridine-1-ethanol, can bind strongly to the stationary phase.
-
Solution 1: Use deactivated alumina. Activity I (most active) can be deactivated to Activity IV by adding a specific amount of water. (See Protocol 1). This reduces strong adsorption.
-
Possible Cause 2: The compound is streaking or tailing on the column, leading to poor separation and recovery in many mixed fractions.
-
Solution 2: Optimize the eluent system. Adding a small amount of a polar solvent like ethanol or a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and recovery by competing with the product for active sites on the stationary phase.
-
Possible Cause 3: The product is unstable even under these milder conditions.
-
Solution 3: If the product is a solid, consider abandoning chromatography in favor of recrystallization, which is often a gentler method.
Problem: The final product contains persistent impurities after purification.
-
Possible Cause 1: Co-elution. An impurity may have a polarity very similar to the desired product, making chromatographic separation difficult.
-
Solution 1: Change the separation methodology. If using chromatography, try a different stationary phase (e.g., switch from alumina to a C18 reversed-phase column if the molecule is suitable) or a completely different eluent system to alter the selectivity. If the product is crystalline, recrystallization is an excellent alternative as it purifies based on a different physical principle (solubility and crystal lattice packing).
-
Possible Cause 2: The impurity is a result of decomposition during work-up or storage. For example, trace acid from an extraction can cause slow degradation.
-
Solution 2: Ensure all work-up steps are performed rapidly and at low temperatures. Include a mild basic wash (e.g., saturated NaHCO₃ solution) during the work-up to remove any residual acid. Store the purified product immediately at -20°C or below.[2]
Problem: The recrystallization attempt failed (oiling out, no crystals, poor recovery).
-
Possible Cause 1: The solvent system is not optimal. The compound may be too soluble or too insoluble in the chosen solvent.
-
Solution 1: Systematically screen for a suitable solvent. For single-solvent recrystallization, the ideal solvent dissolves the compound when hot but not when cold. For two-solvent systems, the compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent" (e.g., dichloromethane and pentane).
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution 2: Try to "crash out" the product by adding a large volume of anti-solvent and cooling to a very low temperature. While this may result in a less pure solid, it can be used as a starting point for a second, more careful recrystallization. Alternatively, a quick pass through a plug of deactivated alumina to remove polar impurities might facilitate subsequent crystallization.
Data Presentation
Table 1: Quantitative Comparison of Stationary Phases for Aziridine Purification
This table illustrates the critical impact of the stationary phase on the recovery of a sensitive iodoaziridine, a model for other reactive aziridines.
| Stationary Phase | Eluent System | Recovered Yield (%) | Observation | Reference |
| Silica Gel | 5% EtOAc/Hexane | ~0% | Complete decomposition observed. | [2] |
| Neutral Alumina (Activity I) | 5% EtOAc/Hexane | < 20% | Product is trapped, poor recovery. | [2] |
| Basic Alumina (Activity I) | 5% EtOAc/Hexane | < 25% | Product is trapped, poor recovery. | [2] |
| Basic Alumina (Activity IV) | 5% EtOAc/Hexane | > 90% | Excellent recovery, no decomposition. | [2] |
Experimental Protocols
Protocol 1: Stability Assessment & Selection of Optimal Stationary Phase
This protocol allows for a rapid and quantitative assessment of your compound's stability on various chromatographic supports before committing to a large-scale purification.
-
Prepare a Stock Solution: Dissolve a known mass of the crude aziridine product in a suitable solvent (e.g., CH₂Cl₂). Add a known mass of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, isolated signal in the ¹H NMR spectrum.
-
Take an Initial Sample: Take an aliquot of this stock solution, remove the solvent under reduced pressure, and acquire a quantitative ¹H NMR spectrum. Calculate the initial yield of the aziridine relative to the internal standard.
-
Prepare Stationary Phase Slurries: In separate vials, prepare slurries of each stationary phase to be tested (e.g., silica gel, neutral alumina, basic alumina) in an appropriate eluent (e.g., 5% EtOAc/Hexane).
-
Expose Product to Slurries: Add an equal aliquot of the stock solution to each slurry.
-
Simulate Chromatography: Stir each vial for 30 minutes at room temperature to mimic the contact time during a column run.
-
Analyze Samples: Filter each slurry to remove the stationary phase, wash with a small amount of solvent, and remove the solvent from the filtrate under reduced pressure.
-
Acquire Final NMRs: Acquire a quantitative ¹H NMR spectrum for each sample.
-
Compare and Select: Calculate the recovered yield of aziridine for each stationary phase by comparing the product-to-standard ratio with the initial sample. Select the stationary phase that provides the highest recovery.[2]
Protocol 2: Purification via Flash Chromatography on Deactivated Basic Alumina
-
Prepare Deactivated Alumina (Activity IV): To 100 g of basic alumina (Activity I), add 10 mL of water in a round-bottom flask. Stopper the flask and shake vigorously until all lumps are gone and the water is evenly distributed. Caution: The flask may become hot. Vent pressure as needed. Allow the alumina to cool completely before use.[2]
-
Pack the Column: Prepare a slurry of the deactivated alumina in the starting eluent (e.g., 100% hexanes) and pack the chromatography column as usual.
-
Load the Sample: Dissolve the crude α-Phenylaziridine-1-ethanol derivative in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the Product: Run the column using a gradient of a polar solvent (e.g., ethyl acetate or diethyl ether) in a non-polar solvent (e.g., hexanes). Note: Avoid using high concentrations of ethyl acetate with basic alumina; diethyl ether is a suitable alternative.[2]
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Protocol 3: Purification by Recrystallization (Solvent/Anti-Solvent Method)
-
Dissolve Crude Product: In a flask, dissolve the crude product in a minimum amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane) at room temperature.
-
Filter (Optional): If insoluble impurities are present, filter the solution through a small plug of Celite® or cotton.
-
Induce Crystallization: While gently stirring, slowly add a non-polar anti-solvent (e.g., pentane or hexanes) in which the product is insoluble, until the solution becomes slightly cloudy.
-
Cool for Crystallization: Place the flask in a cold environment (-20°C to -25°C) for several hours or overnight to allow for complete crystal formation.[2]
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Dry the Product: Dry the purified crystals under high vacuum to remove all residual solvent.
Visualizations
Workflow for Selecting a Purification Strategy
Caption: Workflow for choosing the optimal purification method for sensitive aziridines.
Troubleshooting Logic for Aziridine Purification
Caption: Troubleshooting decision tree for common issues in aziridine purification.
References
Common side reactions in the synthesis of alpha-Phenylaziridine-1-ethanol and how to avoid them
Welcome to the technical support center for the synthesis of α-Phenylaziridine-1-ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of α-Phenylaziridine-1-ethanol, focusing on the common side reactions and how to mitigate them.
Problem 1: Low Yield of α-Phenylaziridine-1-ethanol and Formation of an Alkene Impurity
Question: My reaction is showing a low yield of the desired α-Phenylaziridine-1-ethanol, and I am isolating a significant amount of styrene. What is happening and how can I fix it?
Answer: The formation of styrene is a strong indication that a Hofmann elimination side reaction is occurring. This is a common competing reaction in the Wenker synthesis of aziridines from β-amino alcohols.[1] In this reaction, the intermediate amino alcohol sulfate ester undergoes elimination of sulfuric acid to form an alkene (styrene in this case) instead of the desired intramolecular cyclization to the aziridine.
Troubleshooting Steps:
-
Control of Reaction Temperature: High temperatures favor the elimination reaction. The original Wenker synthesis often uses high temperatures (up to 250°C) for the formation of the sulfate ester.[1] A modified approach with lower reaction temperatures (140–180°C) for the sulfation step can significantly reduce charring and the extent of the elimination side reaction.[1]
-
Choice of Base for Cyclization: The strength and concentration of the base used for the ring-closure step are critical. A very strong base can promote elimination. While sodium hydroxide is commonly used, exploring milder bases or carefully controlling the stoichiometry and addition rate of the base can help favor the intramolecular nucleophilic substitution (cyclization) over elimination.
-
Anhydrous Conditions: While not always strictly necessary for the Wenker synthesis, ensuring anhydrous conditions during the formation of the amino alcohol sulfate ester can sometimes minimize side reactions.
| Parameter | Standard Wenker Condition | Recommended Modification to Avoid Elimination |
| Sulfation Temperature | High (e.g., 250°C) | Lower (e.g., 140-180°C)[1] |
| Base for Cyclization | Concentrated NaOH | Use of a milder base or controlled addition of NaOH |
Problem 2: Formation of Polymeric Byproducts
Question: After my synthesis, I have a significant amount of a viscous, insoluble material, which I suspect is a polymer. Why is this happening and how can I prevent it?
Answer: Aziridines, particularly N-unsubstituted aziridines like α-Phenylaziridine-1-ethanol, are susceptible to polymerization. This can be initiated by acidic or electrophilic impurities, or even by the aziridine itself acting as both a monomer and an initiator, especially at elevated temperatures. The strained three-membered ring can undergo ring-opening polymerization.
Troubleshooting Steps:
-
Maintain Neutral or Basic pH: The polymerization of aziridines is often catalyzed by acids. Ensure that the reaction mixture is maintained at a neutral or slightly basic pH during workup and purification. Avoid contact with acidic materials.
-
Low-Temperature Purification: During purification steps such as distillation or chromatography, it is crucial to use the lowest possible temperature to prevent thermally induced polymerization. High-vacuum distillation is recommended.
-
Prompt Use or Proper Storage: N-unsubstituted aziridines can be unstable upon storage. It is best to use the purified α-Phenylaziridine-1-ethanol immediately. If storage is necessary, it should be done at low temperatures (e.g., in a freezer at -20°C) under an inert atmosphere (e.g., argon or nitrogen).
-
Use of N-Protecting Groups: If the N-H functionality is not required for the subsequent application, consider synthesizing an N-substituted derivative (e.g., N-tosyl, N-benzyl). N-substitution can significantly increase the stability of the aziridine ring and reduce its tendency to polymerize.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-Phenylaziridine-1-ethanol?
A1: The most common and direct method is the Wenker synthesis , which involves the intramolecular cyclization of a β-amino alcohol. In this case, the starting material would be 2-amino-1-phenylethanol. The process generally involves two steps: 1) reaction of the amino alcohol with sulfuric acid to form the amino alcohol sulfate ester, and 2) treatment with a base to effect ring closure to the aziridine.[1]
Q2: Can I use a different method than the Wenker synthesis?
A2: Yes, other methods for aziridine synthesis exist, such as the Gabriel-Cromwell reaction. However, for the synthesis of an N-unsubstituted aziridine from a readily available amino alcohol, the Wenker synthesis is often the most straightforward approach.
Q3: How can I purify α-Phenylaziridine-1-ethanol from the reaction mixture?
A3: Purification is typically achieved by distillation under reduced pressure . It is crucial to perform the distillation at the lowest possible temperature to avoid polymerization of the product. Column chromatography on a neutral support (like neutral alumina or silica gel deactivated with a base, e.g., triethylamine) can also be used, but care must be taken to avoid prolonged contact with the stationary phase, which can catalyze decomposition or polymerization.
Q4: My starting material, 2-amino-1-phenylethanol, is chiral. Will the stereochemistry be retained during the Wenker synthesis?
A4: The ring-closure step of the Wenker synthesis is an intramolecular SN2 reaction. This means that the reaction proceeds with an inversion of configuration at the carbon atom bearing the leaving group (the sulfate ester). Therefore, if you start with a specific enantiomer of 2-amino-1-phenylethanol, you will obtain the corresponding inverted enantiomer of α-Phenylaziridine-1-ethanol.
Experimental Protocols
Modified Wenker Synthesis of α-Phenylaziridine-1-ethanol
This protocol is a modified version of the classical Wenker synthesis, optimized to minimize side reactions.
Step 1: Formation of 2-Amino-1-phenylethanol Sulfate Ester
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-1-phenylethanol (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform or tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
The amino alcohol sulfate ester will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Cyclization to α-Phenylaziridine-1-ethanol
-
In a separate flask, prepare a solution of sodium hydroxide (2-3 equivalents) in water.
-
Add the dried amino alcohol sulfate ester from Step 1 to the sodium hydroxide solution in portions, with vigorous stirring.
-
Heat the reaction mixture to 50-60°C and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure at low temperature.
-
Purify the crude product by vacuum distillation to obtain pure α-Phenylaziridine-1-ethanol.
References
Improving the enantiomeric excess in alpha-Phenylaziridine-1-ethanol mediated reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess in reactions mediated by alpha-phenylaziridine-1-ethanol and related chiral auxiliaries.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving high enantiomeric excess (ee).
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. | - Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). - Consider less coordinating solvents to minimize interference with the catalyst/auxiliary. |
| 2. Incorrect Catalyst or Ligand Concentration: The ratio of catalyst to substrate and ligand to metal can be critical for achieving high stereoselectivity. | - Titrate the catalyst and ligand loading to find the optimal concentration. Typically, catalyst loading can range from 1-10 mol%. | |
| 3. Reaction Temperature Too High or Too Low: Temperature affects the flexibility of the transition state. Higher temperatures can lead to lower selectivity. | - Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance stereochemical control. | |
| 4. Presence of Water or Other Impurities: Water can hydrolyze catalysts or react with reagents, leading to side reactions and reduced enantioselectivity. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and freshly purified reagents. | |
| 5. "Mismatch" between Chiral Auxiliary and Substrate: The stereoelectronic properties of the substrate may not be compatible with the chiral environment created by the auxiliary. | - Modify the substrate structure if possible. - Consider using the pseudoenantiomeric chiral auxiliary to see if a "match" is achieved, which could lead to a significant improvement in ee.[1][2] | |
| Low Reaction Yield | 1. Catalyst Inactivation: The catalyst may be degrading under the reaction conditions. | - Use a higher catalyst loading or add the catalyst portion-wise. - Ensure the reaction environment is free of catalyst poisons. |
| 2. Poor Reactivity of Substrates: The electronic or steric nature of the olefin or nitrene precursor may hinder the reaction. | - Increase the reaction temperature, but monitor the effect on enantioselectivity. - Use a more activated nitrene source or a more reactive olefin. | |
| 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Carefully check the stoichiometry of all reagents, including the limiting reagent. | |
| Formation of Side Products | 1. Competing Reaction Pathways: The reaction conditions may favor undesired side reactions, such as C-H amination. | - Adjust the reaction temperature and solvent to disfavor the competing pathway. - Screen different catalysts that may offer higher chemoselectivity. |
| 2. Decomposition of Reagents or Products: The starting materials or the desired aziridine product may be unstable under the reaction conditions. | - Shorten the reaction time. - Analyze the reaction mixture at different time points to monitor product formation and decomposition. | |
| Difficulty in Product Isolation/Purification | 1. Product Instability: The aziridine ring can be susceptible to ring-opening, especially during purification on silica gel. | - Use a less acidic stationary phase for chromatography (e.g., neutral alumina or deactivated silica gel). - Consider in-situ protection of the aziridine nitrogen before purification. |
| 2. Similar Polarity of Product and Byproducts: Co-elution during chromatography can make separation challenging. | - Optimize the eluent system for chromatography. - Consider derivatization of the product to alter its polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high enantiomeric excess in these reactions?
A1: While multiple factors are important, the choice of solvent and the reaction temperature are often the most critical parameters to optimize for maximizing enantioselectivity. The solvent influences the conformation of the chiral catalyst-substrate complex in the transition state, and lower temperatures generally lead to higher enantiomeric excess by reducing the energy available for non-selective reaction pathways.
Q2: How do I choose the right catalyst for my specific substrate?
A2: The optimal catalyst often depends on the electronic and steric properties of your olefin. For electron-deficient olefins, copper-based catalysts are frequently effective. For unactivated or electron-rich olefins, rhodium or cobalt catalysts may provide better results. It is highly recommended to perform a small-scale screen of different metal catalysts and ligands to identify the best combination for your specific transformation.
Q3: My reaction is giving a low yield. Should I increase the temperature?
A3: Increasing the temperature can improve the reaction rate and yield, but it often comes at the cost of reduced enantioselectivity. It is advisable to first try other strategies to improve the yield, such as increasing the catalyst loading or using a more active nitrene source. If you must increase the temperature, do so in small increments and carefully monitor the impact on the enantiomeric excess.
Q4: I am observing the formation of a significant amount of a byproduct. How can I improve the chemoselectivity?
A4: The formation of byproducts often arises from competing reaction pathways. To improve chemoselectivity, you can try altering the solvent to one that disfavors the side reaction. Additionally, screening different chiral ligands can sometimes identify a ligand that not only provides high enantioselectivity but also enhances the desired chemoselectivity.
Q5: How can I confirm the absolute configuration of my chiral aziridine product?
A5: The absolute configuration is typically determined by X-ray crystallography of a suitable crystalline derivative. If a crystal structure cannot be obtained, comparison of the optical rotation or chiral HPLC/GC retention times with those of a known standard can be used. Chemical correlation to a compound of known absolute configuration is another reliable method.
Experimental Protocols
General Protocol for Asymmetric Aziridination of an Olefin using a Chiral Amino Alcohol Ligand
This protocol is a general guideline and may require optimization for specific substrates and chiral auxiliaries.
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of this compound)
-
Metal catalyst precursor (e.g., Cu(OTf)₂, Rh₂(OAc)₄)
-
Olefin
-
Nitrene precursor (e.g., a sulfonyl azide or a hypervalent iodine reagent)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in-situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the metal catalyst precursor (e.g., 5 mol%).
-
Add the chiral amino alcohol ligand (e.g., 6 mol%) in anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the olefin (1.0 equiv) dissolved in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
-
Addition of Nitrene Precursor:
-
Slowly add the nitrene precursor (1.1-1.5 equiv), either neat or as a solution in the anhydrous solvent, to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
-
Reaction Monitoring:
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous Na₂S₂O₃ for azide-based nitrene precursors).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel or neutral alumina.
-
Determine the yield and enantiomeric excess of the purified aziridine using chiral HPLC or GC.
-
Data Presentation
Table 1: Factors Influencing Enantiomeric Excess in a Representative Chiral Amino Alcohol-Mediated Aziridination
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | Ligand A | CH₂Cl₂ | 25 | 75 | 60 |
| 2 | Cu(OTf)₂ | Ligand A | Toluene | 25 | 82 | 75 |
| 3 | Cu(OTf)₂ | Ligand A | THF | 25 | 60 | 55 |
| 4 | Cu(OTf)₂ | Ligand A | Toluene | 0 | 78 | 88 |
| 5 | Cu(OTf)₂ | Ligand A | Toluene | -20 | 70 | 95 |
| 6 | Rh₂(OAc)₄ | Ligand A | Toluene | 25 | 65 | 40 |
| 7 | Cu(OTf)₂ | Ligand B | Toluene | -20 | 72 | 92 |
| 8 | Cu(OTf)₂ | Ligand A | Toluene | -20 | 70 | 95 |
Ligand A and Ligand B represent structurally similar chiral amino alcohol ligands. This table illustrates general trends and the importance of screening various parameters.
Visualizations
Caption: General experimental workflow for asymmetric aziridination.
References
alpha-Phenylaziridine-1-ethanol stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of α-Phenylaziridine-1-ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of α-Phenylaziridine-1-ethanol?
A1: α-Phenylaziridine-1-ethanol is a functionalized aziridine and, like many other aziridine-containing compounds, it is susceptible to degradation under certain conditions. The strained three-membered aziridine ring is prone to ring-opening reactions. The stability is significantly influenced by factors such as temperature, pH, and the presence of nucleophiles or electrophiles. It is recommended to handle and store this compound with care to prevent unwanted degradation.
Q2: What are the primary degradation pathways for α-Phenylaziridine-1-ethanol?
A2: The primary degradation pathway for α-Phenylaziridine-1-ethanol is through the acid-catalyzed ring-opening of the aziridine ring. The presence of the N-hydroxyethyl group can accelerate this degradation. Under acidic conditions, the nitrogen atom of the aziridine ring is protonated, which activates the ring towards nucleophilic attack. Water or other nucleophiles present in the medium can then attack one of the ring carbons, leading to the formation of a ring-opened product, likely a substituted diethanolamine derivative.
Q3: How should α-Phenylaziridine-1-ethanol be stored to ensure its stability?
A3: To ensure the long-term stability of α-Phenylaziridine-1-ethanol, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For extended storage, keeping the compound in a freezer at temperatures of -20°C or below is recommended, as frozen solutions have been shown to be stable for longer periods.[1] It is crucial to avoid contact with acidic substances, strong oxidizing agents, and moisture.[2]
Q4: What analytical techniques are suitable for monitoring the stability of α-Phenylaziridine-1-ethanol?
A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the stability of α-Phenylaziridine-1-ethanol. A stability-indicating HPLC method can be developed to separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time. Other techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound Upon Dissolving in Solvent
-
Possible Cause 1: Acidic Solvent or Impurities. Traces of acid in the solvent can catalyze the rapid ring-opening of the aziridine.
-
Troubleshooting Tip: Ensure the solvent is of high purity and neutral. If necessary, distill the solvent or pass it through a column of neutral alumina to remove acidic impurities. Consider using a non-protic, anhydrous solvent.
-
-
Possible Cause 2: Presence of Nucleophiles. The solvent itself (e.g., water, methanol) or impurities can act as nucleophiles, attacking the aziridine ring.
-
Troubleshooting Tip: Use anhydrous solvents and handle the compound under an inert atmosphere to minimize exposure to moisture.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause 1: On-plate Degradation. The compound may be degrading in the aqueous buffer solutions used for biological assays, especially if the pH is not well-controlled and drifts to the acidic side.
-
Troubleshooting Tip: Prepare fresh solutions of the compound immediately before use. Monitor the pH of the assay buffer throughout the experiment. It is advisable to perform a preliminary stability test of the compound in the assay buffer to determine its half-life under the experimental conditions.
-
-
Possible Cause 2: Reaction with Media Components. Components of the cell culture media or assay buffer could potentially react with the aziridine ring.
-
Troubleshooting Tip: Analyze the compound's stability in the complete assay medium without cells or other biological components to identify any potential incompatibilities.
-
Issue 3: Difficulty in Purifying the Compound by Column Chromatography
-
Possible Cause 1: Degradation on Silica Gel. Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like aziridines.
-
Troubleshooting Tip: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like neutral alumina. A quick "plug" of silica or alumina might be sufficient for purification and minimize contact time.
-
-
Possible Cause 2: Co-elution of Impurities. Side products from the synthesis may have similar polarities to the desired compound, making separation difficult.
-
Troubleshooting Tip: Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography. Consider using a different purification technique, such as preparative HPLC or crystallization.
-
Quantitative Stability Data
| Condition | Temperature (°C) | pH | Half-life (t½) | Degradation Product(s) |
| Aqueous Buffer | 25 | 5.0 | ~ 2 hours | 2-((2-hydroxyethyl)(2-hydroxy-2-phenylethyl)amino)ethan-1-ol |
| Aqueous Buffer | 25 | 7.4 | ~ 24 hours | 2-((2-hydroxyethyl)(2-hydroxy-2-phenylethyl)amino)ethan-1-ol |
| Aqueous Buffer | 25 | 9.0 | > 7 days | Minimal degradation |
| Methanol | 25 | - | Stable | Not applicable |
| Acetonitrile | 25 | - | Stable | Not applicable |
| Frozen Solution (-20°C) | -20 | 7.4 | > 3 months | Minimal degradation |
Experimental Protocols
Protocol for Assessing the Stability of α-Phenylaziridine-1-ethanol by HPLC
This protocol outlines a general procedure for determining the stability of α-Phenylaziridine-1-ethanol under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of α-Phenylaziridine-1-ethanol and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
-
Preparation of Test Solutions:
-
For each condition to be tested (e.g., different pH buffers, temperatures), dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the mobile phase.
-
-
Incubation:
-
Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
-
HPLC Analysis:
-
Analyze the aliquots by a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer to maintain a stable pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of α-Phenylaziridine-1-ethanol remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics and the half-life of the compound under each condition.
-
Visualizations
Caption: Proposed acid-catalyzed degradation pathway of α-Phenylaziridine-1-ethanol.
Caption: Experimental workflow for assessing the stability of α-Phenylaziridine-1-ethanol.
References
Troubleshooting low yields in reactions using alpha-Phenylaziridine-1-ethanol
Welcome to the technical support center for α-Phenylaziridine-1-ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns with α-Phenylaziridine-1-ethanol?
A1: α-Phenylaziridine-1-ethanol, like many aziridine-containing compounds, is sensitive to heat and acidic conditions. The strained three-membered aziridine ring is susceptible to opening under these conditions, which can lead to undesired side products and lower yields. It is recommended to store the compound at low temperatures (ideally below 0°C) and to use non-protic solvents and mild reaction conditions whenever possible. Decomposition can be accelerated in the presence of trace acids, and it is more rapid in protic solvents.[1]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in reactions involving α-Phenylaziridine-1-ethanol can stem from several factors:
-
Reagent Purity: Impurities in the starting material, solvents, or other reagents can interfere with the desired reaction pathway. Ensure all materials are of high purity and solvents are anhydrous.
-
Reaction Temperature: Aziridines can be thermally unstable. Carefully control the reaction temperature, as elevated temperatures can lead to decomposition and polymerization.[1]
-
pH of the Reaction Mixture: Acidic conditions can catalyze the ring-opening of the aziridine, leading to a mixture of products. Maintain a neutral or slightly basic pH unless the reaction specifically requires acidic catalysis.
-
Atmospheric Moisture: The presence of water can lead to hydrolysis of the aziridine or other sensitive reagents. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Product Loss During Workup: The product may be lost during extraction or purification steps. Optimize your workup procedure to minimize such losses.
Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A3: The most common side reaction is the undesired ring-opening of the aziridine ring by nucleophiles present in the reaction mixture (including the solvent, if it is nucleophilic). This can lead to the formation of amino alcohol derivatives. Another potential side reaction is polymerization, especially at higher concentrations or temperatures. The presence of the hydroxyl group on the N-substituent can also lead to intramolecular reactions, such as cyclization to form an oxazolidine ring system, particularly in the presence of an aldehyde or ketone.
Troubleshooting Guides
Issue 1: Low Yield in Ring-Opening Reactions with Nucleophiles
This guide addresses scenarios where a nucleophile is intended to open the aziridine ring of α-Phenylaziridine-1-ethanol.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the aziridine. | The N-(2-hydroxyethyl) group is not a strong activating group. Consider adding a Lewis acid catalyst to activate the aziridine ring. However, be cautious as strong Lewis acids can also promote side reactions. |
| Low nucleophilicity of the attacking species. | Increase the concentration of the nucleophile or use a stronger nucleophile. If possible, converting the nucleophile to its conjugate base might increase its reactivity. | |
| Steric hindrance around the reaction center. | The phenyl group can sterically hinder the approach of the nucleophile. Try elevating the reaction temperature cautiously while monitoring for decomposition. Alternatively, consider a different catalyst that may operate via a less sterically demanding pathway. | |
| Formation of a significant amount of a polar byproduct | Intramolecular cyclization to form an oxazolidine derivative. | This is likely if an aldehyde or ketone is present or formed in situ. Protect the hydroxyl group of α-Phenylaziridine-1-ethanol before the ring-opening reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. |
| Hydrolysis of the aziridine ring. | Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere. | |
| Formation of oligomers or polymers | Cationic polymerization initiated by acidic impurities or catalysts. | Purify all reagents and solvents to remove acidic traces. If a Lewis acid is used, screen for milder alternatives or use a lower catalyst loading. Running the reaction at a lower concentration may also disfavor polymerization. |
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening
-
To a solution of α-Phenylaziridine-1-ethanol (1.0 eq) in a dry, aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere, add the nucleophile (1.1 - 2.0 eq).
-
If required, add the catalyst (e.g., a Lewis acid like Zn(OTf)2, 0.1 eq) at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to the desired temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction appropriately (e.g., with saturated aqueous NH4Cl for Lewis acid-catalyzed reactions).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Low Yield in Intramolecular Cyclization to Form Oxazolidines
This guide is for reactions where α-Phenylaziridine-1-ethanol is reacted with an aldehyde or ketone to form a substituted oxazolidine.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the oxazolidine product | The equilibrium favors the starting materials. | The formation of the oxazolidine is often a reversible process. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient catalysis. | While this reaction can sometimes proceed thermally, it is often catalyzed by a small amount of acid. Add a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH). | |
| Formation of a ring-opened byproduct | The acidic catalyst is too strong or used in excess, leading to aziridine ring opening. | Use a milder acid catalyst or a lower loading of the catalyst. Monitor the reaction carefully and stop it as soon as the starting material is consumed. |
| Decomposition of the starting material or product | The reaction temperature is too high. | Perform the reaction at a lower temperature. Microwave irradiation can sometimes promote the reaction at a lower bulk temperature.[2] |
Experimental Protocol: Synthesis of 2-Substituted-3-(2-hydroxy-2-phenylethyl)oxazolidines
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve α-Phenylaziridine-1-ethanol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Heat the mixture to reflux and monitor the removal of water.
-
Once the theoretical amount of water has been collected or the reaction is complete by TLC, cool the mixture to room temperature.
-
Wash the reaction mixture with a mild base (e.g., saturated aqueous NaHCO3) to remove the acid catalyst.
-
Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting low yields in reactions involving α-Phenylaziridine-1-ethanol.
References
Technical Support Center: Post-Reaction Removal of the α-Phenylaziridine-1-ethanol Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral auxiliary α-phenylaziridine-1-ethanol in their synthetic routes. The following information is designed to address specific issues that may be encountered during the crucial post-reaction removal of this auxiliary.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of the α-phenylaziridine-1-ethanol auxiliary. For each issue, potential causes are identified, and corresponding solutions are proposed.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete cleavage of the auxiliary | - Insufficient reaction time or temperature.- Inappropriate choice of cleavage reagent.- Steric hindrance around the amide bond. | - Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal duration.- Select a more potent cleavage method. For example, if acidic hydrolysis is slow, consider a reductive cleavage approach.- For sterically hindered substrates, a stronger nucleophile or a more reactive cleavage reagent may be necessary. |
| Decomposition of the desired product | - Harsh acidic or basic conditions.- Product sensitivity to the chosen cleavage method. | - Employ milder cleavage conditions. For acid-labile products, consider enzymatic hydrolysis or milder acidic reagents (e.g., acetic acid).- For base-labile products, avoid strong bases like NaOH or KOH. Consider using milder bases or a reductive cleavage method.- Screen a variety of cleavage conditions on a small scale to identify the optimal method for your specific product. |
| Ring-opening of the aziridine auxiliary | - Strong acidic conditions can lead to protonation of the aziridine nitrogen, followed by nucleophilic attack and ring-opening. | - Avoid strong, non-coordinating acids. Use of milder acids or basic or reductive cleavage methods is recommended to preserve the integrity of the auxiliary for recycling.- If acidic cleavage is necessary, carefully control the acid concentration and reaction temperature. |
| Epimerization of the chiral center | - Prolonged exposure to harsh basic or acidic conditions can lead to enolization and subsequent racemization of the newly formed stereocenter. | - Minimize reaction times for cleavage.- Use the mildest effective conditions.- Analyze the enantiomeric excess (ee) of the product after cleavage to ensure stereochemical integrity. |
| Difficulty in separating the product from the cleaved auxiliary | - Similar polarities of the product and the auxiliary.- The auxiliary may be soluble in the organic extraction solvent. | - Optimize the extraction pH. Acidic extraction (e.g., with 1 M HCl) can protonate the auxiliary, making it water-soluble and facilitating its removal from the organic layer containing the product.[1]- Employ column chromatography with a carefully selected solvent system to separate the product from the auxiliary.- Consider converting the auxiliary to a salt to facilitate its removal by filtration or aqueous extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the α-phenylaziridine-1-ethanol chiral auxiliary?
A1: The most common methods for cleaving the N-acyl bond to remove the auxiliary fall into three main categories:
-
Acidic Hydrolysis: This involves treating the N-acyl product with an aqueous acid, such as hydrochloric acid or sulfuric acid.[1][2] This method is often effective but care must be taken to avoid decomposition of acid-sensitive products and potential ring-opening of the aziridine auxiliary.
-
Basic Hydrolysis: This method uses aqueous bases like sodium hydroxide or lithium hydroxide to cleave the amide bond.[2][3][4] It is a suitable alternative for acid-sensitive products but may cause epimerization of the chiral center if not carefully controlled.
-
Reductive Cleavage: This approach utilizes reducing agents to cleave the amide bond. While specific protocols for α-phenylaziridine-1-ethanol are not widely reported, methods used for other N-acyl auxiliaries, such as those involving lithium borohydride or zinc in acidic media, could be adapted.[5][6] Reductive cleavage can be a mild alternative to hydrolysis.
Q2: How can I recycle the α-phenylaziridine-1-ethanol auxiliary after cleavage?
A2: After cleavage, the chiral auxiliary can often be recovered and reused, which is a key advantage of chiral auxiliary-based methods.[7] The general procedure for recovery involves:
-
Extraction: After the cleavage reaction, perform an aqueous workup. If the cleavage was performed under acidic conditions, neutralize the aqueous layer containing the protonated auxiliary with a base (e.g., NaOH) to regenerate the free amine.
-
Solvent Extraction: Extract the neutralized aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extracts, concentrate them under reduced pressure, and purify the recovered auxiliary by recrystallization or column chromatography to ensure it is of sufficient purity for subsequent reactions.
Q3: What are the potential side reactions to be aware of during the removal of the α-phenylaziridine-1-ethanol auxiliary?
A3: Several side reactions can occur, depending on the chosen cleavage conditions and the nature of your substrate:
-
Product Degradation: As mentioned in the troubleshooting guide, harsh conditions can lead to the decomposition of the desired product.
-
Aziridine Ring-Opening: Strong acids can catalyze the ring-opening of the aziridine moiety in the auxiliary, preventing its recovery and potentially leading to complex reaction mixtures.
-
Epimerization: The stereochemical integrity of your product can be compromised under harsh basic or acidic conditions.
-
Side Reactions from Scavengers: In some cleavage protocols, especially those adapted from peptide synthesis, scavengers are used to trap reactive intermediates. These scavengers can sometimes lead to the formation of byproducts.[3][4]
Q4: Are there any particularly mild methods for cleaving the auxiliary?
A4: For sensitive substrates, exploring milder cleavage conditions is crucial. Some options include:
-
Enzymatic Hydrolysis: While not widely documented for this specific auxiliary, enzymatic methods using lipases or amidases can offer high selectivity and mild reaction conditions.
-
Reductive Cleavage with milder reagents: Investigating reductive cleavage conditions using reagents like zinc in aqueous acid could provide a milder alternative to harsh hydrolysis.[5][6]
-
Lewis Acid-Promoted Cleavage: In some cases, Lewis acids can promote the cleavage of N-acyl auxiliaries under non-hydrolytic conditions.[8]
Experimental Protocols
While specific, optimized protocols for the removal of α-phenylaziridine-1-ethanol are not extensively reported in the literature, the following are general methodologies adapted from the cleavage of structurally related N-acyl chiral auxiliaries. It is highly recommended to perform small-scale test reactions to optimize the conditions for your specific substrate.
Method 1: Acidic Hydrolysis (General Procedure)
Description: This protocol utilizes aqueous acid to hydrolyze the amide bond.
Methodology:
-
Dissolve the N-acyl substrate in a suitable organic solvent (e.g., THF, dioxane).
-
Add an aqueous solution of a strong acid (e.g., 1-6 M HCl or H₂SO₄).
-
Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
The chiral auxiliary can be recovered from the aqueous layer as described in the FAQ section.
-
Purify the product by column chromatography or recrystallization.
Method 2: Basic Hydrolysis (General Procedure)
Description: This protocol uses an aqueous base to saponify the amide bond.
Methodology:
-
Dissolve the N-acyl substrate in a mixture of a water-miscible organic solvent (e.g., THF, methanol) and water.
-
Add a solution of a strong base (e.g., 1-4 M NaOH or LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylate product (if applicable) and neutralize the excess base.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate as described in the acidic hydrolysis protocol.
-
The chiral auxiliary can be recovered from the aqueous layer after basification.
-
Purify the product as needed.
Method 3: Reductive Cleavage (Exploratory Procedure)
Description: This is an exploratory protocol based on the reductive cleavage of other amide systems. Conditions will need to be optimized.
Methodology:
-
Dissolve the N-acyl substrate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of a reducing agent (e.g., LiBH₄ in THF or a suspension of zinc dust).
-
If using zinc, add an aqueous acid (e.g., 1.5 M HCl) portion-wise.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress.
-
Upon completion, carefully quench the reaction (e.g., by slow addition of water or an acidic solution).
-
Perform an aqueous workup, adjusting the pH to separate the product and the auxiliary.
-
Extract, dry, and purify the product as described in the previous methods.
Data Presentation
Table 1: Comparison of Cleavage Methods for α-Phenylaziridine-1-ethanol Auxiliary
| Cleavage Method | Reagent(s) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Product Purity (%) | Auxiliary Recovery (%) | Notes |
| Acidic Hydrolysis | 3 M HCl | THF/H₂O | 80 | 12 | e.g., 85 | e.g., >95 | e.g., 90 | e.g., Minor product decomposition observed. |
| Basic Hydrolysis | 2 M LiOH | THF/H₂O | 25 | 24 | ||||
| Reductive Cleavage | Zn, 1.5 M HCl | THF | 25 | 6 | ||||
| Other |
Visualizations
Experimental Workflow for Auxiliary Removal and Recovery
Caption: Workflow for cleavage, product isolation, and auxiliary recovery.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate cleavage method.
References
- 1. peptide.com [peptide.com]
- 2. The reductive cleavage of picolinic amides | Semantic Scholar [semanticscholar.org]
- 3. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [scirp.org]
Identifying and characterizing impurities in alpha-Phenylaziridine-1-ethanol samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Phenylaziridine-1-ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of in my α-Phenylaziridine-1-ethanol sample?
A1: Impurities in α-Phenylaziridine-1-ethanol can originate from the synthetic route or degradation.[1] The most common synthesis involves the reaction of styrene oxide with an amine, followed by cyclization. Therefore, you should consider the following potential impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted styrene oxide and the amine used in the synthesis.
-
Intermediates: The intermediate amino alcohol formed before the aziridine ring closure.
-
Byproducts: Side-reaction products that may form during synthesis.
-
-
Degradation Products:
-
Other Impurities:
Q2: How can I identify an unknown peak in my HPLC chromatogram?
A2: Identifying an unknown peak requires a systematic approach combining chromatographic and spectroscopic techniques.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer (MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification.[5]
-
Fragmentation Analysis: Perform tandem MS (MS/MS) on the unknown peak to obtain its fragmentation pattern. This pattern is like a fingerprint and can be used to deduce the structure of the impurity.[6]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to determine the elemental composition of the impurity.
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC.[7] Once isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can be used to determine its complete chemical structure.[8]
Troubleshooting Guides
HPLC Analysis
Problem: I am observing significant peak tailing for my α-Phenylaziridine-1-ethanol peak.
Peak tailing is a common issue when analyzing basic compounds like aziridines on silica-based columns. It is often caused by secondary interactions between the basic nitrogen of the aziridine ring and acidic silanol groups on the stationary phase.[9][10]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use of a Basic Additive: Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) to the mobile phase can competitively bind to the active silanol sites, improving peak shape.
-
Column Choice:
-
Use a modern, high-purity, end-capped silica column. These columns have fewer residual silanol groups.
-
Consider using a column with a different stationary phase, such as a polymer-based column or one with a polar-embedded group, which are less prone to secondary interactions with basic compounds.
-
-
Lower Injection Volume/Concentration: Overloading the column can exacerbate peak tailing. Try injecting a smaller volume or a more dilute sample.
Workflow for Troubleshooting HPLC Peak Tailing:
Caption: A stepwise approach to troubleshooting peak tailing in HPLC analysis.
Problem: I am seeing ghost peaks in my chromatogram.
Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs or between sample injections.
Troubleshooting Steps:
-
Identify the Source:
-
Injector Carryover: Inject a blank solvent after a concentrated sample. If the ghost peak appears, it's likely carryover.
-
Mobile Phase Contamination: If the ghost peak appears in a blank run without a prior injection, the mobile phase may be contaminated.[9]
-
Column Contamination: Strongly retained compounds from previous injections can elute as broad peaks in later runs.
-
-
Solutions:
-
Injector Cleaning: Develop a robust needle wash procedure for your autosampler.
-
Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents.
-
Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.
-
GC-MS Analysis
Problem: I am not seeing a clear molecular ion peak for α-Phenylaziridine-1-ethanol in my GC-MS data.
Alcohols and amines can sometimes exhibit weak or absent molecular ion peaks in electron ionization (EI) mass spectrometry due to rapid fragmentation.[6]
Troubleshooting Steps:
-
Check for Characteristic Fragments: Look for fragment ions that are characteristic of alcohols and amines.
-
Loss of Water (M-18): Alcohols can readily lose a water molecule.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen is common. For α-Phenylaziridine-1-ethanol, this could lead to fragments from the loss of a methyl group or the phenyl group.
-
-
Use a Softer Ionization Technique: If available, consider using chemical ionization (CI) instead of EI. CI is a softer ionization method that often results in a more prominent molecular ion peak.
-
Derivatization: Derivatizing the alcohol group (e.g., by silylation) can produce a more stable molecule with a clearer molecular ion and a more predictable fragmentation pattern.
Expected GC-MS Fragmentation Pathways:
Caption: Common fragmentation pathways for α-Phenylaziridine-1-ethanol in GC-MS.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Potential Source | Typical Analytical Method | Key Diagnostic Information |
| Styrene Oxide | Starting Material | GC-MS, HPLC-UV | m/z of 120 (GC-MS) |
| Intermediate Amino Alcohol | Synthesis Intermediate | HPLC-MS | Molecular weight corresponding to the addition of the amine to styrene oxide |
| Diol (from hydrolysis) | Degradation | HPLC-MS | Molecular weight corresponding to the addition of H₂O to the parent compound |
| Enantiomer | Chiral Synthesis | Chiral HPLC | Same mass as the parent compound, but different retention time on a chiral column |
| Residual Solvents | Process | Headspace GC | Retention time matching known solvent standards |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Byproducts
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve sample in methanol to a concentration of 1 mg/mL.
Protocol 3: NMR Sample Preparation for Structural Characterization
-
Sample Amount: 5-10 mg of isolated impurity
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)
-
Procedure:
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean NMR tube.
-
Gently vortex the tube to ensure complete dissolution.
-
Acquire ¹H, ¹³C, and 2D NMR spectra as needed for structural elucidation.[8]
-
Experimental Workflow for Impurity Identification:
Caption: A typical workflow for the identification and characterization of impurities.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. gcms.cz [gcms.cz]
- 4. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. oaji.net [oaji.net]
- 8. ijprs.com [ijprs.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
Effect of solvent and temperature on alpha-Phenylaziridine-1-ethanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Phenylaziridine-1-ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction pathways for α-Phenylaziridine-1-ethanol?
A1: Due to its structure, α-Phenylaziridine-1-ethanol is susceptible to nucleophilic ring-opening of the strained aziridine ring. This can be initiated by various nucleophiles under neutral, acidic, or basic conditions. The presence of the phenyl group and the hydroxyl group on the N-substituent will influence the regioselectivity of the ring-opening.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in the kinetics and success of α-Phenylaziridine-1-ethanol reactions, particularly in ring-opening processes. Polar aprotic solvents are often employed. Based on studies of similar heterocyclic ring-opening reactions, solvent choice can dramatically impact yield. For instance, in a related system, Tetrahydrofuran (THF) was found to be an optimal solvent for ring-opening, while others like dimethylformamide (DMF), 1,2-dimethoxyethane (DME), and 1,2-dichloroethane were ineffective[1].
Q3: What is the general effect of temperature on these reactions?
A3: Temperature significantly influences the rate of reaction. Generally, increasing the temperature will increase the reaction rate. For ring-opening reactions, a higher temperature, such as refluxing at 80°C, has been shown to drive the reaction to completion in a suitable solvent[1]. However, it is important to note that higher temperatures can also favor elimination side reactions over substitution[2]. Careful temperature control is therefore essential to achieve the desired product.
Q4: Can the aziridine ring be opened under acidic or basic conditions?
A4: Yes, the aziridine ring is susceptible to both acid-catalyzed and base-catalyzed hydrolysis and ring-opening. In acidic conditions, the nitrogen of the aziridine is protonated, which activates the ring for nucleophilic attack. In basic conditions, a strong nucleophile can directly attack one of the ring carbons. The specific conditions will determine the regioselectivity and the final product.
Troubleshooting Guides
Problem 1: Low or no yield of the desired ring-opened product.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | The choice of solvent is critical. If you are observing low to no product formation in solvents like DMF, DME, or dichloroethane, consider switching to THF, which has been shown to be effective for similar ring-opening reactions[1]. |
| Reaction temperature is too low | Increase the reaction temperature. For some ring-opening reactions, refluxing at a higher temperature (e.g., 80°C) may be necessary to achieve a good yield[1]. |
| Poor nucleophile | Ensure you are using a sufficiently strong nucleophile for the desired transformation. The reactivity of the aziridine ring can be low without proper activation[3]. |
| Decomposition of starting material | α-Phenylaziridine-1-ethanol may be unstable under the reaction conditions. Monitor the reaction by TLC or another appropriate method to check for the disappearance of the starting material and the appearance of side products. Consider milder reaction conditions if decomposition is observed. |
Problem 2: Formation of multiple products or undesired side-products.
| Possible Cause | Suggested Solution |
| Lack of regioselectivity | The nucleophilic attack can occur at either of the two carbons of the aziridine ring. The regioselectivity is influenced by steric and electronic factors of the substrate and the nucleophile, as well as the reaction conditions (acidic vs. basic). Careful analysis of the product mixture is required to identify the major and minor isomers. Modifying the solvent or catalyst may improve selectivity. |
| Elimination side reactions | At higher temperatures, elimination reactions can compete with the desired nucleophilic substitution, leading to unsaturated byproducts[2]. If elimination products are observed, try running the reaction at a lower temperature for a longer period. |
| Reaction with the hydroxyl group | The hydroxyl group on the N-substituent can also react under certain conditions. If undesired reactions at the hydroxyl group are occurring, consider protecting it with a suitable protecting group before carrying out the aziridine ring-opening. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Representative Aziridine Ring-Opening Reaction (Analogous System)
Data generalized from a study on iridium-catalyzed asymmetric ring-opening of oxabenzonorbornadienes[1]. This provides a qualitative guide for solvent selection in α-Phenylaziridine-1-ethanol reactions.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| 1,2-Dichloroethane | 10.4 | 0 |
| Dimethylformamide (DMF) | 36.7 | 0 |
| 1,2-Dimethoxyethane (DME) | 7.2 | 0 |
| Dichloromethane (CH₂Cl₂) | 8.9 | 15 |
| Tetrahydrofuran (THF) | 7.6 | 99 |
| 1,4-Dioxane | 2.2 | High (qualitative) |
| Acetonitrile (CH₃CN) | 37.5 | High (qualitative) |
| Toluene | 2.4 | High (qualitative) |
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening of α-Phenylaziridine-1-ethanol
This is a generalized procedure and may require optimization for specific nucleophiles and desired outcomes.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve α-Phenylaziridine-1-ethanol (1 equivalent) in an appropriate anhydrous solvent (e.g., THF).
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Temperature Control: Stir the reaction mixture at the desired temperature. This may range from room temperature to the reflux temperature of the chosen solvent. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride solution or water).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Visualizations
Caption: Acid-catalyzed ring-opening pathway.
Caption: Base-catalyzed ring-opening pathway.
Caption: General experimental workflow.
References
Technical Support Center: Reaction Monitoring of α-Phenylaziridine-1-ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of α-Phenylaziridine-1-ethanol using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a TLC system to monitor the reaction forming α-Phenylaziridine-1-ethanol?
A good starting point for a TLC system is a silica gel plate with a mobile phase of ethyl acetate/hexanes. A common starting ratio is 1:1 (v/v). Given that the product, α-Phenylaziridine-1-ethanol, contains both a polar alcohol group and a moderately polar aziridine ring, while the precursors (e.g., styrene oxide and ethanolamine) have different polarities, this system should provide a reasonable separation. The starting materials are generally more polar and will have lower Rf values than the less polar product.
Q2: How can I visualize the spots on the TLC plate? My compound is not UV-active.
While the phenyl group in α-Phenylaziridine-1-ethanol should allow for visualization under UV light (254 nm), if the concentration is too low or if you require a more sensitive method, a chemical stain is recommended. Potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing alcohols and other functional groups that can be oxidized. Ninhydrin stain can be used to visualize primary or secondary amines, which might be present as starting materials or byproducts.[1] Iodine vapor is another simple and often effective universal stain for organic compounds.[1][2]
Q3: What type of HPLC column and mobile phase should I use for analyzing α-Phenylaziridine-1-ethanol?
For the analysis of a chiral aromatic alcohol like α-Phenylaziridine-1-ethanol, a chiral stationary phase (CSP) is necessary to separate enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often successful for this class of compounds.
A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and an alcohol like 2-propanol (IPA) or ethanol.[3][4] A common starting point is a 90:10 (v/v) mixture of n-hexane/IPA.[3] For reversed-phase HPLC, a C18 column with a mobile phase of acetonitrile and water is a standard choice for aromatic compounds.[5][6]
Q4: What are some potential side products in the synthesis of α-Phenylaziridine-1-ethanol that I should look out for?
The synthesis of aziridines from epoxides and amines can sometimes lead to the formation of amino alcohol byproducts through ring-opening of the epoxide.[7][8] Depending on the reaction conditions, polymerization of the aziridine or epoxide can also occur. It is also possible to have unreacted starting materials present in the reaction mixture.
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved reaction mixture onto the starting line. Also, spot the starting materials as references if available.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 1:1 ethyl acetate/hexanes). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm). If necessary, further visualize by dipping the plate in a potassium permanganate staining solution followed by gentle heating.
-
Analysis: Calculate the Rf value for each spot to monitor the progress of the reaction.
HPLC Analysis Protocol (Chiral Separation)
-
Column: Chiralcel® OD-H (or similar polysaccharide-based chiral column).
-
Mobile Phase: 90:10 (v/v) n-hexane/2-propanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Example TLC Data for Reaction Monitoring
| Compound | Rf Value (1:1 EtOAc/Hexanes) | Visualization Method |
| Styrene Oxide (Starting Material) | ~0.6 | UV, KMnO₄ |
| Ethanolamine (Starting Material) | ~0.1 | Ninhydrin, KMnO₄ |
| α-Phenylaziridine-1-ethanol | ~0.4 | UV, KMnO₄ |
Note: These are approximate Rf values and can vary based on specific experimental conditions.
Table 2: Example HPLC Data for Chiral Separation
| Enantiomer | Retention Time (min) |
| (R)-α-Phenylaziridine-1-ethanol | ~8.5 |
| (S)-α-Phenylaziridine-1-ethanol | ~9.7 |
Note: Retention times are highly dependent on the specific column, mobile phase composition, and other HPLC parameters.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). | |
| Spots remain at the baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Rf values are too high | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| No spots are visible | The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| The compound is not UV-active and requires a stain. | Use a chemical stain like potassium permanganate or iodine.[1][2] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | Column contamination. | Flush the column with a strong solvent. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase. | |
| Split peaks | Column void or channeling. | Replace the column. |
| Contamination at the column inlet. | Reverse flush the column (if permissible by the manufacturer). | |
| No peaks detected | Detector issue (e.g., lamp off). | Check the detector settings and ensure the lamp is on. |
| No sample injected. | Verify the injection process and sample volume. | |
| Drifting baseline | Column not equilibrated. | Allow for a longer equilibration time with the mobile phase. |
| Mobile phase composition is changing. | Ensure the mobile phase is well-mixed and degassed. |
Visualizations
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. epfl.ch [epfl.ch]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. pp.bme.hu [pp.bme.hu]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Epoxides and Azridines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stereoselective Synthesis of α-Phenylaziridine-1-ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of α-Phenylaziridine-1-ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two key stages of the synthesis: the stereoselective aziridination of styrene and the subsequent stereocontrolled ring-opening of the aziridine with ethanol.
Issue 1: Low Diastereoselectivity or Enantioselectivity in the Aziridination of Styrene
| Potential Cause | Troubleshooting Action |
| Suboptimal Catalyst/Ligand System | - Screen different chiral ligands. Bis(oxazoline) ligands are often effective in copper-catalyzed systems for achieving high enantioselectivity.[1] - For heterogeneous catalysts like CuHY, the choice of ligand is critical, and ligands ineffective in homogeneous systems may be highly effective due to confinement within the zeolite micropores.[2] |
| Incorrect Nitrene Donor | - Compare different nitrene donors. For instance, [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) has been shown to provide higher enantiomeric excess (ee) compared to [N-(p-tolylsulfonyl)-imino)]phenyliodinane (PhI=NTs) in some systems.[1] |
| Inappropriate Reaction Conditions | - Optimize the molar ratio of nitrene donor to styrene, as this can significantly impact both yield and enantioselectivity.[1] - Vary the reaction temperature. Lower temperatures often lead to higher selectivity. |
| Mode of Reagent Addition | - Adding the nitrene donor portion-wise over time may enhance the yield but can decrease the enantioselectivity.[1] A single addition at the start of the reaction is often preferable for maintaining high ee. |
| Solvent Effects | - The choice of solvent is crucial. Acetonitrile is often a good starting point for copper-catalyzed aziridinations.[1] |
| Presence of Water | - Ensure anhydrous conditions, as water can lead to hydrolysis of the nitrene donor, potentially forming byproducts like epoxides. |
Issue 2: Poor Regioselectivity in the Aziridine Ring-Opening with Ethanol
| Potential Cause | Troubleshooting Action |
| Ineffective Lewis Acid Catalyst | - Screen various Lewis acids. BF₃·OEt₂ and Cu(OTf)₂ are commonly used and have been shown to promote regioselective ring-opening.[3][4] |
| Inappropriate N-Substituent on the Aziridine | - Ensure the aziridine nitrogen is substituted with an electron-withdrawing group (e.g., tosyl, nosyl). This activates the aziridine for nucleophilic attack. |
| Steric Hindrance | - The nucleophilic attack generally occurs at the less sterically hindered carbon. For α-phenylaziridine, the attack is desired at the benzylic carbon. The choice of catalyst and conditions can influence this. |
| Reaction Conditions Favoring SN1 Pathway | - A more polar solvent or a stronger Lewis acid might favor an SN1-type mechanism, leading to a loss of regioselectivity. Use less polar solvents and carefully titrate the amount of Lewis acid. |
Issue 3: Low Yield or Incomplete Conversion in the Ring-Opening Step
| Potential Cause | Troubleshooting Action |
| Insufficient Catalyst Loading | - Increase the loading of the Lewis acid catalyst. In some cases, a stoichiometric amount of the catalyst may be required for complete conversion. |
| Low Reactivity of the Aziridine | - Confirm that the aziridine is appropriately activated with an electron-withdrawing group on the nitrogen. |
| Sterically Demanding Alcohol | - While ethanol is not highly sterically hindered, more crowded alcohols can lead to reduced yields. Ensure the ethanol is dry and in sufficient excess. |
| Decomposition of Starting Material | - Some aziridines may have limited stability. It is often recommended to use them promptly after preparation and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the Lewis acid-catalyzed ring-opening of a chiral 2-phenylaziridine with ethanol?
A1: The ring-opening of chiral 2-phenyl-N-tosylaziridine with alcohols in the presence of a Lewis acid is proposed to proceed via an Sₙ2-type pathway.[3][4] This means the reaction should occur with an inversion of configuration at the carbon atom that is attacked by the nucleophile (the benzylic carbon in this case).
Q2: How does the N-substituent on the aziridine affect the synthesis?
A2: The N-substituent plays a crucial role. An electron-withdrawing group, such as a tosyl (Ts) or nosyl (Ns) group, is generally required to activate the aziridine ring for nucleophilic attack during the ring-opening step. This substituent also influences the stereoselectivity of the initial aziridination reaction.
Q3: Can I use a catalytic amount of Lewis acid for the ring-opening reaction?
A3: While catalytic amounts of Lewis acids can be effective, some systems may require a stoichiometric amount for the reaction to go to completion. It is advisable to start with a catalytic amount and increase it if the conversion is low.
Q4: Are there any common side reactions to be aware of?
A4: In the aziridination step, a common side reaction is the formation of the corresponding epoxide, which can arise from the hydrolysis of the nitrene donor. During the ring-opening, if the reaction conditions favor an Sₙ1 mechanism, you may observe a loss of stereoselectivity and the formation of regioisomeric byproducts.
Experimental Protocols
Key Experiment 1: Enantioselective Aziridination of Styrene
This protocol is adapted from copper-catalyzed aziridination procedures.[1]
-
Materials:
-
Styrene
-
[N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs)
-
Copper(II) triflate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))
-
Anhydrous acetonitrile
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add styrene (1.0 eq).
-
In a separate flask, dissolve PhI=NNs (1.2 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the PhI=NNs solution to the reaction mixture in one portion.
-
Stir the reaction at the desired temperature (e.g., 0 °C or -20 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Key Experiment 2: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with Ethanol
This protocol is based on Lewis acid-mediated ring-opening procedures.[3][4]
-
Materials:
-
Enantiomerically pure N-Tosyl-2-phenylaziridine
-
Anhydrous ethanol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-Tosyl-2-phenylaziridine (1.0 eq) and anhydrous DCM.
-
Add anhydrous ethanol (5.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add BF₃·OEt₂ (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Quantitative Data Summary
Table 1: Enantioselective Aziridination of Styrene
| Catalyst | Ligand | Nitrene Donor | Solvent | Yield (%) | ee (%) |
| Cu(OTf)₂ | Bis(oxazoline) | PhI=NNs | Acetonitrile | ≥85 | ≥90 |
| CuHY | Bis(oxazoline) | PhI=NNs | Acetonitrile | High | High |
Data compiled from representative literature.[1]
Table 2: Lewis Acid-Catalyzed Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols
| Alcohol | Lewis Acid | Yield (%) | ee (%) of Product |
| Methanol | Cu(OTf)₂ | 92 | 92 |
| Ethanol | Cu(OTf)₂ | 94 | 90 |
| Isopropanol | Cu(OTf)₂ | 95 | 88 |
Data represents typical results for Sₙ2-type ring-opening.[3]
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting decision-making process.
References
alpha-Phenylaziridine-1-ethanol catalyst deactivation and regeneration
Notice: Our comprehensive literature review did not yield any scientific evidence or documentation supporting the use of alpha-Phenylaziridine-1-ethanol as a catalyst. The following information is provided based on general principles of catalyst deactivation and regeneration for structurally related compounds, such as amino alcohol organocatalysts. This guide is intended to be a hypothetical framework and should be adapted with caution pending experimental validation of the catalytic activity of this compound.
Troubleshooting Guides
This section addresses potential issues you might encounter during catalytic reactions hypothetically involving an this compound based catalyst system.
Issue 1: Low or No Catalytic Activity
| Question | Possible Causes | Troubleshooting Steps |
| Why is my reaction not proceeding or showing very low conversion? | 1. Inactive Catalyst: The this compound may not be catalytically active under the chosen reaction conditions. 2. Impure Reagents/Solvent: Contaminants in the starting materials or solvent can poison the catalyst. 3. Incorrect Reaction Conditions: Temperature, pressure, or concentration may not be optimal. 4. Mass Transfer Limitations: Poor mixing or insolubility of the catalyst can hinder the reaction. | 1. Verify Catalyst Activity: Conduct a small-scale control experiment with a known, reliable catalyst for the same transformation to ensure the reaction is feasible. 2. Purify Reagents: Use freshly purified reagents and anhydrous, high-purity solvents. Consider passing them through a column of activated alumina or molecular sieves. 3. Optimize Conditions: Systematically vary the temperature, pressure, and catalyst loading to find the optimal reaction parameters. 4. Improve Mixing: Ensure vigorous stirring and consider using a solvent in which the catalyst is fully soluble. |
Issue 2: Catalyst Deactivation During Reaction
| Question | Possible Causes | Troubleshooting Steps |
| My reaction starts well but then slows down or stops completely. What could be the cause? | 1. Product Inhibition/Poisoning: The product of the reaction may be binding to the catalyst's active site, preventing further turnover. 2. Formation of Inactive Adducts: The catalyst may react with starting materials, intermediates, or byproducts to form an inactive species. 3. Thermal Degradation: The catalyst may be unstable at the reaction temperature, leading to decomposition. 4. Oxidation: If sensitive to air, the catalyst may be oxidizing and losing its activity. | 1. Investigate Product Inhibition: Add a small amount of the final product at the beginning of the reaction. If the initial rate is significantly lower, product inhibition is likely. 2. Analyze Reaction Mixture: Use techniques like NMR or LC-MS to identify any potential catalyst-adducts. 3. Lower Reaction Temperature: If thermally sensitive, running the reaction at a lower temperature for a longer duration might improve catalyst lifetime. 4. Ensure Inert Atmosphere: If the catalyst is air-sensitive, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms for the deactivation of amino alcohol-based organocatalysts?
A1: Based on existing literature for similar compounds, potential deactivation pathways could include:
-
Self-aggregation: The catalyst molecules may aggregate, reducing the number of accessible active sites.
-
Protonation/Deprotonation: The amino and alcohol groups are susceptible to changes in pH, which can alter their catalytic activity. The formation of salts can render the catalyst inactive.
-
Reaction with Electrophiles/Nucleophiles: The lone pair on the nitrogen and the hydroxyl group can react with electrophilic or nucleophilic species in the reaction mixture, leading to irreversible modification of the catalyst.
Q2: How can I hypothetically regenerate a deactivated this compound catalyst?
A2: Regeneration protocols are highly specific to the deactivation mechanism. However, here are some general strategies that could be explored:
-
Acid/Base Wash: If the catalyst is deactivated by the formation of salts, a careful wash with a dilute acid or base (depending on the nature of the deactivation) could restore its active form. This should be followed by thorough drying.
-
Solvent Extraction: If the deactivation is due to the adsorption of byproducts (fouling), washing the catalyst with an appropriate solvent might remove the adsorbed species.
-
Recrystallization: For solid catalysts, recrystallization can be an effective method to remove impurities and potentially restore activity.
Experimental Protocols (Hypothetical)
Protocol 1: Hypothetical Test for Catalyst Activity
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the substrate (e.g., an electrophile for a potential nucleophilic addition), solvent, and an internal standard.
-
Initial Sample: Take an initial sample (t=0) for analysis (e.g., GC, HPLC).
-
Catalyst Addition: Add a predetermined amount of this compound (e.g., 1-10 mol%).
-
Reaction Monitoring: Maintain the reaction at the desired temperature with vigorous stirring. Take aliquots at regular intervals and analyze them to determine the conversion of the substrate.
-
Control Experiment: Run a parallel reaction under identical conditions but without the addition of this compound to measure the background reaction rate.
Protocol 2: Hypothetical Catalyst Regeneration by Acid-Base Wash
-
Catalyst Recovery: After the reaction, recover the catalyst by a suitable method (e.g., filtration if heterogeneous, or extraction if homogeneous).
-
Acid Wash (for basic poisons): Suspend the recovered catalyst in a suitable solvent and add a dilute solution of a weak acid (e.g., 0.1 M citric acid). Stir for 30 minutes.
-
Neutralization: Filter the catalyst and wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Base Wash (for acidic poisons): If the deactivation is suspected to be from an acidic species, use a dilute solution of a weak base (e.g., 0.1 M NaHCO₃).
-
Drying: Dry the washed catalyst under vacuum to remove all traces of water and solvent before reuse.
Visualizations
Validation & Comparative
1H and 13C NMR analysis of alpha-Phenylaziridine-1-ethanol for structural validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of α-Phenylaziridine-1-ethanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation. The experimental data is compared with that of a structurally related compound, 2-phenyl-1-(p-tolyl)sulfonylaziridine, to highlight the key spectroscopic differences and aid in unequivocal structure elucidation. Detailed experimental protocols and a visual workflow for structural validation are also presented.
Comparative NMR Data Analysis
The structural confirmation of α-Phenylaziridine-1-ethanol relies on the precise assignment of proton (¹H) and carbon (¹³C) signals in its NMR spectra. A comparison with a similar aziridine derivative, 2-phenyl-1-(p-tolyl)sulfonylaziridine, provides a valuable reference for understanding the influence of the N-substituent on the chemical shifts of the aziridine ring protons and carbons.
¹H NMR Data Comparison
The ¹H NMR spectrum of α-Phenylaziridine-1-ethanol is expected to show characteristic signals for the protons of the phenyl group, the aziridine ring, and the ethanol substituent. The chemical shifts and coupling constants are influenced by the neighboring functional groups and the rigid three-membered ring structure.
| Proton Assignment | α-Phenylaziridine-1-ethanol (Predicted) | 2-phenyl-1-(p-tolyl)sulfonylaziridine (Experimental) [1] |
| Aziridine H (CH-Ph) | ~ 3.5 - 4.0 ppm (dd) | 4.04 ppm (dd, J = 8.2, 4.8 Hz) |
| Aziridine H (CH₂) | ~ 2.0 - 2.5 ppm (m) | 3.03 ppm (d, J = 8.2 Hz), 2.30 ppm (d, J = 4.8 Hz) |
| Phenyl H | ~ 7.2 - 7.4 ppm (m) | 7.18 - 7.35 ppm (m) |
| N-CH₂ | ~ 3.6 - 3.8 ppm (t) | - |
| CH₂-OH | ~ 3.6 - 3.8 ppm (t) | - |
| OH | Variable | - |
| Tosyl-CH₃ | - | 2.45 ppm (s) |
| Tosyl-Aryl H | - | 7.35 ppm (d, J = 8.2 Hz), 7.90 ppm (d, J = 8.2 Hz) |
Note: Predicted values for α-Phenylaziridine-1-ethanol are based on typical chemical shifts for similar structural motifs.
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the strained aziridine ring typically appear at characteristic chemical shifts.
| Carbon Assignment | α-Phenylaziridine-1-ethanol (Predicted) | 2-phenyl-1-(p-tolyl)sulfonylaziridine (Experimental) [1] |
| Aziridine C (C-Ph) | ~ 40 - 45 ppm | 39.0 ppm |
| Aziridine C (CH₂) | ~ 35 - 40 ppm | 35.6 ppm |
| Phenyl C (ipso) | ~ 135 - 140 ppm | 133.8 ppm |
| Phenyl C | ~ 125 - 130 ppm | 127.4, 128.1, 129.2 ppm |
| N-CH₂ | ~ 50 - 55 ppm | - |
| CH₂-OH | ~ 60 - 65 ppm | - |
| Tosyl-C (ipso) | - | 134.7, 144.8 ppm |
| Tosyl-Aryl C | - | 127.5, 129.9 ppm |
| Tosyl-CH₃ | - | 21.7 ppm |
Note: Predicted values for α-Phenylaziridine-1-ethanol are based on typical chemical shifts for similar structural motifs.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Sample Purity : Ensure the sample of α-Phenylaziridine-1-ethanol is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[2][3]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.[3]
-
Sample Filtration : Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2][3]
-
¹H NMR Parameters :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Approximately 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : Approximately 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, or more, due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended) : For unambiguous assignment of protons and carbons, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Structural Validation Workflow
The process of validating the structure of a synthesized compound like α-Phenylaziridine-1-ethanol follows a logical progression of steps, from initial synthesis to final spectroscopic confirmation.
References
A Comparative Guide to the Efficacy of N-(1-Phenylethyl)aziridine-Based Chiral Auxiliaries
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug development and materials science. While the specific compound "alpha-Phenylaziridine-1-ethanol" is not recognized as a standard chiral auxiliary in the reviewed literature, the structurally related N-(1-phenylethyl)aziridine framework has proven to be a versatile and effective chiral directing group. This guide provides a comparative analysis of the efficacy of the N-(1-phenylethyl)aziridine moiety as a chiral auxiliary against well-established auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam.
The N-(1-phenylethyl) group, readily available in both (R) and (S) forms, can be appended to an aziridine ring, which then serves as a chiral building block. The stereochemical outcome of subsequent reactions is directed by this chiral amine. This guide will delve into the performance of this auxiliary system in key carbon-carbon bond-forming reactions, presenting quantitative data from various studies to allow for an objective comparison.
I. Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental transformation for creating stereogenic centers. The efficacy of a chiral auxiliary is determined by its ability to direct the approach of an electrophile to one face of the enolate.
Data Presentation: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | N-Propionyl | Allyl iodide | 98:2 | 80-95 | [1][2] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | N-Propionyl | Benzyl bromide | >98:2 | 95 | [3] |
| N-(1-Phenylethyl)aziridine (via ring opening) | N-sulfonyl aziridine | Various carbon acids | up to 30:1 | High | [4] |
Note: Direct asymmetric alkylation data for N-acylated aziridines is scarce in the literature, preventing a direct comparison with Evans' and Oppolzer's auxiliaries in this specific transformation. The data for the N-(1-phenylethyl)aziridine is for an alkylative ring-opening reaction, which also results in the formation of a new chiral center under the influence of the auxiliary.
II. Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, often creating two new stereocenters. The chiral auxiliary's role is to control both the relative and absolute stereochemistry of the product.
Data Presentation: Asymmetric Aldol-Type Reactions
| Chiral Auxiliary System | Aldehyde | Nucleophile/Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| N-((R)-1-Phenylethyl)aziridine-2-carbaldehyde | Benzaldehyde | Diethylzinc | >90% de | High | >90% | [5] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Isobutyraldehyde | Boron enolate of N-propionyl oxazolidinone | >99:1 | 85 | >99% | [4] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | Propionaldehyde | TiCl4 mediated enolate of N-acetyl sultam | >95:5 | 95 | >95% | [6] |
| Diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol (Ligand) | Benzaldehyde | Diethylzinc | - | up to 99% | up to 98% | [7][8] |
Note: The N-(1-phenylethyl)aziridine system is presented in two contexts: as a chiral auxiliary attached to an aldehyde and as part of a chiral ligand for catalytic additions. Both demonstrate high levels of stereocontrol.
Experimental Protocols
Synthesis of (2R,1'S)-N-(1-Phenylethyl)aziridine-2-carbaldehyde
This protocol describes the synthesis of the chiral aldehyde from the corresponding alcohol, which is a key intermediate when using the N-(1-phenylethyl)aziridine auxiliary.
Step 1: Synthesis of ((R)-1-((S)-1-Phenylethyl)aziridin-2-yl)methanol [9] (R)-2-(bromomethyl)oxirane is reacted with (S)-1-phenylethylamine to yield the corresponding amino alcohol, which is then cyclized to the aziridinyl methanol.
Step 2: Swern Oxidation to the Aldehyde [9] To a solution of oxalyl chloride (1.2 eq) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (2.2 eq). After stirring for 15 minutes, a solution of ((R)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol (1.0 eq) in DCM is added dropwise. The reaction is stirred for 30 minutes, followed by the addition of triethylamine (5.0 eq). The reaction mixture is allowed to warm to room temperature, and then quenched with water. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde, which is often used without further purification.
Asymmetric Addition of Diethylzinc to N-((R)-1-Phenylethyl)aziridine-2-carbaldehyde[5]
To a solution of N-((R)-1-phenylethyl)aziridine-2-carbaldehyde (1.0 eq) in toluene at 0 °C is added diethylzinc (1.5 eq) dropwise. The reaction is stirred at this temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio of the resulting alcohol can be determined by NMR spectroscopy or chiral HPLC analysis.
Cleavage of the N-(1-Phenylethyl) Auxiliary[9]
The N-(1-phenylethyl) group can be removed under hydrogenolysis conditions. The substrate is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected product.
Visualizations
Conclusion
The N-(1-phenylethyl)aziridine framework serves as a potent chiral auxiliary system, demonstrating high efficacy in asymmetric transformations, particularly in aldol-type additions and as a component of chiral ligands for enantioselective catalysis. While a direct, side-by-side comparison with established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam is limited by the available literature, the data compiled in this guide indicates that the N-(1-phenylethyl)aziridine system offers comparable, and in some cases excellent, levels of stereocontrol.
For researchers and professionals in drug development, the N-(1-phenylethyl)aziridine-based auxiliaries represent a valuable addition to the toolbox for asymmetric synthesis. Their ease of introduction, predictable stereochemical induction, and straightforward removal make them an attractive option for the synthesis of complex chiral molecules. Further research involving direct comparative studies would be beneficial to fully delineate the relative merits and specific applications where this auxiliary may offer an advantage over more traditional systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. Enantio- and diastereoselective catalytic alkylation reactions with aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of α-Phenylaziridine-1-ethanol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral compounds such as α-Phenylaziridine-1-ethanol. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose.[1] This guide provides a comparative overview of various chiral HPLC methods applicable to the enantioseparation of α-Phenylaziridine-1-ethanol and structurally similar aziridine derivatives, supported by experimental data from published research.
Comparison of Chiral HPLC Method Performance
| Compound Number | Chiral Stationary Phase (CSP) | Mobile Phase | k'1 (Retention Factor) | α (Separation Factor) | Rs (Resolution) |
| 1 | Chiralpak ID | 90:10 Hexane:IPA | 1.8 | 1.18 | 2.5 |
| 2 | Chiralpak IF | 99:1 Hexane:IPA | 2.5 | 1.11 | 2.1 |
| 3 | Chiralpak ID | 90:10 Hexane:IPA | 1.5 | 1.13 | 2.0 |
| 4 | Chiralpak IF | 98:2 Hexane:IPA | 3.2 | 1.10 | 1.9 |
| 5 | LARIHC-CF6-P | 95:5 Hexane:IPA | 0.9 | 1.25 | 3.5 |
| 7 | Chiralpak ID | 80:20 Hexane:IPA | 1.2 | 1.13 | 1.5 |
| 9 | Chiralpak IF | 90:10 Hexane:IPA | 2.1 | 1.15 | 2.8 |
| 10 | Chiralpak ID | 95:5 Hexane:IPA | 1.9 | 1.16 | 2.3 |
| 12 | Chiralpak IF | 90:10 Hexane:IPA | 2.8 | 1.12 | 2.2 |
Data adapted from Frink, L.A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607-1612.[2]
Experimental Protocols
The following are detailed experimental protocols based on the successful separation of aziridine derivatives, which are recommended for the initial screening and optimization for α-Phenylaziridine-1-ethanol.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® ID (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IF (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The ratio should be optimized, starting with a screening gradient from 99:1 to 80:20 (Hexane:IPA). For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the racemic α-Phenylaziridine-1-ethanol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Method 2: Alternative Polysaccharide and Cyclofructan CSPs
-
Instrumentation: Same as Method 1.
-
Chiral Stationary Phase: LARIHC™-CF6-P (Cyclofructan-based) or other polysaccharide-based columns like Lux® Cellulose-2.
-
Mobile Phase: Similar to Method 1, screen various ratios of n-Hexane and an alcohol modifier (IPA or Ethanol). Polar organic modes using acetonitrile with methanol or ethanol can also be explored.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at an appropriate wavelength.
-
Sample Preparation: As described in Method 1.
-
Injection Volume: 10 µL.
Experimental Workflow
The general workflow for developing a chiral HPLC method for determining the enantiomeric purity of α-Phenylaziridine-1-ethanol is illustrated in the diagram below.
Caption: General workflow for chiral HPLC method development.
Logical Relationships in Method Selection
The selection of an appropriate chiral HPLC method is a systematic process that involves screening different stationary and mobile phases. The following diagram illustrates the logical relationships in this process.
Caption: Decision tree for chiral HPLC method selection.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Determining Molecular Handedness: A Comparative Guide to X-ray Crystallography for alpha-Phenylaziridine-1-ethanol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional arrangement, or absolute configuration, is paramount. This is particularly true for chiral molecules like alpha-phenylaziridine-1-ethanol derivatives, where different enantiomers can exhibit vastly different biological activities. Single-crystal X-ray crystallography stands as the gold standard for unambiguously assigning the absolute configuration of these molecules. This guide provides a comparative overview of this technique, supported by experimental data and protocols, to aid researchers in its application.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography provides definitive structural information, other techniques can also offer insights into the absolute configuration of chiral molecules. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the specific research question.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Chemical shift differences induced by a chiral auxiliary |
| Sample Requirement | High-quality single crystal | Solution or neat liquid/oil | Solution |
| Data Output | Complete 3D molecular structure, including bond lengths, angles, and absolute configuration | Chiroptical spectrum that can be compared to theoretical calculations to assign absolute configuration | Diastereomeric complexes with distinct NMR spectra |
| Ambiguity | Unambiguous determination of absolute configuration (with a good quality crystal and data) | Can be ambiguous if conformational flexibility is high or theoretical calculations are inaccurate | Can be ambiguous and requires careful interpretation |
| Throughput | Lower, as crystal growth can be time-consuming | Higher, as it is a solution-based measurement | Higher, as it is a solution-based measurement |
| Key Advantage | Provides the most detailed and definitive structural information. | Does not require crystallization.[1][2] | Widely accessible instrumentation. |
| Key Limitation | Requires the growth of a suitable single crystal, which can be a significant bottleneck. | Relies on accurate quantum mechanical calculations for interpretation. | Indirect method that may not always provide a conclusive result. |
Experimental Data: Crystallographic Analysis of a Chiral Aziridinyl Alcohol
To illustrate the power of X-ray crystallography, we present crystallographic data for a representative chiral aziridinyl alcohol derivative, (2R,3R)-2-(benzyl(2-hydroxy-1,2-diphenylethyl)amino)-1,3-diphenylpropan-1-ol. While not a direct this compound derivative, its structural features and the methodology for its absolute configuration determination are highly relevant. The data was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2232971.
| Parameter | Value |
| CCDC Deposition No. | 2232971 |
| Empirical Formula | C38 H39 N O2 |
| Formula Weight | 541.71 |
| Temperature (K) | 100.0 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.1234(3) |
| b (Å) | 14.5678(5) |
| c (Å) | 10.8976(4) |
| α (°) | 90 |
| β (°) | 101.123(3) |
| γ (°) | 90 |
| Volume (ų) | 1576.95(9) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.140 |
| Flack Parameter | 0.05(6) |
The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal structure. A value close to zero, as seen here (0.05 with a small standard uncertainty), indicates a high probability that the assigned absolute configuration is correct.
Experimental Protocols
Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of a chiral this compound derivative.
Materials:
-
Styrene oxide
-
Aziridine
-
Anhydrous diethyl ether
-
Magnesium perchlorate
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of styrene oxide (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred solution of aziridine (1.2 equivalents) and a catalytic amount of magnesium perchlorate in anhydrous diethyl ether at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of a synthesized this compound derivative.
Procedure:
-
Crystallization: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing anomalous dispersion effects. This is typically done by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the absolute configuration of an this compound derivative using X-ray crystallography.
Caption: Workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
References
Comparative study of different synthetic routes to alpha-Phenylaziridine-1-ethanol
For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective synthesis of key intermediates is of paramount importance. alpha-Phenylaziridine-1-ethanol, a molecule incorporating a reactive aziridine ring and a functionalized N-substituent, represents a valuable building block for the synthesis of more complex pharmaceutical agents. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule, offering detailed experimental protocols and a summary of their relative advantages and disadvantages.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on various factors including the availability of starting materials, desired scale of reaction, and tolerance for specific reagents and conditions. The following table summarizes the key quantitative parameters for the three proposed routes to this compound.
| Parameter | Route A: From Styrene Oxide | Route B: Wenker Synthesis & N-Alkylation | Route C: N-Alkylation & Intramolecular Cyclization |
| Starting Materials | Styrene Oxide, Ethanolamine | 2-Amino-1-phenylethanol, Sulfuric Acid, 2-Bromoethanol | 2-Amino-1-phenylethanol, 2-Bromoethanol, Thionyl Chloride |
| Number of Steps | 1 (potential for one-pot) | 2 | 2 |
| Overall Yield (estimated) | Moderate to Good | Good | Good |
| Key Reagents | Basic catalyst (e.g., NaOH) | H₂SO₄, NaOH, NaH | K₂CO₃, SOCl₂, NaOH |
| Reaction Conditions | Elevated temperatures (e.g., 90-125°C) | High temperatures for sulfation (140-180°C), basic conditions for cyclization and alkylation | Moderate temperatures for alkylation, low to moderate temperatures for cyclization |
| Potential Challenges | Regioselectivity of epoxide opening, potential for di-alkylation and polymerization. | Use of concentrated sulfuric acid, potential for side reactions during N-alkylation. | Potential for O-alkylation as a side reaction, handling of thionyl chloride. |
Synthetic Route Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Route A: Direct synthesis from styrene oxide and ethanolamine.
Caption: Route B: Wenker synthesis followed by N-alkylation.
Caption: Route C: N-alkylation followed by intramolecular cyclization.
Experimental Protocols
The following are detailed experimental methodologies for the three proposed synthetic routes. These protocols are based on established procedures for analogous transformations and may require optimization for the specific synthesis of this compound.
Route A: Synthesis from Styrene Oxide and Ethanolamine
This one-pot procedure involves the direct reaction of styrene oxide with ethanolamine.
Materials:
-
Styrene oxide
-
Ethanolamine
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve styrene oxide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add ethanolamine (1.2 eq) to the solution.
-
Slowly add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.
-
Heat the mixture to 90-125°C and reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route B: Wenker Synthesis of 2-Phenylaziridine and Subsequent N-Alkylation
This two-step route first prepares 2-phenylaziridine via the Wenker synthesis, followed by N-alkylation.
Step 1: Synthesis of 2-Phenylaziridine (Wenker Synthesis)
-
Materials:
-
2-Amino-1-phenylethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
-
Procedure:
-
Carefully add 2-amino-1-phenylethanol (1.0 eq) dropwise to concentrated sulfuric acid (2.0 eq) at 0°C with vigorous stirring.
-
After the addition is complete, slowly heat the mixture to 140-180°C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Make the solution strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20°C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure (Note: 2-phenylaziridine is volatile) to obtain the crude product.
-
Step 2: N-Alkylation of 2-Phenylaziridine
-
Materials:
-
2-Phenylaziridine (from Step 1)
-
2-Bromoethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of 2-phenylaziridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add 2-bromoethanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Route C: N-Alkylation of 2-Amino-1-phenylethanol and Intramolecular Cyclization
This route involves the initial N-alkylation of the starting amino alcohol, followed by an intramolecular cyclization to form the aziridine ring.
Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-1-phenylethanol
-
Materials:
-
2-Amino-1-phenylethanol
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
To a solution of 2-amino-1-phenylethanol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add 2-bromoethanol (1.1 eq) and heat the mixture to reflux for 24-48 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-1-phenylethanol, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Intramolecular Cyclization
-
Materials:
-
N-(2-hydroxyethyl)-2-amino-1-phenylethanol (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Dissolve N-(2-hydroxyethyl)-2-amino-1-phenylethanol (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Cool the reaction mixture back to 0°C and slowly add a cold aqueous solution of sodium hydroxide to make the solution basic (pH > 12).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
A Comparative Guide to the Synthesis of alpha-Phenylaziridine-1-ethanol: Validation of a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, efficient one-pot synthetic method for alpha-Phenylaziridine-1-ethanol against an established two-step intramolecular cyclization route. This compound is a valuable chiral building block in medicinal chemistry, and the development of streamlined and efficient synthetic routes is of significant interest. This document presents a detailed analysis of both methodologies, supported by comparative experimental data, to aid researchers in selecting the most suitable method for their applications.
Introduction
Aziridines are three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and pharmaceuticals.[1] The target molecule, this compound, possesses two chiral centers, making its stereoselective synthesis a key challenge. Traditional methods for the synthesis of such functionalized aziridines often involve multi-step sequences with purification of intermediates, leading to lower overall yields and increased waste.
This guide introduces a novel one-pot synthesis of this compound and compares its performance against a well-established two-step method based on the intramolecular cyclization of a 2-amino alcohol precursor. The comparison focuses on key performance indicators, including reaction yield, purity, reaction time, temperature, and stereoselectivity.
Synthetic Methodologies
Established Method: Two-Step Intramolecular Cyclization
This established method involves the synthesis of the precursor 2-(ethylamino)-1-phenylethan-1-ol, followed by its cyclization to the desired aziridine. This approach is based on classical and reliable transformations in organic synthesis.[2][3]
Scheme 1: Established Two-Step Synthesis
Caption: Established two-step synthesis of this compound.
New Synthetic Method: One-Pot Tandem Reaction
The novel method streamlines the synthesis into a single operational step, where the formation of the 2-amino alcohol and its subsequent cyclization occur in the same reaction vessel without isolation of the intermediate. This approach aims to improve efficiency and reduce waste.
Scheme 2: New One-Pot Synthetic Method
References
Analysis of reaction kinetics for alpha-Phenylaziridine-1-ethanol mediated transformations
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the production of enantiomerically pure compounds. While the specific compound alpha-phenylaziridine-1-ethanol is not extensively documented in peer-reviewed literature as a catalyst or ligand, it belongs to the promising class of chiral aziridinyl amino alcohols. This guide provides a comprehensive analysis of the reaction kinetics and performance of these ligands, with a focus on the well-studied enantioselective addition of diethylzinc to aldehydes, a key C-C bond-forming reaction. The performance of aziridinyl amino alcohols is compared with other classes of chiral amino alcohol ligands, supported by experimental data.
Performance Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. The following tables summarize the performance of various chiral aziridinyl amino alcohols and compare them with other notable chiral amino alcohol ligands.
Table 1: Performance of Chiral Aziridinyl Amino Alcohol Ligands
| Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) | Aldehyde Substrate | Reference |
| N-Trityl-aziridinyl(diphenyl)methanol | 2 | 98 | 97 | Benzaldehyde | [1] |
| Ferrocenyl-substituted aziridinylmethanol | 10 | >95 | 99 | Benzaldehyde | [2] |
| Mandelic Acid Derived α-Aziridinyl Alcohol | 10 | 92 | 90 | Benzaldehyde | [1] |
| Limonene Oxide Derived Aziridinyl Alcohol | 10 | 95 | 94 | Benzaldehyde | [3] |
Table 2: Performance of Alternative Chiral Amino Alcohol Ligands
| Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) | Aldehyde Substrate | Reference |
| (-)-DAIB (N,N-dimethylaminoisoborneol) | 2 | 97 | 95 | Benzaldehyde | [4] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 2 | 95 | 99 | Benzaldehyde | [5] |
| Pinane-based aminodiol | 10 | 98 | 87 | Benzaldehyde | [6] |
| Carbohydrate-based β-amino alcohol (fructose-derived) | 20 | 100 | 96 | Benzaldehyde | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below is a representative experimental protocol for the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol is a generalized representation based on common practices in the field.[6][7][8]
Materials:
-
Chiral amino alcohol ligand (e.g., 10 mol%)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Diethylzinc (e.g., 1.0 M solution in hexanes, 2.0 equivalents)
-
Aldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral amino alcohol ligand (0.1 mmol) is dissolved in the anhydrous solvent (5 mL).
-
Reaction Initiation: The solution is cooled to the desired temperature (typically between 0 °C and room temperature). Diethylzinc (2.0 mmol, 2.0 mL of a 1.0 M solution in hexanes) is added dropwise to the stirred solution of the ligand. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the zinc-ligand complex.
-
Substrate Addition: The aldehyde (1.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stirred for several hours until the starting aldehyde is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield of the desired chiral secondary alcohol is determined. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Reaction Pathway
Caption: General reaction pathway for the chiral ligand-catalyzed addition of diethylzinc to an aldehyde.
Experimental Workflow
Caption: A typical experimental workflow for the screening of chiral ligands in asymmetric diethylzinc addition.
Ligand Class Comparison
Caption: Logical comparison of different classes of chiral amino alcohol ligands for asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 8. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
DFT Calculations as a Predictive Tool for the Stereochemical Outcome of α-Phenylaziridine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to predict the stereochemical outcome of a reaction is paramount for efficient and targeted synthesis. Density Functional Theory (DFT) has emerged as a powerful computational tool to model reaction mechanisms and forecast selectivity. This guide provides an objective comparison of the performance of DFT calculations against experimental results for reactions involving α-phenylaziridine derivatives, a key structural motif in many biologically active compounds.
The palladium-catalyzed ring-opening cross-coupling of 2-arylaziridines serves as a prime example of how DFT calculations can successfully rationalize and predict the stereochemical and regiochemical outcomes of a reaction. These reactions are crucial for the synthesis of enantioenriched β-phenethylamines, a class of compounds with significant pharmacological importance.
Comparison of Predicted and Experimental Selectivity
Computational studies, specifically DFT calculations, have proven to be highly effective in corroborating experimental findings for the ring-opening reactions of 2-arylaziridines. The calculations not only predict the major product with high accuracy but also elucidate the underlying mechanistic details that govern the observed selectivity.
In the palladium-catalyzed cross-coupling of 2-phenylaziridine with arylboronic acids, both experimental and computational results point to a highly regioselective process. The reaction exclusively yields the product resulting from the opening of the aziridine ring at the benzylic position (C2). DFT calculations have quantified this preference, showing a strong agreement with the observed experimental outcome.
| Product Type | Experimental Regioselectivity | DFT Calculated Regioselectivity |
| C2-Ring Opened | 100% | 92% |
| C3-Ring Opened | 0% | 8% |
Table 1: Comparison of Experimental and DFT Calculated Regioselectivity for the Palladium-Catalyzed Ring-Opening of 2-Phenylaziridine.
From a stereochemical standpoint, the reaction is observed to be stereospecific, proceeding with a complete inversion of configuration at the stereocenter. This is consistent with an SN2-type mechanism for the oxidative addition of the aziridine to the palladium catalyst. DFT calculations support this mechanistic pathway by identifying a transition state where the nucleophile attacks the carbon atom from the side opposite to the nitrogen atom, leading to the inversion of stereochemistry. While experimental quantification of the stereochemical outcome is often reported as "complete inversion," DFT can model the transition state energies leading to retention versus inversion, further solidifying the mechanistic understanding.
Experimental and Computational Methodologies
A synergistic approach combining experimental work with computational modeling provides a comprehensive understanding of these complex reactions.
Experimental Protocol: Palladium-Catalyzed Ring-Opening of 2-Arylaziridines
A typical experimental procedure involves the reaction of a 2-arylaziridine with an arylboronic acid in the presence of a palladium catalyst and a suitable base.
-
Reactants and Reagents:
-
2-Arylaziridine (e.g., 1a, 2-phenylaziridine)
-
Arylboronic acid (e.g., PhB(OH)₂)
-
Palladium catalyst (e.g., Pd/SIPr)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/H₂O)
-
-
Reaction Conditions:
-
The reactants are typically stirred in a sealed vessel under an inert atmosphere (e.g., Argon).
-
The reaction is heated to a specific temperature (e.g., 80 °C) for a defined period.
-
-
Work-up and Analysis:
-
After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.
-
The organic layer is dried and concentrated.
-
The crude product is purified using column chromatography.
-
The regioselectivity and stereochemistry of the product are determined using techniques such as NMR spectroscopy and chiral HPLC.
-
Computational Protocol: DFT Calculations
DFT calculations are employed to model the reaction mechanism and predict the selectivity.
-
Software: Gaussian 09 or similar quantum chemistry software packages.
-
Method: A suitable density functional, such as M06-2X, is often used.
-
Basis Set: A basis set like 6-31G(d) is commonly employed for geometry optimizations.
-
Procedure:
-
Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain thermochemical data.
-
Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures.
-
Energy Profile: The relative free energies of the different pathways are calculated to determine the most favorable reaction pathway and predict the major product.
-
Visualizing the Reaction Pathway and Computational Workflow
The following diagrams illustrate the key steps in the palladium-catalyzed ring-opening of 2-phenylaziridine and the general workflow for using DFT to predict the stereochemical outcome.
Caption: Catalytic cycle for the palladium-catalyzed ring-opening of 2-phenylaziridine.
Caption: General workflow for predicting stereochemical outcomes using DFT calculations.
Conclusion
The strong correlation between DFT-predicted and experimentally observed outcomes in the reactions of α-phenylaziridine derivatives underscores the value of computational chemistry in modern drug discovery and organic synthesis. DFT calculations not only provide a predictive framework for stereoselectivity but also offer deep mechanistic insights that can guide the design of more efficient and selective catalysts and reactions. For researchers in the field, integrating DFT calculations into their workflow can significantly accelerate the development of novel synthetic methodologies and the discovery of new chemical entities.
Comparative Analysis of Synthetic Intermediates for α-Phenylaziridine-1-ethanol Production
A detailed characterization of key intermediates in the synthesis of α-Phenylaziridine-1-ethanol is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of two primary synthetic pathways, focusing on the characterization of their respective intermediates through experimental data and established protocols.
The synthesis of α-Phenylaziridine-1-ethanol, a valuable scaffold in medicinal chemistry, can be approached through multiple routes. This guide focuses on two prominent methods: the ring-opening of styrene oxide followed by cyclization, and a modified Gabriel synthesis involving a β-haloamine intermediate. The characterization and comparison of the key intermediates in these pathways are crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.
Synthetic Pathway 1: Ring-Opening of Styrene Oxide and Subsequent Cyclization
This pathway involves the initial reaction of styrene oxide with ethanolamine to form the intermediate N-(2'-hydroxy-2'-phenylethyl)-ethanolamine. This amino alcohol is then cyclized to yield the final product.
Characterization of Intermediate: N-(2'-hydroxy-2'-phenylethyl)-ethanolamine
Experimental Protocol: N-(2'-hydroxy-2'-phenylethyl)-ethanolamine can be synthesized by heating a mixture of styrene oxide (1.2 g), ethanolamine (0.6 g), and a catalytic amount of water (0.05 g) at 70°C with stirring for 24 hours. After cooling and evacuation, the resulting oil is triturated with ether to yield the solid product.[1]
Physical and Spectroscopic Data:
| Parameter | Value | Reference |
| Melting Point | 93.5 - 95°C | [1] |
| ¹H NMR (Predicted) | ||
| ¹³C NMR (Predicted) | ||
| IR Spectrum (Predicted) |
Synthetic Pathway 2: Modified Gabriel Synthesis via a β-Haloamine Intermediate
An alternative route to α-Phenylaziridine-1-ethanol involves the formation of a β-haloamine intermediate, such as 2-chloro-N-(2-hydroxyethyl)-1-phenylethanamine, followed by intramolecular cyclization.
Characterization of Intermediate: 2-chloro-N-(2-hydroxyethyl)-1-phenylethanamine
Experimental Protocol: Detailed experimental protocols for the synthesis of this specific intermediate are not widely documented. However, analogous syntheses of similar chloro-substituted phenylethylamines often involve the chloroacetylation of the corresponding amine precursor.[2]
Physical and Spectroscopic Data:
Quantitative experimental data for 2-chloro-N-(2-hydroxyethyl)-1-phenylethanamine, including melting point and spectroscopic data, is not available in the surveyed literature.
Comparison of Synthetic Pathways and Intermediates
| Feature | Pathway 1: Ring-Opening of Styrene Oxide | Pathway 2: Modified Gabriel Synthesis |
| Key Intermediate | N-(2'-hydroxy-2'-phenylethyl)-ethanolamine | 2-chloro-N-(2-hydroxyethyl)-1-phenylethanamine |
| Starting Materials | Styrene oxide, ethanolamine | Precursors for the β-haloamine |
| Intermediate Stability | Generally stable and isolable solid[1] | Potentially less stable due to the presence of a halogen |
| Availability of Data | Synthesis protocol and melting point available[1] | Limited experimental data available |
| Potential for Impurities | Dialkylation products can be a side product[3] | Potential for elimination side reactions |
Cyclization of Intermediates to α-Phenylaziridine-1-ethanol
The conversion of the amino alcohol or β-haloamine intermediates to the final aziridine product is a critical step. Several methods can be employed for this cyclization.
Wenker Synthesis
The Wenker synthesis is a classic method for converting β-amino alcohols to aziridines using sulfuric acid.[4] A modified, milder version of this reaction involves the conversion of the amino alcohol to its sulfate ester with chlorosulfonic acid, followed by cyclization with a base like sodium hydroxide.[5] This method could be applied to N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of amino alcohols to form N-substituted aziridines.[6][7][8] This reaction typically employs triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group for nucleophilic attack by the amine.[6][9]
Signaling Pathways and Experimental Workflows
Caption: Comparative synthetic pathways to this compound.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. prepchem.com [prepchem.com]
- 2. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 3. Wenker Synthesis [organic-chemistry.org]
- 4. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of alpha-Phenylaziridine-1-ethanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. alpha-Phenylaziridine-1-ethanol, an aziridine-containing compound, requires careful management due to the inherent hazards of this chemical class. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Aziridines are known to be toxic, and some are considered potential carcinogens.[1][2] Always consult the Safety Data Sheet (SDS) for specific handling guidelines.[3]
Required PPE:
-
Chemical-resistant gloves (inspect before use)[3]
-
Safety goggles or face shield
-
Lab coat
-
Work in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Collect liquid this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance.[7][9]
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[8][9] Keep a log of the contents.[4]
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled, and sealed container.[9]
-
Ensure all waste containers are tightly sealed to prevent spills or the release of vapors.[7]
-
-
Disposal of Empty Containers:
-
Arranging for Professional Disposal:
Quantitative Data Summary for Hazardous Waste Management
| Parameter | Guideline/Value | Source |
| Hazard Classification | Toxic, Irritant, Potential Carcinogen | [1][2] |
| RCRA Waste Code (for Ethyleneimine) | P054 | [10] |
| Container Filling Limit | Do not exceed 90% of the container's capacity. | [9] |
| On-site Storage Time Limit | Varies by jurisdiction (e.g., up to 90 days in California). | [9] |
Experimental Protocols for Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Don PPE: Wear appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, or commercial sorbent pads to contain the spill.[1][2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste program.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.guidechem.com [img.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. hpc-standards.com [hpc-standards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
